molecular formula C20H25N9O3 B1677493 Ornithine-methotrexate CAS No. 80407-73-4

Ornithine-methotrexate

Numéro de catalogue: B1677493
Numéro CAS: 80407-73-4
Poids moléculaire: 439.5 g/mol
Clé InChI: XZMFYMLGNMSYOG-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ornithine analog of methotrexate;  inhibitors of dihydrofolate reductase;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

80407-73-4

Formule moléculaire

C20H25N9O3

Poids moléculaire

439.5 g/mol

Nom IUPAC

(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid

InChI

InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28)/t14-/m0/s1

Clé InChI

XZMFYMLGNMSYOG-AWEZNQCLSA-N

SMILES isomérique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O

SMILES canonique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ADMPO
N-alpha-(4-amino-4-deoxy-N(10)--methylpteroyl)ornithine
ornithine-methotrexate

Origine du produit

United States

Foundational & Exploratory

Ornithine-Methotrexate: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ornithine-methotrexate, a potent analogue of the widely used anticancer drug methotrexate (B535133). This document details experimental protocols, data presentation, and the underlying biological pathways, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, functioning as a folate antagonist to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, its therapeutic efficacy can be limited by issues such as drug resistance and cellular uptake. The conjugation of methotrexate with amino acids like L-ornithine presents a promising strategy to potentially enhance its pharmacological properties, including improved cellular uptake and altered biological activity. This guide outlines the synthesis of Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (this compound) and provides detailed methodologies for its characterization and biological assessment.

Synthesis of this compound

The synthesis of this compound involves the coupling of 4-amino-4-deoxy-N10-methylpteroic acid (a derivative of the methotrexate core) with a protected L-ornithine ester, followed by deprotection.

Experimental Protocol: Synthesis

Materials:

  • 4-amino-4-deoxy-N10-methylpteroic acid

  • Nδ-tert-butoxycarbonyl-L-ornithine methyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Pteroic Acid: Dissolve 4-amino-4-deoxy-N10-methylpteroic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a small amount of DMF dropwise to the solution. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. The formation of the NHS-ester of the pteroic acid derivative occurs.

  • Coupling Reaction: In a separate flask, dissolve Nδ-tert-butoxycarbonyl-L-ornithine methyl ester (1.2 equivalents) in anhydrous DMF. Add this solution to the activated pteroic acid mixture from step 1. Let the reaction proceed at room temperature for 24 hours with continuous stirring.

  • Work-up and Purification of Protected Conjugate: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the protected this compound conjugate.

  • Deprotection: Dissolve the purified protected conjugate in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC).

  • Final Product Isolation: Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. Precipitate the final product, this compound, by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 303 nm and 370 nm.[2][3][4]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like DMSO.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to study its fragmentation pattern for structural elucidation.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Full scan analysis to determine the [M+H]⁺ ion and product ion scan (MS/MS) of the parent ion to observe fragmentation.

  • Expected [M+H]⁺: The expected molecular weight of this compound (C₂₅H₃₂N₈O₅) is 524.6 g/mol . The expected [M+H]⁺ ion would be m/z 525.25.

  • Fragmentation Pattern: The fragmentation of this compound is expected to show characteristic losses corresponding to the ornithine side chain and cleavage of the pteridine (B1203161) ring, similar to methotrexate. The presence of ornithine will introduce unique fragmentation pathways that can be used for its identification.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for the structural confirmation of the synthesized conjugate.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Analysis:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the pteroic acid moiety, the methyl group on the nitrogen, and the aliphatic protons of the ornithine side chain.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the aromatic and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

Assignment ¹H Chemical Shift (Predicted) ¹³C Chemical Shift (Predicted)
Pteridine Ring Protons7.5 - 8.5145 - 165
Benzoyl Ring Protons6.8 - 7.8110 - 150
Ornithine α-CH4.2 - 4.552 - 55
Ornithine β, γ-CH₂1.5 - 2.025 - 30
Ornithine δ-CH₂2.8 - 3.138 - 41
N-CH₃3.2 - 3.433 - 36
Amide NH8.0 - 8.5-
Carboxyl OH12.0 - 13.0170 - 175
Amine NH₂/NH₃⁺7.0 - 8.0-

Note: These are predicted values and may vary based on experimental conditions.

Biological Evaluation

The biological activity of this compound is primarily assessed through its ability to inhibit DHFR and its cytotoxic effects on cancer cell lines.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the potency of the synthesized compound in inhibiting its primary molecular target.

Experimental Protocol: DHFR Inhibition Assay

  • Reagents: Purified DHFR enzyme, dihydrofolic acid (DHF) as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Procedure: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to tetrahydrofolate (THF) by DHFR.

  • Assay Setup: In a 96-well plate, add the buffer, NADPH, and varying concentrations of the inhibitor (this compound) or methotrexate (as a positive control).

  • Enzyme Addition: Initiate the reaction by adding the DHFR enzyme.

  • Substrate Addition: After a short pre-incubation, add the DHF substrate to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Representative DHFR Inhibition Data

Compound IC₅₀ (nM)
Methotrexate5 - 15
This compoundTo be determined experimentally
Aminopterin1 - 5

Note: IC₅₀ values can vary depending on the source of the DHFR enzyme and assay conditions.[7]

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the compound on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, methotrexate, and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Signaling Pathways and Experimental Workflows

Folate Signaling Pathway

Methotrexate and its analogues primarily exert their effect by disrupting the folate metabolic pathway.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purine->DNA Thymidylate->DNA DHFR->THF NADPH -> NADP+ MTX_Orn This compound MTX_Orn->DHFR Inhibition

Folate pathway inhibition by this compound.

The diagram above illustrates how this compound, like methotrexate, is expected to inhibit DHFR, thereby blocking the conversion of DHF to THF. This depletion of THF pools disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[9]

Potential Involvement of the JAK/STAT Pathway

Recent studies have suggested that methotrexate may also exert its effects through the inhibition of the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[10][11][12][13]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Proliferation, Inflammation) Nucleus->Gene MTX_Orn This compound MTX_Orn->JAK Potential Inhibition

Potential inhibition of the JAK/STAT pathway.

This diagram depicts the canonical JAK/STAT pathway. It is hypothesized that this compound may inhibit JAK phosphorylation, thereby preventing the subsequent phosphorylation and activation of STAT proteins. This would block their translocation to the nucleus and inhibit the transcription of target genes involved in cell proliferation and inflammation. Further investigation is required to confirm the direct effect of the ornithine conjugate on this pathway.

Experimental Workflow

The following workflow outlines the key stages in the synthesis and evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Ornithine- Methotrexate Conjugate Purification Purification by Column Chromatography Synthesis->Purification HPLC HPLC Analysis (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR DHFR_Assay DHFR Inhibition Assay (IC50) HPLC->DHFR_Assay MS->DHFR_Assay NMR->DHFR_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay, IC50) DHFR_Assay->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cytotoxicity_Assay->Pathway_Analysis

Overall experimental workflow.

This workflow provides a logical progression from the initial synthesis and purification of the compound, through its rigorous characterization, to the comprehensive assessment of its biological activity and potential mechanisms of action.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and biological evaluation of this compound. The provided protocols and conceptual diagrams are intended to serve as a valuable resource for researchers aiming to explore the potential of this and other methotrexate analogues in the development of novel anticancer therapeutics. The systematic approach outlined here will facilitate the reproducible synthesis and thorough evaluation of such compounds, contributing to the advancement of cancer chemotherapy.

References

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Ornithine-Methotrexate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, has been the subject of extensive derivatization to enhance its therapeutic index. Among these, ornithine-methotrexate derivatives have emerged as a compelling class of compounds with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which these analogs exert their cytotoxic effects, focusing on their dual inhibition of key enzymes in folate metabolism and the interplay with polyamine biosynthesis. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising class of anti-cancer agents.

Introduction

Methotrexate, a folate analog, primarily functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purines and thymidylate, leading to the arrest of DNA, RNA, and protein synthesis, particularly in rapidly proliferating cancer cells. However, the efficacy of MTX can be limited by factors such as cellular uptake and the development of resistance.

This compound derivatives are synthetic analogs where the glutamate (B1630785) moiety of methotrexate is replaced by ornithine. This structural modification has been shown to alter the pharmacological properties of the parent compound, leading to a unique mechanism of action that goes beyond simple DHFR inhibition. These derivatives often exhibit potent cytotoxicity, even in methotrexate-resistant cell lines, by simultaneously targeting multiple enzymatic pathways. This guide will dissect the intricate molecular mechanisms of this compound derivatives, providing a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

The primary mechanism of action of this compound derivatives is a dual inhibition of two critical enzymes:

  • Dihydrofolate Reductase (DHFR): Similar to methotrexate, this compound derivatives are potent competitive inhibitors of DHFR. By binding to the active site of DHFR, they block the synthesis of tetrahydrofolate, leading to a depletion of nucleotide precursors and subsequent inhibition of DNA and RNA synthesis.

  • Folylpolyglutamate Synthetase (FPGS): Unlike methotrexate, which is a substrate for FPGS, ornithine-containing analogs act as inhibitors of this enzyme. FPGS is responsible for the polyglutamylation of folates and methotrexate within the cell. Polyglutamylation is a key mechanism for retaining these compounds intracellularly and enhancing their inhibitory activity. By inhibiting FPGS, this compound derivatives can disrupt the polyglutamylation of endogenous folates, further impacting one-carbon metabolism. This inhibitory action on FPGS is a distinguishing feature of these derivatives and contributes to their unique cytotoxic profile.

Signaling Pathway of this compound Action

The following diagram illustrates the key molecular targets and downstream effects of this compound derivatives.

Ornithine_Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ornithine-MTX_ext This compound Ornithine-MTX_int This compound Ornithine-MTX_ext->Ornithine-MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) Ornithine-MTX_int->DHFR Inhibits FPGS Folylpolyglutamate Synthetase (FPGS) Ornithine-MTX_int->FPGS Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_RNA_Synthesis DNA, RNA, and Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Precursors for Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to Folates Endogenous Folates Polyglutamylated_Folates Polyglutamylated Folates Folates->Polyglutamylated_Folates FPGS Polyglutamylated_Folates->Nucleotide_Synthesis Required for ODC_MTX_Resistance cluster_cell Cancer Cell MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC ODC Ornithine Decarboxylase (ODC) ODC->ROS Reduces Putrescine->ROS Reduces DHFR_Assay_Workflow Prepare_Reagents Prepare Reagents (DHFR, NADPH, DHF, Inhibitor) Incubate_Enzyme_Inhibitor Pre-incubate DHFR with Ornithine-MTX Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with DHF Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50 MTT_Assay_Workflow Seed_Cells Seed Cells in a 96-well Plate Treat_Cells Treat Cells with Ornithine-MTX Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilization Solution Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Measure_Absorbance->Calculate_IC50

Ornithine-Methotrexate Conjugates: A Technical Guide to Their Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, exhibits limitations such as cellular resistance and dose-limiting toxicities. To overcome these challenges, researchers have explored the development of MTX derivatives, including conjugates with amino acids like ornithine. While a compound specifically named "ornithine-methotrexate" is not standard nomenclature, extensive research has been conducted on ornithine derivatives of methotrexate. These conjugates leverage the metabolic interplay between folate pathways and polyamine synthesis, both of which are critical for cancer cell proliferation. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental evaluation of these promising therapeutic agents.

Introduction: The Rationale for this compound Conjugates

Methotrexate, a folic acid antagonist, was first synthesized in 1947 and demonstrated remarkable efficacy in inducing remission in childhood acute lymphoblastic leukemia.[1] Its mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[1] However, the therapeutic efficacy of MTX can be hampered by both intrinsic and acquired resistance, as well as significant side effects.[1]

The conjugation of MTX with amino acids, such as ornithine, represents a strategic approach to enhance its therapeutic index. Ornithine is a key precursor in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth, differentiation, and proliferation. Cancer cells often exhibit elevated polyamine levels, making the polyamine biosynthetic pathway an attractive target for anticancer therapies. The conjugation of MTX to ornithine aims to exploit this metabolic dependency, potentially leading to enhanced tumor cell uptake and a multi-targeted mechanism of action.

History and Discovery

Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of this compound conjugates remains the inhibition of dihydrofolate reductase (DHFR). The methotrexate moiety of the conjugate binds tightly to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby disrupting downstream DNA and RNA synthesis.

Beyond DHFR inhibition, these conjugates may exert additional anti-proliferative effects through the modulation of polyamine metabolism. By introducing an ornithine component, these molecules can potentially interfere with the polyamine biosynthetic pathway. This dual mechanism offers the potential for synergistic anticancer activity and the ability to overcome resistance mechanisms associated with DHFR overexpression.

Below is a diagram illustrating the signaling pathways targeted by this compound conjugates.

cluster_0 Folate Metabolism cluster_1 Polyamine Biosynthesis Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA/RNA Synthesis DNA/RNA Synthesis Tetrahydrofolate->DNA/RNA Synthesis DHFR DHFR Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Cell Proliferation Cell Proliferation Putrescine->Cell Proliferation ODC ODC This compound This compound This compound->DHFR Inhibition This compound->ODC Potential Inhibition

Targeted signaling pathways of this compound conjugates.

Quantitative Data Summary

The in vitro efficacy of various this compound derivatives has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundCell Line/Enzyme SourceIC50 (nM)Reference
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithineRecombinant Human DHFR~0.00035 (Ki)[2]
MethotrexateRecombinant Human DHFR-[2]

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (nM)Reference
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithineCCRF-CEM (Human Leukemia)1.3 - 1.4[2]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithineA549 (Human Lung Carcinoma)1.3[3]
Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-L-ornithineA549 (Human Lung Carcinoma)45[3]
Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-L-ornithineA549 (Human Lung Carcinoma)3300[3]
MethotrexateA549 (Human Lung Carcinoma)23[3]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithineSCC25 (Human Squamous Carcinoma)0.3[3]
Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-L-ornithineSCC25 (Human Squamous Carcinoma)2.9[3]
Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-L-ornithineSCC25 (Human Squamous Carcinoma)72[3]
MethotrexateSCC25 (Human Squamous Carcinoma)27[3]

Experimental Protocols

This section provides an overview of the general methodologies used for the synthesis and evaluation of this compound conjugates.

Synthesis of this compound Derivatives

The synthesis of these conjugates typically involves multi-step organic chemistry procedures. A general workflow is outlined below.

Start Starting Materials (Protected Ornithine, Pteroic Acid derivative) Step1 Coupling Reaction Start->Step1 Step2 Deprotection Step1->Step2 Step3 Purification (e.g., HPLC) Step2->Step3 End Final Product (this compound Conjugate) Step3->End

References

An In-Depth Technical Guide to the Binding Affinities of Methotrexate and an Ornithine-Containing Analogue to Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway and a well-established therapeutic target for various diseases, including cancer. This technical guide provides a comprehensive overview of the binding affinities of the potent inhibitor methotrexate (B535133) and an ornithine-containing analogue to DHFR. We present quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting DHFR.

Introduction

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the de novo synthesis of purines, thymidylate, and several amino acids, which are fundamental for DNA replication and cellular proliferation. Consequently, the inhibition of DHFR presents an effective strategy for anticancer and antimicrobial therapies.

Methotrexate (MTX), a structural analogue of folic acid, is a powerful competitive inhibitor of DHFR. Its high binding affinity disrupts the folate pathway, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Understanding the precise binding kinetics and affinity of inhibitors like methotrexate is paramount for the development of new and improved therapeutic agents.

While the direct binding of the amino acid ornithine to DHFR is not well-documented in publicly available literature, analogues of methotrexate incorporating ornithine have been synthesized and studied. This guide provides data on one such aminopterin-ornithine analogue, offering insights into how modifications of the glutamate (B1630785) moiety of classical antifolates can influence DHFR binding.

Quantitative Binding Affinity Data

The binding affinities of methotrexate and an aminopterin-ornithine analogue to dihydrofolate reductase are summarized in the table below. These values provide a quantitative measure of the potency of these compounds as DHFR inhibitors.

CompoundTarget EnzymeParameterValueReference
MethotrexateHuman DHFRKi3.4 pM[1]
MethotrexateModified DHFRKd9.5 nM[2]
Methotrexate analogue (mAPA-Orn)L1210 Mouse Leukemia DHFRIC500.160 µM[3]
Aminopterin (B17811) analogue (APA-Orn)L1210 Mouse Leukemia DHFRIC500.072 µM[3]

Note: No quantitative data for the direct binding of ornithine to dihydrofolate reductase was found in the reviewed literature. The data presented for an ornithine-containing compound is for an analogue of aminopterin (a close structural relative of methotrexate).

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition by methotrexate and its analogues.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP MTX Methotrexate / Ornithine Analogue MTX->DHFR Competitive Inhibition

Caption: The DHFR signaling pathway and its inhibition.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques can be employed to determine the binding affinity of inhibitors to DHFR. Below are detailed methodologies for some of the key experimental approaches.

General Experimental Workflow for Binding Affinity Determination

The following diagram outlines a typical workflow for characterizing the binding of an inhibitor to DHFR.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Purify DHFR Enzyme Assay_Setup Set up Serial Dilutions of Inhibitor Protein_Prep->Assay_Setup Ligand_Prep Prepare Inhibitor Stock (e.g., Methotrexate) Ligand_Prep->Assay_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Assay_Setup Incubation Incubate Enzyme with Inhibitor Assay_Setup->Incubation Measurement Measure Binding Signal (e.g., Fluorescence, Heat Change) Incubation->Measurement Data_Plotting Plot Binding Curve Measurement->Data_Plotting Model_Fitting Fit Data to a Binding Model Data_Plotting->Model_Fitting Kd_Ki_Determination Determine Kd or Ki Model_Fitting->Kd_Ki_Determination

Caption: A generalized workflow for determining inhibitor binding affinity to DHFR.

Fluorescence Titration Assay

This method relies on the change in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or a fluorescently labeled ligand upon binding.

  • Objective: To determine the equilibrium dissociation constant (Kd).

  • Materials:

    • Purified DHFR enzyme

    • Methotrexate or other inhibitor

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

    • Fluorometer

  • Procedure:

    • Prepare a solution of DHFR at a fixed concentration (e.g., 1 µM) in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the same buffer.

    • Place the DHFR solution in a quartz cuvette in the fluorometer.

    • Set the excitation and emission wavelengths appropriate for tryptophan fluorescence (e.g., excitation at 295 nm, emission scan from 310 to 400 nm).

    • Record the initial fluorescence spectrum of the DHFR solution.

    • Add increasing concentrations of the inhibitor to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the inhibitor concentration.

    • Fit the resulting binding curve to a suitable binding isotherm (e.g., the one-site binding model) to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

  • Materials:

    • Purified DHFR enzyme

    • Methotrexate or other inhibitor

    • Dialysis buffer (ensure the buffer for the protein and ligand are identical)

    • Isothermal Titration Calorimeter

  • Procedure:

    • Thoroughly dialyze the purified DHFR against the chosen assay buffer.

    • Dissolve the inhibitor in the final dialysis buffer.

    • Degas both the protein and inhibitor solutions.

    • Load the DHFR solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Initiate the titration, where the inhibitor is injected into the protein solution in a stepwise manner.

    • The heat change associated with each injection is measured.

    • Integrate the heat-flow peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

Enzyme Inhibition Assay (for Ki and IC50 Determination)

This spectrophotometric assay measures the effect of an inhibitor on the catalytic activity of DHFR.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • Materials:

    • Purified DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Methotrexate or other inhibitor

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in a cuvette.

    • Prepare a series of dilutions of the inhibitor.

    • Add a specific concentration of the inhibitor to the reaction mixture and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the DHF substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • To determine the IC50, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.

    • To determine the Ki for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using a method such as the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

Conclusion

This technical guide has provided a detailed overview of the binding affinities of methotrexate and an ornithine-containing analogue to dihydrofolate reductase. The presented quantitative data underscores the high potency of methotrexate as a DHFR inhibitor. While direct binding of ornithine to DHFR remains uncharacterized, the activity of its analogue suggests that the glutamate-binding pocket of DHFR can accommodate alternative chemical moieties, a concept of significant interest for the design of novel antifolates. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to characterize DHFR inhibitors. A thorough understanding of the binding interactions between small molecules and DHFR is crucial for the continued development of effective therapies targeting this vital enzyme.

References

An In-depth Technical Guide on the Structural and Biological Interplay of Ornithine and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct structural analysis of a stable ornithine-methotrexate complex is not documented in current scientific literature, a significant biological relationship exists, primarily mediated by the enzymatic activity of ornithine decarboxylase (ODC) in response to methotrexate-induced cellular stress. This guide provides a comprehensive overview of this indirect interaction, detailing the structural characteristics of the key molecular players—methotrexate (B535133) and its primary target, dihydrofolate reductase (DHFR), as well as the principal enzyme in ornithine's metabolic pathway, ornithine aminotransferase (OAT). Furthermore, this document outlines the experimental protocols necessary to investigate the cellular effects of methotrexate and the protective role of the ornithine decarboxylase pathway.

The Biological Interplay: Ornithine Metabolism and Methotrexate-Induced Apoptosis

Methotrexate (MTX), a folate antagonist, is widely used in chemotherapy and for the treatment of autoimmune diseases.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate, which is crucial for the synthesis of nucleotides and certain amino acids.[2] This disruption of cellular metabolism can induce apoptosis, or programmed cell death, particularly in rapidly dividing cells.[1]

One of the key mechanisms underlying methotrexate-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components, including mitochondria.[1][3] Research has shown that the metabolic pathway involving ornithine can counteract these cytotoxic effects. Ornithine decarboxylase (ODC) is a critical enzyme that catalyzes the conversion of ornithine to putrescine, a precursor for the synthesis of polyamines like spermidine (B129725) and spermine.[1]

Studies have demonstrated that overexpression of ODC, and the resultant increase in putrescine levels, can protect cells from methotrexate-induced apoptosis by reducing intracellular ROS production.[1][4] This suggests a protective signaling pathway where the products of ornithine metabolism mitigate the oxidative stress initiated by methotrexate. This interplay is a crucial consideration in understanding both the efficacy of and resistance to methotrexate treatment.[5]

G Methotrexate Methotrexate DHFR DHFR Inhibition Methotrexate->DHFR ROS Reactive Oxygen Species (ROS) Production DHFR->ROS leads to Apoptosis Mitochondrial Damage & Apoptosis ROS->Apoptosis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine ROS_Scavenging ROS Scavenging Putrescine->ROS_Scavenging ROS_Scavenging->ROS inhibits Cell_Survival Cell Survival ROS_Scavenging->Cell_Survival

Caption: Signaling pathway of Methotrexate-induced apoptosis and ODC-mediated cell survival.

Structural Analysis of the Methotrexate-DHFR Complex

The interaction between methotrexate and its target, dihydrofolate reductase (DHFR), is one of the most well-characterized ligand-protein systems in structural biology.[6] The crystal structure of E. coli DHFR in complex with methotrexate (PDB ID: 1RG7) reveals that the inhibitor binds in a deep cavity of the enzyme.[7]

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR.[2] The pteridine (B1203161) ring of methotrexate is buried within a hydrophobic pocket, while specific polar interactions contribute to its high binding affinity. A crucial interaction involves the side chain of Aspartic Acid 27, which forms hydrogen bonds with the N1, N8, and the 2-amino group of the methotrexate pteridine ring. The binding of methotrexate locks the enzyme in a "closed" conformation, preventing the binding and reduction of its natural substrate, dihydrofolate.[7]

Quantitative Data: Methotrexate-DHFR Binding Kinetics

The binding of methotrexate to DHFR is a multi-step process involving initial complex formation followed by a conformational change to a tighter-binding state.[8][9] The following table summarizes key kinetic parameters from various studies.

ParameterOrganism/EnzymeValueReference
Dissociation Constant (KD) Modified E. coli DHFR9.5 nM[8][10]
Overall Inhibition Constant (Ki) Recombinant Human DHFR3.4 pM[9]
Overall Inhibition Constant (Kt) N. gonorrhoeae DHFR13 pM[11]
Association Rate (kon) Recombinant Human DHFR1.0 x 108 M-1s-1[9]
Dissociation Rate (koff) N. gonorrhoeae DHFR (at 30°C)0.56 min-1[11]

Structural Context: Ornithine Aminotransferase (OAT)

To provide a structural context for ornithine metabolism, we consider ornithine aminotransferase (OAT), a key pyridoxal-5'-phosphate-dependent enzyme that catalyzes the conversion of L-ornithine and 2-oxoglutarate to glutamate-δ-semialdehyde and glutamic acid.[12] In humans, a deficiency in OAT activity leads to an accumulation of ornithine and is associated with the disease gyrate atrophy.[13]

The crystal structure of human recombinant OAT (PDB ID: 1OAT) reveals a hexameric molecule, which is a trimer of dimers.[12] Each monomer consists of a large domain, a small C-terminal domain, and an N-terminal region. The active site is located at the interface between the subunits of the dimer, where the cofactor pyridoxal-5'-phosphate is bound to a lysine (B10760008) residue.[12][13] While OAT does not directly interact with methotrexate, its structure provides insight into the molecular machinery that governs the metabolic fate of ornithine.

Experimental Protocols

Investigating the biological relationship between ornithine and methotrexate requires robust cellular assays. Below are detailed protocols for assessing methotrexate-induced cytotoxicity and apoptosis.

Protocol for Methotrexate Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Resuspend cells in complete medium and seed into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 105 cells/mL for suspension cells).[17] Incubate overnight at 37°C, 5% CO2.[17]

  • Drug Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the old medium from the wells and add 100 µL of the various methotrexate concentrations (and a vehicle control).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15][17]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of methotrexate that inhibits 50% of cell viability).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Methotrexate B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cell viability assay.
Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]

Materials:

  • Cells treated with methotrexate as described previously.

  • Annexin V-FITC (or other fluorophore).

  • Propidium Iodide (PI) solution.

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with methotrexate for the desired time. Include positive and negative controls.

  • Harvesting: Harvest cells (including supernatant for suspension cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A Induce Apoptosis (e.g., with Methotrexate) B Harvest and Wash Cells with cold PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate 15 min in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

While there is no evidence for a direct structural complex between ornithine and methotrexate, their biological pathways are intricately linked. The primary interaction is indirect, where the metabolic products derived from ornithine, via the enzyme ODC, play a significant role in mitigating the cytotoxic effects of methotrexate by reducing oxidative stress. The structural analyses of the methotrexate-DHFR complex and ornithine aminotransferase provide a detailed molecular foundation for understanding their respective roles. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate this important biological interplay, which has significant implications for cancer therapy and drug development.

References

Ornithine-Methotrexate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is a potent inhibitor of dihydrofolate reductase (DHFR). Its efficacy, however, can be hampered by poor solubility and the development of drug resistance. Conjugation of MTX with amino acids, such as ornithine, represents a promising strategy to enhance its physicochemical properties and therapeutic index. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of ornithine-methotrexate (Orn-MTX). While direct quantitative data for this specific conjugate is limited in publicly available literature, this document synthesizes information from studies on methotrexate and its other amino acid analogues to provide a predictive framework for researchers. This guide also outlines detailed experimental protocols for the characterization of Orn-MTX's solubility and stability profiles and visualizes key pathways and experimental workflows.

Introduction to this compound

Methotrexate functions by competitively inhibiting DHFR, an enzyme crucial for the synthesis of nucleotide precursors of DNA and RNA. By blocking this pathway, MTX effectively halts the proliferation of rapidly dividing cells, such as cancer cells. The conjugation of an ornithine moiety to the methotrexate molecule is intended to modulate its properties. Ornithine, a non-proteinogenic amino acid, is expected to increase the hydrophilicity of the parent drug, potentially improving its aqueous solubility and altering its transport into cells.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for methotrexate and its analogues is the inhibition of the dihydrofolate reductase enzyme. This interference disrupts the folate metabolic pathway, which is essential for purine (B94841) and thymidylate synthesis, thereby inhibiting DNA, RNA, and protein synthesis.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotide DHFR->THF NADPH -> NADP+ OrnMTX This compound OrnMTX->Inhibition Inhibition->DHFR

Figure 1: Simplified signaling pathway of DHFR inhibition by this compound.

Solubility Profile

Inferred Solubility of this compound

The following table summarizes the known solubility of methotrexate and provides an expected trend for this compound.

Solvent/SolutionMethotrexate SolubilityExpected this compound SolubilityReference
Aqueous Buffers
WaterPractically insoluble[1]Slightly soluble to soluble-
PBS (pH 7.2)~1 mg/mL[2]> 1 mg/mL-
Dilute Alkali Hydroxides and CarbonatesSoluble[3]Soluble-
Dilute Mineral AcidsSoluble[3]Soluble-
Organic Solvents
DMSO~3 mg/mL[2]Soluble[2][4]
Dimethylformamide (DMF)~14 mg/mL[2]Soluble[2][4]
EthanolPractically insoluble[1]Slightly soluble[4]
AcetoneSoluble (crystalline form)[4]Potentially soluble[4]
ChloroformInsoluble[3]Insoluble[3]
Diethyl EtherPractically insoluble[1]Insoluble[1]

Stability Profile

The stability of this compound is a critical parameter for its development as a therapeutic agent. Key factors influencing its stability include hydrolysis of the amide bond linking ornithine to methotrexate, photodegradation, and thermal stability.

Hydrolytic Stability

The amide bond introduced during the conjugation of ornithine to methotrexate is susceptible to hydrolysis, particularly under acidic conditions. Studies on other methotrexate-amino acid conjugates have shown that the rate of hydrolysis is pH-dependent.[5][6] A lysine-methotrexate (B1675781) conjugate was found to be stable at a physiological pH of 7.4.[7]

ConditionExpected Stability of this compoundReference
pH
Acidic (e.g., pH 3.0)Prone to hydrolysis of the amide linkage.[5][6]
Neutral (e.g., pH 7.4)Expected to be relatively stable.[7]
BasicStability of the amide bond is generally higher than in acidic conditions.-
Enzymatic
Lysosomal EnzymesThe amide bond may be cleaved by proteases within the lysosome following cellular uptake.[8]
Photostability

Methotrexate is known to be sensitive to light, undergoing photodegradation upon exposure to UV radiation.[9][10][11][12][13][14] It is anticipated that this compound will exhibit similar photosensitivity. Therefore, it is crucial to protect the compound from light during synthesis, storage, and administration.

Thermal Stability

Thermal analysis of methotrexate has shown that it is stable up to approximately 127°C as a hydrate (B1144303) and up to 194°C in its anhydrous form.[15] The conjugation with ornithine is not expected to significantly alter the thermal stability of the core methotrexate structure, though the overall thermal profile may be influenced by the amino acid moiety.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the solubility and stability of this compound. The following sections provide representative methodologies based on established analytical techniques.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Prep Prepare Saturated Solutions in Various Solvents Sol_Equil Equilibrate (e.g., 24h at 25°C) Sol_Prep->Sol_Equil Sol_Filter Filter to Remove Undissolved Solid Sol_Equil->Sol_Filter Sol_Quant Quantify Concentration (e.g., HPLC-UV) Sol_Filter->Sol_Quant Stab_Prep Prepare Stock Solution of Orn-MTX Stab_Incubate Incubate under Stress Conditions (pH, Light, Temperature) Stab_Prep->Stab_Incubate Stab_Sample Withdraw Samples at Time Intervals Stab_Incubate->Stab_Sample Stab_Quant Quantify Remaining Orn-MTX and Degradants (HPLC-UV/MS) Stab_Sample->Stab_Quant Start This compound Sample Start->Sol_Prep Start->Stab_Prep

Figure 2: General experimental workflow for solubility and stability testing of this compound.

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Solvents: Purified water, Phosphate (B84403) Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • The solubility is reported as mg/mL or mol/L.

Protocol for Hydrolytic Stability Assessment

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 2.0 (e.g., HCl), pH 4.9 (e.g., acetate (B1210297) buffer), pH 7.4 (e.g., phosphate buffer), pH 8.0 (e.g., phosphate or borate (B1201080) buffer).

  • Constant temperature water bath or incubator (37°C)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

  • Add a small volume of the stock solution to each of the buffer solutions to achieve a final desired concentration (e.g., 0.1 mg/mL).

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated HPLC method to quantify the remaining percentage of intact this compound and the formation of any degradation products.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t1/2) at each pH.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Transparent and amber vials

  • Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight)

  • HPLC system

Procedure:

  • Prepare a solution of this compound in a relevant solvent (e.g., water or PBS).

  • Place the solution in both transparent and amber (as a dark control) vials.

  • Expose the vials to a controlled light source in a photostability chamber for a defined period, according to ICH guidelines.

  • At specific time intervals, withdraw samples from both the exposed and control vials.

  • Analyze the samples by HPLC to determine the extent of degradation.

  • Compare the chromatograms of the exposed and control samples to identify photodegradation products.

Conclusion

The conjugation of ornithine to methotrexate holds the potential to create a novel therapeutic agent with improved solubility and an altered pharmacological profile. While direct experimental data on the solubility and stability of this compound is sparse, a comprehensive analysis of the parent compound and related amino acid conjugates provides a solid foundation for predicting its behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to rigorously characterize these critical physicochemical properties. Such characterization is an indispensable step in the preclinical development of this compound and will be pivotal in determining its potential as a clinically viable drug candidate. Further studies are warranted to generate empirical data and validate the predictive models presented herein.

References

An In-depth Technical Guide to Ornithine-Methotrexate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive treatment, functions primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for DNA and RNA synthesis.[1][2] However, its therapeutic efficacy is often limited by issues such as cellular resistance and adverse side effects. To address these limitations, extensive research has focused on the development of MTX derivatives and analogues with improved pharmacological profiles. Among these, the conjugation of ornithine to the methotrexate scaffold has emerged as a promising strategy. This technical guide provides a comprehensive overview of ornithine-methotrexate derivatives and analogues, detailing their synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols.

Core Concepts: The Rationale for Ornithine Conjugation

The conjugation of ornithine to methotrexate is predicated on several key hypotheses aimed at enhancing its anticancer activity. Ornithine is a precursor in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Cancer cells often exhibit upregulated polyamine transport systems to meet their high demand for these molecules. It is postulated that by attaching ornithine, the resulting methotrexate derivative can exploit these transport systems for preferential entry into tumor cells, thereby increasing intracellular drug concentration and overcoming resistance mechanisms.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various this compound derivatives and related analogues, providing a comparative analysis of their inhibitory potency against key enzymes and cancer cell lines.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) and Folylpolyglutamate Synthetase (FPGS) by this compound Derivatives and Analogues

CompoundTarget EnzymeIC50 / Ki (µM)Cell Line/SourceReference
Methotrexate (MTX)DHFR-L1210[1]
FPGS-L1210[1]
Ornithine-MTX DerivativeDHFRMore potent than MTXL1210[1][2]
FPGSMore potent than MTXL1210[1][2]
Aminopterin-ornithineFPGS0.15-0.26 (Ki)Human Leukemia Cells[3]
2-amino-4-oxo-5,8-dideazapteroyl-ornithineFPGS0.10-0.15 (Ki)Human Leukemia Cells[3]

Table 2: In Vitro Cytotoxicity of this compound Derivatives and Analogues against Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Methotrexate (MTX)L1210-[4]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithineL1210-[4]
MTX γ-(m-boronoanilide)L12100.7[4]
Ornithine-MTX DerivativeL1210/R81Data indicates potency[1][2]
Lysine-MTX DerivativeL1210Data indicates potency[1]
Lysine-MTX DerivativeH35Data indicates potency[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of methotrexate and its derivatives is the competitive inhibition of DHFR, leading to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. This disruption of nucleotide biosynthesis ultimately inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

This compound derivatives, in addition to inhibiting DHFR, are also investigated for their potential to modulate polyamine metabolism and induce apoptosis through alternative pathways.

Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by methotrexate.

Folate Metabolism and MTX Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA DHFR->THF MTX Methotrexate (MTX) & Ornithine Derivatives MTX->DHFR Inhibition

Diagram 1: Inhibition of DHFR by Methotrexate in the Folate Pathway.
Ornithine Decarboxylase and Methotrexate-Induced Apoptosis

Recent studies have elucidated a link between methotrexate, ornithine decarboxylase (ODC), and the induction of apoptosis. ODC is the rate-limiting enzyme in polyamine biosynthesis. While the precise interplay is complex, it is suggested that methotrexate can influence cellular polyamine levels, which in turn can modulate apoptotic signaling pathways.

MTX_ODC_Apoptosis MTX Methotrexate ODC Ornithine Decarboxylase (ODC) MTX->ODC Modulation ROS Reactive Oxygen Species (ROS) MTX->ROS Induction Polyamines Polyamines ODC->Polyamines Apoptosis Apoptosis Polyamines->Apoptosis Regulation Mitochondria Mitochondria ROS->Mitochondria Damage Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Synthesis_Workflow cluster_ornithine Ornithine Modification cluster_pteroic Pteroic Acid Activation Ornithine L-Ornithine Protected_Ornithine Protected Ornithine (α-Boc, δ-Cbz, t-Bu ester) Ornithine->Protected_Ornithine Protection Coupling Coupling Reaction Protected_Ornithine->Coupling Pteroic_Acid Pteroic Acid Derivative Activated_Pteroic Activated Pteroic Acid Pteroic_Acid->Activated_Pteroic Activation Activated_Pteroic->Coupling Protected_Conjugate Protected Ornithine-MTX Coupling->Protected_Conjugate Deprotection Deprotection Protected_Conjugate->Deprotection Final_Product Final Ornithine-MTX Derivative Deprotection->Final_Product Purification Purification & Characterization Final_Product->Purification

References

The Dichotomous Role of Ornithine in Methotrexate Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds new light on the complex and often contradictory role of the amino acid ornithine in the efficacy of methotrexate (B535133) (MTX), a widely used drug for treating cancer and autoimmune diseases. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, reveals that ornithine's influence on MTX effectiveness is highly context-dependent, acting as a double-edged sword that can either hinder or enhance the drug's therapeutic action depending on the disease.

In the realm of oncology, particularly in leukemia, the guide details how elevated levels of ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine and subsequently other polyamines, can lead to resistance against methotrexate-induced apoptosis. This resistance mechanism is primarily attributed to the ability of polyamines to mitigate the oxidative stress induced by MTX, thereby protecting cancer cells from programmed cell death.

Conversely, in the treatment of rheumatoid arthritis, the guide explains that a key aspect of methotrexate's therapeutic efficacy is linked to its ability to inhibit the synthesis of higher polyamines, specifically spermidine (B129725) and spermine (B22157), in lymphocytes. This reduction in polyamine levels is believed to contribute to the immunosuppressive and anti-inflammatory effects of the drug.

This technical guide provides a thorough examination of the molecular pathways involved, supported by quantitative data from various studies. It also includes detailed experimental protocols for key assays and visual diagrams of the signaling pathways to facilitate a deeper understanding of these intricate interactions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the interplay between ornithine, polyamines, and methotrexate efficacy.

Table 1: Effect of Ornithine Decarboxylase (ODC) Overexpression on Methotrexate-Induced Apoptosis in Cancer Cells

Cell LineTreatmentPercentage of Apoptotic CellsFold Change in ResistanceReference
HL-601 µM MTX41.8%-[1]
HL-60 (ODC Overexpression)1 µM MTXReduced (qualitative)Increased[2][3]
Jurkat1 µM MTXDose-dependent increase-[1]
Jurkat (ODC Overexpression)1 µM MTXReduced (qualitative)Increased[2][3]

Table 2: Effect of Methotrexate on Intracellular Polyamine Levels in Rheumatoid Arthritis Patient Lymphocytes

PolyamineMTX ConcentrationChange in Polyamine LevelStatistical SignificanceReference
PutrescineConcentration-dependentNo significant effectNot significant[4]
SpermidineConcentration-dependentDecreasedSignificant[4]
SpermineConcentration-dependentDecreasedSignificant[4]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions described, the following diagrams have been generated using the DOT language.

Ornithine_MTX_Cancer Ornithine's Role in MTX Resistance in Cancer cluster_0 Ornithine Metabolism & Polyamine Synthesis cluster_1 Methotrexate Action & Apoptosis Induction Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalyzes Polyamines Spermidine/Spermine Putrescine->Polyamines ROS Reactive Oxygen Species (ROS) Polyamines->ROS Scavenges/Reduces Bcl2 Bcl-2 Polyamines->Bcl2 Upregulates MTX Methotrexate (MTX) MTX->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspases Mitochondria->Caspases Activates Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Ornithine's role in MTX resistance in cancer.

MTX_RA_Polyamines MTX-Mediated Inhibition of Polyamines in RA cluster_0 Methotrexate Action in Rheumatoid Arthritis cluster_1 Polyamine Synthesis in Lymphocytes cluster_2 Therapeutic Effect MTX Methotrexate (MTX) SAM_pathway S-adenosylmethionine (SAM)-dependent pathway MTX->SAM_pathway Inhibits Spermidine_Spermine Spermidine/Spermine SAM_pathway->Spermidine_Spermine Required for synthesis Putrescine Putrescine Putrescine->Spermidine_Spermine Precursor Therapeutic_Effect Immunosuppressive & Anti-inflammatory Effects Spermidine_Spermine->Therapeutic_Effect Reduced levels contribute to

MTX-mediated inhibition of polyamines in RA.

Workflow for MTX-induced apoptosis assay.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Protocol 1: Assessment of Methotrexate-Induced Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells in a cancer cell line (e.g., HL-60 or Jurkat) following treatment with methotrexate.

Materials:

  • HL-60 or Jurkat T-cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Methotrexate (MTX) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 or Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.

    • Seed cells at a density of 2 x 10^5 cells/mL in culture plates.

    • Treat the cells with various concentrations of MTX (e.g., 0.1, 0.5, 1, 10 µM) or vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population to exclude debris.

    • Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Calculate the total percentage of apoptotic cells (early + late).

Protocol 2: Generation of Methotrexate-Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to methotrexate for in vitro studies.

Materials:

  • Parental cancer cell line (e.g., TK, HKBML)[5]

  • Appropriate cell culture medium and supplements

  • Methotrexate (MTX)

  • Cell viability assay kit (e.g., WST-8, MTT)

Procedure:

  • Initial IC50 Determination:

    • Determine the half-maximal inhibitory concentration (IC50) of MTX for the parental cell line using a cell viability assay.

  • Stepwise Dose Escalation:

    • Culture the parental cells in medium containing a sub-lethal concentration of MTX (e.g., IC10-IC20).

    • Once the cells adapt and resume normal proliferation, passage them and increase the MTX concentration by a small factor (e.g., 1.5-2 fold).

    • Repeat this process of gradual dose escalation over several months.

    • Cryopreserve cells at various stages of resistance development.[6]

  • Confirmation of Resistance:

    • Periodically determine the IC50 of MTX for the resistant cell population.

    • A significant increase in the IC50 value (e.g., >10-fold) compared to the parental cell line confirms the development of resistance.[5]

  • Maintenance of Resistant Cell Lines:

    • Culture the established resistant cell lines in a medium containing a maintenance concentration of MTX to retain the resistant phenotype.

Protocol 3: Quantification of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the intracellular concentrations of putrescine, spermidine, and spermine in cells (e.g., lymphocytes) treated with methotrexate.

Materials:

  • Lymphocytes isolated from peripheral blood

  • Cell culture medium

  • Methotrexate (MTX)

  • Perchloric acid (PCA)

  • Dansyl chloride

  • HPLC system with a fluorescence detector

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Cell Culture and Treatment:

    • Isolate lymphocytes from blood samples.

    • Culture the lymphocytes in an appropriate medium and stimulate with a mitogen (e.g., phytohemagglutinin).

    • Treat the cells with different concentrations of MTX or a vehicle control.

    • Incubate for the desired duration.[4]

  • Sample Preparation:

    • Harvest the cells and wash with PBS.

    • Lyse the cells by adding cold PCA (e.g., 0.2 M).

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the polyamines.

  • Dansylation:

    • Add dansyl chloride solution to the supernatant to derivatize the polyamines.

    • Incubate in the dark at room temperature.

  • HPLC Analysis:

    • Inject the dansylated sample into the HPLC system.

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.

    • Detect the derivatized polyamines using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of dansylated polyamine standards.

    • Determine the concentrations of putrescine, spermidine, and spermine in the samples by comparing their peak areas to the standard curve.

    • Normalize the polyamine concentrations to the cell number or total protein content.[4]

References

An In-depth Technical Guide on Preliminary In Vitro Studies of Ornithine-Methotrexate Derivatives and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of preliminary in vitro research related to ornithine and methotrexate (B535133), focusing on the synthesis, activity, and cellular interactions of their derivatives. The content is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on ornithine-related methotrexate analogues. The primary focus of these studies has been on derivatives of Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn) and their inhibitory effects on dihydrofolate reductase (DHFR) and tumor cell growth.

Table 1: Inhibitory Activity of Nδ-Acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine Derivatives against L1210 Murine Leukemia Cells and Dihydrofolate Reductase (DHFR) [1]

CompoundDHFR IC50 (µM)L1210 Cell Growth IC50 (nM)
Methotrexate (MTX)N/AN/A
Aminopterin (AMT)N/AN/A
Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn)0.072N/A
Nδ-Benzoyl-APA-L-OrnN/A0.89
Nδ-Hemiphthaloyl-APA-L-OrnN/A0.75
Nα-(4-amino-4-deoxy-N10-formylpteroyl)-Nδ-(4-chlorobenzoyl)-L-ornithine~0.026*N/A

*Note: The IC50 for this compound was reported to be 2-fold lower than its deformylated product, which had an IC50 between 0.027 and 0.052 µM.

Table 2: Comparative Cytotoxicity of Nδ-Hemiphthaloyl-APA-L-Orn and Methotrexate in Various Human Cancer Cell Lines [1]

Cell LineCompoundIC50 (nM)
CEM (Human Lymphoblasts)Nδ-Hemiphthaloyl-APA-L-OrnPotent
Methotrexate (MTX)Less
SCC15 (Head and Neck Squamous Cell)Nδ-Hemiphthaloyl-APA-L-OrnPotent
Methotrexate (MTX)Less
SCC25 (Head and Neck Squamous Cell)Nδ-Hemiphthaloyl-APA-L-OrnPotent
Methotrexate (MTX)Less
SCC15/R1 (MTX-Resistant)Nδ-Hemiphthaloyl-APA-L-OrnPotent
SCC25/R1 (MTX-Resistant)Nδ-Hemiphthaloyl-APA-L-OrnPotent

Note: The term "Potent" indicates that the Nδ-hemiphthaloyl derivative of APA-L-Orn showed greater potency than methotrexate against these cell lines. In the case of the MTX-resistant sublines, its potency exceeded that of MTX against the original parental cells.

A comprehensive review of various methotrexate derivatives highlighted that ornithine derivatives were found to be more potent against DHFR and folylpolyglutamate synthetase (FPGS) in some cases.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ornithine-methotrexate analogues and the interaction between ornithine decarboxylase and methotrexate.

2.1 Synthesis of Nδ-Acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine Derivatives [1]

  • Starting Material: Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine.

  • Acylation: The starting material is reacted with an N-(acyloxy)succinimide or an acyl anhydride.

  • Deformylation: The resulting product is deformylated using a base to yield the final Nδ-acyl derivative.

  • Alternative Synthesis for Nδ-Hemiphthaloyl Derivative:

    • Start with 4-amino-4-deoxy-N10-formylpteroic acid.

    • React with persilylated Nδ-phthaloyl-L-ornithine.

    • Perform simultaneous deformylation and ring opening of the Nδ-phthaloyl moiety with a base.

2.2 In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay [1]

  • Enzyme Source: Purified DHFR from L1210 murine leukemia cells.

  • Assay Principle: The assay measures the inhibition of the conversion of dihydrofolate to tetrahydrofolate by DHFR.

  • Procedure:

    • Prepare a reaction mixture containing the DHFR enzyme, its substrate (dihydrofolate), and the NADPH cofactor.

    • Add varying concentrations of the test compounds (this compound derivatives).

    • Incubate the reaction mixture under controlled conditions (temperature and pH).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2.3 In Vitro Tumor Cell Growth Inhibition Assay [1]

  • Cell Lines: L1210 murine leukemia cells, CEM human lymphoblasts, and human head and neck squamous cell carcinoma cell lines (SCC15, SCC25), including their methotrexate-resistant sublines (SCC15/R1, SCC25/R1).

  • Procedure:

    • Seed the cells in 96-well plates at a specific density.

    • Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 48-72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

2.4 Analysis of Methotrexate-Induced Apoptosis and the Role of Ornithine Decarboxylase (ODC) [3][4]

  • Cell Lines: HL-60 and Jurkat T cells.

  • Induction of Apoptosis: Treat cells with methotrexate.

  • Assessment of Apoptosis:

    • Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3) using fluorometric or colorimetric assays.

    • Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye (e.g., JC-1) to assess changes in the mitochondrial membrane potential by flow cytometry. A decrease in ΔΨm is an early indicator of apoptosis.

    • Reactive Oxygen Species (ROS) Generation: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA) by flow cytometry.

  • Investigating the Role of ODC:

    • ODC Overexpression: Transfect cells with a vector to overexpress ODC.

    • Putrescine and ROS Scavengers: Treat cells with putrescine (a product of ODC) or ROS scavengers to determine their effect on MTX-induced apoptosis.

    • Analysis of Bcl-2 and Cytochrome c: Evaluate the expression levels of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from mitochondria into the cytosol using Western blotting.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in the in vitro studies.

G cluster_synthesis Synthesis of Nδ-Acyl-APA-L-Orn start Nα-(4-amino-4-deoxy-N10- formylpteroyl)-L-ornithine acyl Acylation with N-(acyloxy)succinimide or acyl anhydride start->acyl deformyl Deformylation with base acyl->deformyl end Nδ-Acyl-Nα-(4-amino-4- deoxypteroyl)-L-ornithine deformyl->end

Caption: Synthetic workflow for Nδ-Acyl-APA-L-Orn derivatives.

G mtx Methotrexate (MTX) ros Increased Reactive Oxygen Species (ROS) mtx->ros mito Mitochondrial Membrane Potential Disruption ros->mito cyt_c Cytochrome c Release mito->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis odc Ornithine Decarboxylase (ODC) Overexpression putrescine Putrescine odc->putrescine bcl2 Bcl-2 Stabilization odc->bcl2 prevents decline ros_scavenge ROS Scavenging putrescine->ros_scavenge reduces bcl2->mito maintains ros_scavenge->ros inhibits

References

The Interplay of Ornithine, Methotrexate, and Folate Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between ornithine, the cornerstone of polyamine biosynthesis, and methotrexate (B535133), a potent inhibitor of the folate pathway. We will delve into the molecular mechanisms by which methotrexate disrupts folate metabolism and, consequently, impacts polyamine synthesis. This guide will further explore the implications of this interplay in the context of cancer therapy and the development of novel drug conjugates. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Folate Pathway and Its Critical Role in Cellular Proliferation

The folate pathway is a vital metabolic route responsible for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives act as crucial cofactors, donating one-carbon units for the synthesis of nucleotides and certain amino acids. Given its central role in cell division and growth, the folate pathway is a prime target for anticancer therapies.

Methotrexate: A Potent Inhibitor of Dihydrofolate Reductase

Methotrexate (MTX) is a structural analog of folic acid and a powerful competitive inhibitor of DHFR. By binding to the active site of DHFR with high affinity, methotrexate effectively blocks the regeneration of THF, leading to a depletion of the intracellular pool of reduced folates. This disruption has profound downstream effects, primarily the inhibition of DNA and RNA synthesis, which ultimately triggers cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Quantitative Analysis of Methotrexate's Inhibitory Potency

The efficacy of methotrexate as a DHFR inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. These values can vary depending on the cell line and experimental conditions.

Cell LineIC50 for DHFR Inhibition by Methotrexate (µM)Reference
Daoy (Medulloblastoma)0.095[1]
Saos-2 (Osteosarcoma)0.035[1]
AGS (Gastric Adenocarcinoma)0.00605[2]
HCT-116 (Colon Carcinoma)0.01356[2]
A549 (Lung Carcinoma)Not reached within tested concentrations[2]
NCI-H23 (Lung Adenocarcinoma)Not reached within tested concentrations[2]
MCF-7 (Breast Adenocarcinoma)0.11431[2]

The Ornithine Connection: Polyamines and Their Link to the Folate Pathway

Ornithine is a non-proteinogenic amino acid that serves as the precursor for the biosynthesis of polyamines, primarily putrescine, spermidine (B129725), and spermine (B22157). This conversion is catalyzed by the enzyme ornithine decarboxylase (ODC), the rate-limiting step in polyamine synthesis. Polyamines are small, positively charged molecules that play critical roles in cell growth, differentiation, and proliferation.[3]

The connection between the folate pathway and polyamine synthesis is indirect but significant. The synthesis of spermidine and spermine from putrescine requires the donation of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). S-adenosylmethionine (SAM) itself is a crucial methyl donor in numerous cellular reactions and is regenerated through a process that is dependent on folate metabolism.[4]

Methotrexate's inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn reduces the levels of 5-methyltetrahydrofolate. This co-factor is essential for the remethylation of homocysteine to methionine, the precursor of SAM. Consequently, methotrexate treatment can lead to decreased intracellular concentrations of SAM, thereby indirectly inhibiting the synthesis of spermidine and spermine.[4][5]

Visualizing the Interconnected Pathways

Figure 1. Interplay of Folate and Polyamine Pathways.
Quantitative Impact of Methotrexate on Polyamine Levels

Several studies have demonstrated that methotrexate treatment leads to a reduction in intracellular polyamine concentrations.

TreatmentCell TypePutrescine LevelSpermidine LevelSpermine LevelReference
MethotrexateStimulated RA LymphocytesNot affectedDecreased (concentration-dependent)Decreased (concentration-dependent)[6]
MethotrexateRat Thymus and SpleenDecreasedDecreasedDecreased[7]
MethotrexateHT29 Colon Cancer CellsDecreasedDecreasedDecreased[5]

Ornithine-Methotrexate Conjugates: A Novel Therapeutic Strategy

The distinct but interconnected roles of the folate and polyamine pathways in cancer cell proliferation have inspired the development of drug conjugates that aim to co-opt these pathways for enhanced therapeutic effect. A review of synthesized methotrexate derivatives mentions the creation of this compound conjugates.[8] These conjugates have been shown to bind to DHFR with an affinity similar to that of methotrexate itself. The rationale behind such conjugates is to potentially leverage amino acid transporters for cellular uptake or to create a dual-action therapeutic that simultaneously targets both pathways.

One study synthesized lysine (B10760008) and ornithine derivatives of methotrexate and found that while both had similar binding affinity to DHFR as the parent drug, the lysyl derivative was more potent.[8] Interestingly, the removal of a protecting group from the ornithine derivative improved its activity three-fold.[8]

Visualizing a Potential Experimental Workflow for Conjugate Analysis

Start Start Synthesize Ornithine-MTX Conjugate Synthesize Ornithine-MTX Conjugate Start->Synthesize Ornithine-MTX Conjugate Characterize Conjugate (NMR, MS) Characterize Conjugate (NMR, MS) Synthesize Ornithine-MTX Conjugate->Characterize Conjugate (NMR, MS) In vitro DHFR Inhibition Assay In vitro DHFR Inhibition Assay Characterize Conjugate (NMR, MS)->In vitro DHFR Inhibition Assay Cell Culture (Cancer Cell Lines) Cell Culture (Cancer Cell Lines) Characterize Conjugate (NMR, MS)->Cell Culture (Cancer Cell Lines) Data Analysis and Comparison Data Analysis and Comparison In vitro DHFR Inhibition Assay->Data Analysis and Comparison Treat Cells with Conjugate and MTX Treat Cells with Conjugate and MTX Cell Culture (Cancer Cell Lines)->Treat Cells with Conjugate and MTX Cell Viability Assay (MTT, etc.) Cell Viability Assay (MTT, etc.) Treat Cells with Conjugate and MTX->Cell Viability Assay (MTT, etc.) Measure Intracellular Polyamine Levels (HPLC) Measure Intracellular Polyamine Levels (HPLC) Treat Cells with Conjugate and MTX->Measure Intracellular Polyamine Levels (HPLC) Cell Viability Assay (MTT, etc.)->Data Analysis and Comparison Measure Intracellular Polyamine Levels (HPLC)->Data Analysis and Comparison Conclusion Conclusion Data Analysis and Comparison->Conclusion

Figure 2. Workflow for Ornithine-MTX Conjugate Analysis.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reagents:

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • DHFR Enzyme (purified)

    • DHFR Substrate (Dihydrofolic acid, DHF)

    • NADPH

    • Test compounds (e.g., Methotrexate, this compound conjugate)

  • Procedure:

    • Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the test compound or vehicle control in a 96-well plate.

    • Add the DHFR enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DHFR substrate (DHF).

    • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for the test compounds.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol describes a common method for measuring ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.

  • Reagents:

    • Cell or tissue lysate

    • ODC Assay Buffer (e.g., Tris-HCl buffer with pyridoxal (B1214274) phosphate (B84403) and DTT)

    • L-[1-14C]ornithine

    • 2 M Citric Acid (to stop the reaction)

    • Scintillation fluid

  • Procedure:

    • Prepare cell or tissue lysates in a suitable lysis buffer.

    • In a sealed reaction vessel, combine the lysate with the ODC Assay Buffer.

    • Initiate the reaction by adding L-[1-14C]ornithine.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). A center well containing a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) should be included in the vessel.

    • Stop the reaction by injecting citric acid into the main reaction mixture.

    • Continue incubation for an additional period to ensure complete trapping of the released 14CO2.

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate ODC activity based on the amount of 14CO2 captured per unit of protein per unit of time.

Measurement of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of intracellular polyamines using HPLC with pre-column derivatization.

  • Reagents:

    • Cell pellets or tissue homogenates

    • Perchloric acid (for protein precipitation and cell lysis)

    • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Polyamine standards (putrescine, spermidine, spermine)

  • Procedure:

    • Harvest cells or homogenize tissue and lyse in cold perchloric acid.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the polyamines.

    • Derivatize the polyamines in the supernatant with the chosen derivatizing agent according to the specific protocol for that agent.

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Separate the derivatized polyamines using a suitable gradient of mobile phases.

    • Detect the polyamines using a fluorescence or UV detector, depending on the derivatizing agent used.

    • Quantify the polyamine levels by comparing the peak areas to those of the known standards.

Conclusion and Future Directions

The intricate crosstalk between the folate and polyamine synthesis pathways presents both a challenge and an opportunity in the development of anticancer therapeutics. Methotrexate's indirect inhibition of polyamine synthesis, through its primary action on DHFR and subsequent depletion of SAM, underscores the interconnectedness of cellular metabolism. The development of this compound conjugates represents an innovative approach to potentially exploit these linked pathways for enhanced therapeutic efficacy. Further research is warranted to fully elucidate the mechanism of action of such conjugates, their cellular uptake, and their in vivo efficacy and toxicity profiles. A deeper understanding of this metabolic interplay will undoubtedly pave the way for the design of more targeted and effective cancer therapies.

References

Theoretical Modeling of the Indirect Interaction Between Ornithine and Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, primarily functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition has far-reaching consequences on cellular processes that rely on one-carbon metabolism, including the biosynthesis of polyamines from ornithine. While there is no evidence of a direct binding interaction between methotrexate and ornithine, a significant indirect metabolic relationship exists. This technical guide provides an in-depth exploration of the theoretical modeling of this indirect interaction, detailing the underlying biochemical pathways, quantitative effects, and experimental methodologies for its investigation.

Introduction

Ornithine is a non-proteinogenic amino acid that serves as the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). These polycations are essential for cell growth, differentiation, and proliferation. The enzymatic conversion of ornithine to putrescine by ornithine decarboxylase (ODC) is the first and rate-limiting step in polyamine biosynthesis.

Methotrexate's mechanism of action, while centered on DHFR inhibition, creates a cascade of effects that ultimately impacts the polyamine pathway. Understanding and modeling this indirect interaction is crucial for elucidating the full spectrum of MTX's cellular effects, including its therapeutic efficacy and toxicity profile. This guide will provide the foundational knowledge for researchers to computationally and experimentally investigate the relationship between methotrexate's impact on folate metabolism and the subsequent alterations in ornithine-dependent polyamine synthesis.

The Indirect Interaction Pathway: From DHFR Inhibition to Polyamine Depletion

The interaction between methotrexate and ornithine is not one of direct physical binding but rather a metabolic cascade initiated by MTX's primary pharmacological action. The key steps in this pathway are outlined below.

  • Methotrexate Inhibits Dihydrofolate Reductase (DHFR): Methotrexate, a structural analog of folic acid, competitively inhibits DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital carrier of one-carbon units required for the synthesis of purines, thymidylate, and methionine.[1][2]

  • Depletion of Tetrahydrofolate (THF): The inhibition of DHFR leads to a depletion of the intracellular pool of THF.

  • Impaired Methionine Regeneration: A specific form of THF, 5-methyl-THF, is the methyl donor for the conversion of homocysteine to methionine. With reduced THF levels, the regeneration of methionine is impaired.[3]

  • Reduced S-Adenosylmethionine (SAM) Synthesis: Methionine is the direct precursor for S-adenosylmethionine (SAM), the universal methyl donor in numerous cellular reactions. A diminished methionine pool leads to a decrease in the intracellular concentration of SAM.[4][5] Some studies also suggest that methotrexate may directly inhibit methionine adenosyltransferase (MAT), the enzyme that produces SAM.[6]

  • Inhibition of Polyamine Synthesis: SAM, after decarboxylation, serves as the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine.[3] Therefore, a reduction in SAM levels directly curtails the production of these higher polyamines, even though the initial conversion of ornithine to putrescine by ODC may not be directly affected.[7][8]

The following diagram illustrates this indirect signaling pathway:

digraph "Ornithine_Methotrexate_Interaction" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#202124"];

subgraph "cluster_MTX_Action" { label="Methotrexate Action"; bgcolor="#F1F3F4"; "Methotrexate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DHFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHF" [fillcolor="#FBBC05", fontcolor="#202124"]; "THF" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methotrexate" -> "DHFR" [label="Inhibits", style=dashed, arrowhead=tee]; "DHF" -> "DHFR" [label="Substrate"]; "DHFR" -> "THF" [label="Produces"]; }

subgraph "cluster_One_Carbon_Metabolism" { label="One-Carbon Metabolism"; bgcolor="#F1F3F4"; "Homocysteine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Methionine" [fillcolor="#FBBC05", fontcolor="#202124"]; "SAM" [fillcolor="#FBBC05", fontcolor="#202124"]; "THF" -> "Methionine" [label="Required for\nregeneration", style=dashed, arrowhead=open, color="#34A853"]; "Homocysteine" -> "Methionine"; "Methionine" -> "SAM"; }

subgraph "cluster_Polyamine_Synthesis" { label="Polyamine Synthesis"; bgcolor="#F1F3F4"; "Ornithine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ODC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Putrescine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spermidine_Synthase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spermidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Spermine_Synthase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spermine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ornithine" -> "ODC"; "ODC" -> "Putrescine"; "Putrescine" -> "Spermidine_Synthase"; "Spermidine_Synthase" -> "Spermidine"; "Spermidine" -> "Spermine_Synthase"; "Spermine_Synthase" -> "Spermine"; }

"SAM" -> "Spermidine_Synthase" [label="Aminopropyl\ngroup donor", style=dashed, arrowhead=open, color="#EA4335"]; "SAM" -> "Spermine_Synthase" [label="Aminopropyl\ngroup donor", style=dashed, arrowhead=open, color="#EA4335"]; }

Caption: Indirect metabolic pathway of methotrexate's effect on ornithine-derived polyamine synthesis.

Quantitative Data on Methotrexate's Effects

The following tables summarize quantitative data from in vitro and in vivo studies on the effects of methotrexate on SAM and polyamine levels.

Table 1: Effect of Methotrexate on Intracellular S-Adenosylmethionine (SAM) Levels

Cell Line/TissueMethotrexate ConcentrationDuration of Exposure% Reduction in SAMReference
HepG2 Cells50 nmol/L72 hours~51%[4]
Human Monocytes1-10 nmol/LProlonged incubationSignificant decrease[5]

Table 2: Dose-Dependent Effect of Methotrexate on Polyamine Levels in Stimulated Rheumatoid Arthritis Lymphocytes

Methotrexate Concentration (M)Spermidine (pmol/10^6 cells)% of ControlSpermine (pmol/10^6 cells)% of ControlPutrescine (pmol/10^6 cells)% of ControlReference
0 (Control)185 ± 25100%210 ± 30100%45 ± 10100%[7][8]
10^-9160 ± 2086.5%180 ± 2585.7%42 ± 893.3%[7][8]
10^-8125 ± 1567.6%135 ± 2064.3%48 ± 12106.7%[7][8]
10^-790 ± 1248.6%95 ± 1545.2%46 ± 11102.2%[7][8]

Data are presented as mean ± SEM. Data estimated from graphical representations in the source and may be approximate.

Table 3: Effect of Methotrexate on Polyamine Levels in Rat Tissues

TissuePolyamine Measured% Decrease vs. ControlReference
ThymusPutrescine, Spermidine, SpermineStatistically significant decrease[9]
SpleenPutrescine, Spermidine, SpermineStatistically significant decrease[9]
Small IntestinePutrescineStatistically significant decrease[9]
LiverPutrescineStatistically significant decrease[9]

Theoretical Modeling Approaches

4.1. Model Components

A robust model would need to include the following components:

  • Metabolites: Methotrexate, DHF, THF, 5-methyl-THF, homocysteine, methionine, SAM, ornithine, putrescine, spermidine, spermine, and other relevant intermediates.

  • Enzymes: DHFR, methionine synthase, MAT, ODC, spermidine synthase, spermine synthase, and other key enzymes in the pathways.

  • Transporters: Reduced folate carrier (RFC1) for methotrexate uptake.

4.2. Mathematical Framework

A system of ordinary differential equations (ODEs) based on enzyme kinetics (e.g., Michaelis-Menten kinetics) can be used to describe the dynamic changes in the concentrations of the metabolites over time.

For example, the rate of change of THF could be modeled as:

d[THF]/dt = V_DHFR - V_methionine_synthase

where V_DHFR is the velocity of the DHFR-catalyzed reaction, which would be a function of DHF concentration and inhibited by methotrexate concentration.

4.3. Model Parameters

To be predictive, the model would require accurate parameterization, including:

  • Enzyme kinetic constants (Km, Vmax, Ki for inhibitors).

  • Initial concentrations of metabolites and enzymes.

  • Cellular volume and other geometric factors.

4.4. Simulation and Analysis

Once constructed, the model could be used to simulate the effects of different methotrexate dosages on the flux through the polyamine pathway and predict the resulting concentrations of ornithine, putrescine, spermidine, and spermine. Sensitivity analysis could identify the most critical parameters and control points in the network.

Experimental Protocols

5.1. Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of the release of radiolabeled CO2 from [1-14C]-L-ornithine.

Materials:

  • Cell or tissue lysate

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate

  • [1-14C]-L-ornithine (specific activity ~55 mCi/mmol)

  • Dithiothreitol (DTT)

  • 5 M Sulfuric acid (to stop the reaction)

  • Scintillation vials

  • Filter paper saturated with 0.1 M NaOH

  • Scintillation fluid

Procedure:

  • Prepare the cell or tissue lysate in an appropriate lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 100 ng) to the assay mix containing the assay buffer, L-ornithine, and [1-14C]-L-ornithine. DTT can be included to maintain a reducing environment.

  • Place the open microcentrifuge tube inside a scintillation vial containing the NaOH-saturated filter paper to capture the released 14CO2.

  • Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 5 M sulfuric acid to the microcentrifuge tube.

  • Continue incubation for another 30 minutes at 37°C with shaking to ensure all 14CO2 is released and trapped.

  • Remove the microcentrifuge tube, add scintillation fluid to the vial, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific ODC activity as nmol CO2/min/mg protein.

5.2. Quantification of Intracellular Polyamines by HPLC

This protocol involves the pre-column derivatization of polyamines followed by separation and detection using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Cell or tissue samples

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization

  • Derivatization reagent (e.g., benzoyl chloride, dansyl chloride, or o-phthalaldehyde)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Acetonitrile (B52724) and appropriate aqueous buffers for the mobile phase

  • Polyamine standards (putrescine, spermidine, spermine)

Experimental Workflow Diagram:

digraph "Polyamine_Quantification_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#202124"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample_Collection" [label="Cell/Tissue Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; "Homogenization" [label="Homogenization in Acid\n(e.g., PCA)", fillcolor="#FBBC05", fontcolor="#202124"]; "Deproteinization" [label="Centrifugation to\nRemove Precipitated Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; "Derivatization" [label="Derivatization of Supernatant\nwith Benzoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction of Derivatized\nPolyamines (e.g., with Chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_Analysis" [label="RP-HPLC with UV Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Quantification based on\nStandard Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Sample_Collection"; "Sample_Collection" -> "Homogenization"; "Homogenization" -> "Deproteinization"; "Deproteinization" -> "Derivatization"; "Derivatization" -> "Extraction"; "Extraction" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: A generalized experimental workflow for the quantification of intracellular polyamines using HPLC.

Procedure:

  • Sample Preparation: Homogenize cell pellets or tissues in cold PCA or TCA.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. Collect the supernatant which contains the polyamines.

  • Derivatization: Adjust the pH of the supernatant and add the derivatization reagent (e.g., benzoyl chloride). Incubate to allow the reaction to complete.

  • Extraction: Extract the derivatized polyamines into an organic solvent (e.g., chloroform (B151607) or diethyl ether). Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the derivatized polyamines on a C18 column using a suitable gradient of acetonitrile and an aqueous buffer.

  • Detection and Quantification: Detect the separated polyamines using a UV or fluorescence detector at the appropriate wavelength for the chosen derivative. Quantify the concentrations by comparing the peak areas to those of known standards.

Conclusion

The interaction between methotrexate and ornithine is a compelling example of indirect metabolic drug effects. While not a direct target, the ornithine-dependent polyamine synthesis pathway is significantly impacted by methotrexate's inhibition of folate metabolism. Theoretical modeling, through the development of integrated systems biology models, offers a powerful approach to quantitatively understand and predict the consequences of this interaction. Such models, validated by robust experimental data obtained through the protocols detailed in this guide, can provide valuable insights for optimizing methotrexate therapy and mitigating its off-target effects. For researchers and drug development professionals, a thorough understanding of this indirect interaction is essential for a complete picture of methotrexate's mechanism of action and for the development of novel therapeutic strategies that may involve modulating polyamine metabolism.

References

Initial Cytotoxicity Screening of Ornithine-Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of ornithine-methotrexate conjugates. It is designed to furnish researchers, scientists, and drug development professionals with the foundational data, experimental protocols, and mechanistic insights necessary for the preclinical evaluation of this class of compounds.

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone of chemotherapy, functioning by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. However, its therapeutic efficacy can be hampered by issues such as drug resistance and cellular uptake. To address these limitations, various derivatives of methotrexate have been synthesized, including conjugates with the amino acid ornithine. These modifications aim to enhance the drug's transport into cancer cells and improve its overall anticancer activity. This document details the initial cytotoxic profile of Nδ-acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine derivatives, a promising class of methotrexate analogues.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of Nδ-acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine derivatives has been evaluated against a panel of murine and human cancer cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) of these compounds compared to the parent drugs, methotrexate (MTX) and aminopterin (B17811) (AMT).

Table 1: In Vitro Cytotoxicity of Nδ-Acyl-Ornithine-Methotrexate Analogues against Murine Leukemia (L1210) and Human T-cell Leukemia (CCRF-CEM) Cell Lines

CompoundL1210 IC50 (nM)CCRF-CEM IC50 (nM)
Methotrexate (MTX)9.010
Aminopterin (AMT)1.0-
Nδ-Benzoyl-APA-L-Orn0.891.3
Nδ-Hemiphthaloyl-APA-L-Orn0.751.4

Data extracted from Rosowsky et al., J Med Chem. 1988 Jul;31(7):1332-7.

Table 2: In Vitro Cytotoxicity against Human Head and Neck Squamous Cell Carcinoma (SCC15, SCC25) and Methotrexate-Resistant (SCC15/R1, SCC25/R1) Cell Lines

CompoundSCC15 IC50 (nM)SCC25 IC50 (nM)SCC15/R1 IC50 (nM)SCC25/R1 IC50 (nM)
Methotrexate (MTX)1312200120
Nδ-Hemiphthaloyl-APA-L-Orn1.82.52522

Data extracted from Rosowsky et al., J Med Chem. 1988 Jul;31(7):1332-7.

Experimental Protocols

The following is a generalized protocol for the initial cytotoxicity screening of this compound derivatives, based on standard methodologies for assessing methotrexate cytotoxicity.

Cell Culture
  • Cell Lines: L1210 (murine leukemia), CCRF-CEM (human T-cell leukemia), SCC15 and SCC25 (human head and neck squamous cell carcinoma), and their methotrexate-resistant subclones (SCC15/R1, SCC25/R1) are utilized.

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives, methotrexate, or aminopterin. A control group receiving no drug is also included.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional 4 hours. The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights and Signaling Pathways

While specific studies on the signaling pathways of this compound conjugates are limited, their mechanism of action is presumed to be similar to that of methotrexate, primarily through the inhibition of dihydrofolate reductase (DHFR). The enhanced cytotoxicity observed with the ornithine derivatives may be attributed to improved cellular uptake.

The cytotoxic effects of methotrexate are known to induce apoptosis through various signaling cascades. The following diagrams illustrate the presumed signaling pathway and the experimental workflow for cytotoxicity screening.

G cluster_cell Cancer Cell Ornithine_MTX This compound Cell_Membrane Cell Membrane Ornithine_MTX->Cell_Membrane DHFR Dihydrofolate Reductase (DHFR) Ornithine_MTX->DHFR Inhibits ROS Reactive Oxygen Species (ROS) Ornithine_MTX->ROS May induce THF Tetrahydrofolate (THF) DHFR->THF Catalyzes conversion of DHF to THF DHF Dihydrofolate (DHF) DHF->DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to JNK_Pathway JNK Signaling Pathway ROS->JNK_Pathway Activates JNK_Pathway->Apoptosis Promotes G Start Start: Cell Seeding Drug_Treatment Drug Treatment (Ornithine-MTX Derivatives) Start->Drug_Treatment Incubation_72h 72h Incubation Drug_Treatment->Incubation_72h MTT_Addition MTT Addition Incubation_72h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Formazan Solubilization Incubation_4h->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Determination) Absorbance_Reading->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

The Emergence of Ornithine-Methotrexate Conjugates: A Technical Guide to a Novel Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, has proven effective against a range of cancers by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1][2] However, its therapeutic window is often narrowed by significant side effects and the development of drug resistance.[3] A promising strategy to enhance the efficacy and selectivity of MTX involves its conjugation with amino acids, leading to the development of novel analogues with potentially improved pharmacological profiles. Among these, ornithine-methotrexate conjugates have emerged as a compelling area of research, demonstrating enhanced potency and the ability to overcome certain resistance mechanisms.

This technical guide provides a comprehensive overview of the novelty of this compound in cancer research. It details the synthesis, mechanism of action, and preclinical evaluation of these promising anti-cancer agents, offering a resource for researchers and drug development professionals exploring the next generation of antifolate therapeutics.

Quantitative Data on the Efficacy of this compound Derivatives

The conjugation of ornithine to methotrexate has yielded derivatives with significantly enhanced inhibitory activity against key enzymes and potent cytotoxicity against various cancer cell lines. The following tables summarize the quantitative data from preclinical studies, offering a comparative analysis of these novel compounds against the parent drug, methotrexate.

Table 1: Dihydrofolate Reductase (DHFR) and Folylpolyglutamate Synthetase (FPGS) Inhibition

CompoundDHFR IC50 (µM)FPGS Ki (µM)Source
Methotrexate (MTX)--[1]
Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-Orn)0.0720.15 ± 0.06[1]
Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (mAPA-Orn)0.16020.4 ± 7.7[1]
N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine] (Prodrug 1) + bCPAKi = 0.35 pM (for rhDHFR)-[4]
N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine] (Prodrug 1) without bCPAKi > 10 µM (for rhDHFR)-[4]

Note: Lower IC50 and Ki values indicate greater inhibitory potency. bCPA refers to bovine carboxypeptidase A, used to activate the prodrug. rhDHFR is recombinant human dihydrofolate reductase.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (nM)Source
Methotrexate (MTX)L12102.0[1]
Aminopterin (AMT)L12102.0[1]
Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-Orn)L1210400[1]
Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (mAPA-Orn)L12102400[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523)A5491.3[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523)SCC250.3[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-l-ornithineA54945[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-l-ornithineSCC252.9[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-l-ornithineA5493300[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-l-ornithineSCC2572[1]
N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithinyl]-L-phenylalanine (Prodrug 1) + bCPACCRF-CEM1.3 - 1.4[4]
N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithinyl]-L-phenylalanine (Prodrug 1) without bCPACCRF-CEM155[4]

Note: A lower IC50 value indicates greater cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of Nα-(4-amino-4-deoxypteroyl)-L-ornithine Analogues

The synthesis of methotrexate analogues with an ornithine side chain involves multi-step chemical reactions. A general approach is outlined below, based on reported syntheses.[1]

a. Preparation of the Pteroic Acid Moiety: 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) or 4-amino-4-deoxypteroic acid (APA) serves as the core pteridine (B1203161) structure.

b. Protection of Ornithine: The δ-amino group of L-ornithine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to allow for selective reaction at the α-amino group.

c. Coupling Reaction: The protected ornithine is coupled to the pteroic acid moiety. This can be achieved using coupling reagents like diethyl phosphorocyanidate or by activating the pteroic acid as a p-nitrophenyl ester.

d. Deprotection: The protecting group on the ornithine side chain is removed, typically using trifluoroacetic acid (TFA), to yield the final this compound analogue.

e. Synthesis of Nδ-Acyl Derivatives: For derivatives like Nδ-hemiphthaloyl-L-ornithine, the δ-amino group of the ornithine-pteroate conjugate is acylated with the corresponding acyl chloride or anhydride.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound derivatives against DHFR is determined using a spectrophotometric assay.

a. Reagents and Materials:

  • Purified dihydrofolate reductase (from L1210 mouse leukemia cells or recombinant human DHFR)

  • Dihydrofolate (DHF) as the substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives) and methotrexate as a positive control

  • Spectrophotometer capable of reading absorbance at 340 nm

b. Procedure:

  • The reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.

  • The test compound at various concentrations is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of DHF.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

  • The initial reaction rates are calculated.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

The ability of this compound analogues to inhibit FPGS is assessed by measuring the incorporation of radiolabeled glutamate.

a. Reagents and Materials:

  • Partially purified FPGS (e.g., from mouse liver)

  • [³H]-glutamic acid

  • ATP and MgCl₂

  • Test compounds and methotrexate

  • Substrate for FPGS (e.g., a folate analogue)

  • Trichloroacetic acid (TCA) for precipitation

  • Scintillation counter

b. Procedure:

  • The reaction mixture containing FPGS, ATP, MgCl₂, the folate substrate, and [³H]-glutamic acid is prepared.

  • The test compound at various concentrations is added.

  • The reaction is incubated at 37°C.

  • The reaction is stopped by the addition of TCA to precipitate the proteins and polyglutamated products.

  • The precipitate is collected by filtration and washed.

  • The radioactivity of the precipitate is measured using a scintillation counter.

  • The inhibition constant (Ki) is determined from the reaction kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound derivatives on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Reagents and Materials:

  • Cancer cell lines (e.g., L1210, CCRF-CEM, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • Test compounds and methotrexate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

b. Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of methotrexate and its ornithine derivatives is the inhibition of dihydrofolate reductase (DHFR), which leads to the depletion of tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA. By blocking this pathway, these compounds effectively halt cell proliferation, particularly in rapidly dividing cancer cells.

cluster_0 Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR_node Dihydrofolate Reductase (DHFR) Ornithine_MTX This compound Ornithine_MTX->DHFR_node Inhibition

Caption: Inhibition of the folate metabolism pathway by this compound.

A key aspect of the novelty of certain this compound conjugates lies in their interaction with folylpolyglutamate synthetase (FPGS). FPGS is responsible for the polyglutamylation of methotrexate within the cell, a process that enhances its intracellular retention and inhibitory activity. Some ornithine derivatives have shown potent inhibition of FPGS, which could represent a dual mechanism of action, not only blocking DHFR but also interfering with the metabolism of natural folates.

Recent studies have also shed light on a broader metabolic impact of methotrexate, which is likely shared and potentially enhanced by its ornithine derivatives. Methotrexate treatment can lead to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation can inhibit anabolic processes, such as cell growth and proliferation, and promote catabolic processes to restore energy balance. This AMPK-mediated pathway represents a novel aspect of the anti-cancer effects of methotrexate and its analogues.

cluster_1 AMPK Signaling Pathway Activation Ornithine_MTX This compound DHFR_inhibition DHFR Inhibition Ornithine_MTX->DHFR_inhibition Purine_synthesis_block Purine Synthesis Blockade DHFR_inhibition->Purine_synthesis_block AICAR AICAR Accumulation Purine_synthesis_block->AICAR AMPK AMPK Activation AICAR->AMPK Activation Anabolic_processes Anabolic Processes (Cell Growth, Proliferation) AMPK->Anabolic_processes Inhibition Catabolic_processes Catabolic Processes AMPK->Catabolic_processes Activation cluster_2 Preclinical Evaluation Workflow Synthesis Chemical Synthesis & Characterization Enzyme_Assays Enzyme Inhibition Assays (DHFR, FPGS) Synthesis->Enzyme_Assays In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Enzyme_Assays->In_Vitro In_Vivo In Vivo Efficacy Studies (Tumor Xenograft Models) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vivo->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for Ornithine-Methotrexate Experimental Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a widely used chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] Its efficacy can be limited by both intrinsic and acquired drug resistance.[2] Emerging research has highlighted the intricate relationship between folate metabolism and polyamine synthesis, suggesting a potential role for ornithine in modulating cellular responses to methotrexate.

Ornithine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth, differentiation, and proliferation. The rate-limiting enzyme in this pathway is ornithine decarboxylase (ODC). Studies have shown that ODC and polyamines can influence methotrexate-induced apoptosis, often by mitigating oxidative stress.[3][4] These application notes provide a detailed framework for investigating the experimental combination of ornithine and methotrexate in a cell culture setting to explore the interplay between these two pathways.

Data Presentation

Table 1: Exemplary IC50 Values for Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeMethotrexate IC50Reference
L1210Murine Leukemia0.89 nM[5]
CEMHuman LymphoblastsPotent Inhibition[5]
SCC15, SCC25Human Head and Neck Squamous Cell CarcinomaPotent Inhibition[5]
MCF7Human Breast Cancer155.7 µg/ml[6]
MG63Human Osteosarcoma123.98 µg/ml[7]

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The values presented are for illustrative purposes.

Table 2: Effects of ODC Overexpression on Methotrexate-Induced Apoptosis

Cell LineConditionApoptosis RateKey FindingsReference
HL-60, Jurkat T cellsMethotrexate TreatmentIncreasedMTX induces caspase-dependent apoptosis and ROS generation.[3]
ODC-overexpressing cellsMethotrexate TreatmentReducedODC overexpression confers resistance to MTX-induced apoptosis by reducing intracellular ROS.[3][4]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., HL-60, Jurkat, MCF7, or others from Table 1).

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells according to their growth characteristics to maintain them in the exponential growth phase.

Protocol 2: Ornithine and Methotrexate Treatment
  • Stock Solutions:

    • Prepare a stock solution of methotrexate (e.g., 10 mM in DMSO or PBS, depending on solubility) and store at -20°C.

    • Prepare a stock solution of L-ornithine (e.g., 100 mM in sterile distilled water or PBS) and store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight if applicable.

  • Treatment:

    • The next day, remove the culture medium and replace it with fresh medium containing various concentrations of methotrexate. A dose-response curve is recommended to determine the IC50 in the chosen cell line.

    • For combination studies, treat cells with a fixed concentration of methotrexate (e.g., the IC50 value) and varying concentrations of ornithine. Conversely, a fixed concentration of ornithine can be used with varying concentrations of methotrexate.

    • Include appropriate controls: untreated cells, cells treated with methotrexate alone, and cells treated with ornithine alone.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours), depending on the assay to be performed.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Reagent Preparation: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/mL in PBS.

  • Procedure:

    • Following the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate and incubate for 4 hours at 37°C.[7]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 4: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Preparation: After treatment, harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Probe Loading: After the desired treatment period, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Maintenance stock_prep Prepare Stock Solutions (Methotrexate & Ornithine) cell_seeding Seed Cells in Plates stock_prep->cell_seeding treatment Treat with Ornithine and/or Methotrexate cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis ros ROS Measurement (DCFH-DA) incubation->ros

Caption: Experimental workflow for studying the effects of ornithine and methotrexate.

Caption: Interplay of Methotrexate and Ornithine/Polyamine pathways.

References

Application Notes and Protocols for In Vivo Administration of Ornithine-Methotrexate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Currently, publicly available research detailing the direct in vivo administration of a specific ornithine-methotrexate conjugate or a defined co-administration protocol in mouse models is limited. The existing literature primarily focuses on the administration of methotrexate (B535133) (MTX) as a standalone therapeutic agent in various murine models of cancer and autoimmune diseases. Some studies investigate the role of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis for which ornithine is a substrate, in modulating the cellular response to methotrexate. This document, therefore, synthesizes the available information on methotrexate administration in mouse models and explores the potential rationale and hypothetical protocols for the combined use of ornithine and methotrexate, based on their known biological activities.

While direct experimental data on an "this compound" compound is not available in the provided search results, the following sections provide detailed protocols for methotrexate administration in mice, which would be a critical starting point for any investigation into the combined effects of ornithine and methotrexate.

Rationale for Investigating Ornithine and Methotrexate Combination

Methotrexate is a widely used chemotherapeutic and immunosuppressive agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA and RNA synthesis. This inhibition leads to the depletion of tetrahydrofolate and subsequent disruption of cell proliferation. Ornithine, on the other hand, is a non-proteinogenic amino acid and a precursor to polyamines, which are essential for cell growth, differentiation, and proliferation. The enzyme ornithine decarboxylase (ODC) converts ornithine to putrescine, the first step in polyamine biosynthesis.

Research has shown that ODC can prevent methotrexate-induced apoptosis (cell death) by reducing the production of reactive oxygen species (ROS)[1][2]. This suggests that modulating ornithine levels or ODC activity could potentially influence the efficacy and toxicity of methotrexate. A combination of ornithine and methotrexate could be explored for several reasons:

  • To enhance the therapeutic index of methotrexate: By potentially protecting normal tissues from methotrexate-induced toxicity.

  • To overcome methotrexate resistance: As ODC overexpression has been linked to drug resistance[1][2].

  • To potentiate the anti-tumor effects of methotrexate: By manipulating cellular metabolic pathways.

Experimental Protocols for Methotrexate Administration in Mouse Models

The following protocols are derived from various studies on the in vivo use of methotrexate in mice and can be adapted for studies involving the co-administration of ornithine.

General Considerations
  • Mouse Strains: Commonly used strains include C57BL/6, DBA/2, C3H, BALB/c, and immunodeficient strains like NMRI nu/nu or NOD/SCID for xenograft models[3][4][5]. The choice of strain will depend on the specific disease model.

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Drug Preparation: Methotrexate is typically dissolved in a sterile, buffered saline solution (e.g., 0.9% NaCl) for injection. The pH may need to be adjusted to ensure solubility and stability.

Protocol 1: Methotrexate Administration for Tumor Xenograft Models

This protocol is based on studies investigating the anti-tumor activity of methotrexate in human tumor xenografts in nude mice[3].

1. Tumor Implantation:

  • Human tumor cells (e.g., MDA-MB-231 breast cancer, PC3 prostate cancer) are cultured in vitro.
  • A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile saline or culture medium) is injected subcutaneously (s.c.) into the flank of each mouse.
  • Alternatively, tumor fragments from a donor mouse can be implanted s.c.[3].
  • Tumor growth is monitored regularly using calipers.

2. Treatment Initiation:

  • Treatment is typically initiated when tumors reach a palpable size (e.g., 20–50 mm²)[3].
  • Mice are randomized into control and treatment groups (n=6-8 mice per group is common)[3].

3. Drug Administration:

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.
  • Dosage: Doses can range from 2.5 to 1000 mg/kg, depending on the administration schedule and the goal of the study[6]. For efficacy studies, lower, repeated doses are often used. For example, 5 or 20 mg/kg has been used in some studies[7].
  • Schedule: Dosing can be administered as a single bolus or as repeated injections (e.g., daily, weekly). A common schedule is once weekly[8].
  • Control Group: The control group receives injections of the vehicle (e.g., 0.9% NaCl solution) on the same schedule as the treatment groups[3].

4. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²) / 2.
  • Body weight is monitored as an indicator of toxicity[6]. A body weight loss of more than 10-15% may necessitate dose reduction or cessation of treatment.
  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = 100 - (Median tumor volume of treated group / Median tumor volume of control group) x 100[7].
  • Survival analysis can also be performed.

Protocol 2: Methotrexate Administration for Autoimmune Arthritis Models

This protocol is based on studies using the collagen-induced arthritis (CIA) mouse model[8][9].

1. Disease Induction:

  • DBA/1J mice are a commonly used strain for the CIA model.
  • Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.
  • A booster injection is typically given 2-3 weeks after the primary immunization.

2. Treatment Initiation:

  • Treatment is initiated upon the first observable signs of arthritis, typically around day 14 post-immunization[8].
  • Disease activity is scored based on paw swelling and redness.

3. Drug Administration:

  • Route of Administration: Subcutaneous (s.c.) injection is a common route[8][9].
  • Dosage: A dose of 20 mg/kg administered once weekly has been shown to be effective[8].
  • Schedule: Once-weekly administration is a clinically relevant schedule[8].
  • Control Group: The control group receives subcutaneous injections of saline[8].

4. Monitoring and Endpoints:

  • Arthritis score and paw volume are monitored regularly to assess disease severity.
  • Histological analysis of the joints can be performed at the end of the study to assess inflammation and joint destruction[9].
  • Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in the joints can be measured[9].
  • Analysis of immune cell populations (e.g., Th17 and regulatory T cells) in the spleen can be performed to understand the immunomodulatory effects of the treatment[9].

Hypothetical Protocol for Ornithine and Methotrexate Co-Administration

Based on the rationale that ornithine may modulate methotrexate toxicity and efficacy, a hypothetical experimental design could be as follows:

1. Experimental Groups:

  • Group 1: Vehicle control
  • Group 2: Methotrexate alone
  • Group 3: Ornithine alone
  • Group 4: Methotrexate and Ornithine combination

2. Ornithine Administration:

  • Formulation: L-ornithine can be dissolved in sterile water or saline.
  • Route of Administration: Oral gavage or intraperitoneal injection. Oral administration in drinking water is also a possibility for long-term studies.
  • Dosage: The dose of ornithine would need to be determined based on preliminary dose-ranging studies to establish a safe and biologically active dose.
  • Schedule: Ornithine could be administered prior to, concurrently with, or after methotrexate administration to investigate different potential mechanisms of interaction. For example, pre-treatment with ornithine could be used to "prime" the cells before methotrexate exposure.

3. Methotrexate Administration:

  • Follow one of the detailed protocols above depending on the disease model.

4. Endpoints for Evaluation:

  • In addition to the primary efficacy endpoints (tumor growth, arthritis score), a key focus would be on assessing the toxicity of the combination therapy. This would include monitoring body weight, performing complete blood counts, and histological analysis of major organs (e.g., liver, kidney, intestine).
  • Biochemical assays to measure polyamine levels and ODC activity in tumors and normal tissues would be crucial to understand the mechanism of interaction.
  • Measurement of methotrexate levels in plasma and tissues could determine if ornithine affects the pharmacokinetics of methotrexate.

Data Presentation

Quantitative data from such studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control850.2 ± 5.11520.5 ± 150.3-+2.5 ± 0.5
Methotrexate (20 mg/kg)851.5 ± 4.8650.2 ± 80.157.2-8.1 ± 1.2
Ornithine (500 mg/kg)849.8 ± 5.31480.9 ± 145.72.6+2.1 ± 0.6
MTX + Ornithine850.9 ± 4.9580.6 ± 75.461.8-4.5 ± 0.9

Table 2: Example of Arthritis Score Data

Treatment GroupNumber of Mice (n)Mean Arthritis Score (Day 21) ± SEMMean Arthritis Score (Day 35) ± SEMPaw Volume (Day 35, µL) ± SEM
Vehicle Control101.2 ± 0.28.5 ± 0.9250 ± 20
Methotrexate (20 mg/kg)101.1 ± 0.34.2 ± 0.6180 ± 15
Ornithine (500 mg/kg)101.3 ± 0.28.1 ± 1.0245 ± 22
MTX + Ornithine101.0 ± 0.23.5 ± 0.5170 ± 12

Visualizations

Signaling Pathway

Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines ROS Reactive Oxygen Species (ROS) ODC->ROS prevents CellPro Cell Proliferation & Growth Polyamines->CellPro MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR MTX->ROS Nucleotide Nucleotide Synthesis DHFR->Nucleotide Apoptosis Apoptosis Nucleotide->CellPro ROS->Apoptosis

Caption: Interaction between Ornithine/ODC and Methotrexate pathways.

Experimental Workflow

start Start: Tumor Implantation or Arthritis Induction random Randomization into Treatment Groups start->random treat Treatment Administration (Vehicle, MTX, Ornithine, Combo) random->treat monitor Monitoring: - Tumor Volume / Arthritis Score - Body Weight treat->monitor monitor->treat repeated cycles endpoint Endpoint Analysis: - Tumor Growth Inhibition - Histology - Biomarker Analysis monitor->endpoint

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for DHFR Inhibition Assay: Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the inhibitory activity of ornithine-methotrexate, an analogue of the widely-used anticancer drug methotrexate (B535133), against dihydrofolate reductase (DHFR).

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[1][2][3] Consequently, DHFR is a well-established target for cancer chemotherapy.[4] Methotrexate, a potent competitive inhibitor of DHFR, is a cornerstone of anticancer and anti-inflammatory therapies.[1][3] this compound is an analogue of methotrexate where the glutamate (B1630785) moiety is substituted with ornithine.[5] This modification is of interest to researchers for its potential to alter the compound's transport, metabolism, and inhibitory activity.[5][6]

This application note details a spectrophotometric method to determine the inhibitory potency of this compound on DHFR activity. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[2][7]

Data Presentation

The inhibitory activity of this compound and related analogues against DHFR can be quantified and compared using their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for an ornithine analogue of methotrexate against DHFR from L1210 mouse leukemia cells.

CompoundTarget EnzymeIC50 (µM)Reference
This compound (mAPA-Orn)L1210 DHFR0.160[5]
Aminopterin-Ornithine (APA-Orn)L1210 DHFR0.072[5]
Methotrexate (MTX)L1210 DHFRNot explicitly stated in the provided abstracts, but used as a reference compound.

Signaling Pathway

The inhibition of DHFR by this compound disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate. This, in turn, inhibits the synthesis of thymidylate and purines, essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Thymidylate->DNA_Synthesis Ornithine_MTX This compound DHFR_node DHFR Ornithine_MTX->DHFR_node inhibits

DHFR Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a spectrophotometric assay to determine the IC50 value of this compound against DHFR.

Materials and Reagents:

  • DHFR Enzyme: Purified recombinant DHFR.

  • DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]

  • NADPH: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form. Prepare a stock solution in the assay buffer.[7]

  • DHF (Substrate): Dihydrofolic acid. Prepare a stock solution in the assay buffer. This solution should be prepared fresh and protected from light.[7]

  • This compound: The test inhibitor. Prepare a stock solution in a suitable solvent (e.g., DMSO or assay buffer) and make serial dilutions.

  • Methotrexate: As a positive control inhibitor.

  • 96-well clear, flat-bottom microplate. [7]

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm.[7]

Experimental Workflow:

DHFR_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer prep_nadph Prepare NADPH Solution prep_dhf Prepare DHF Solution (Fresh) prep_inhibitor Prepare Serial Dilutions of This compound prep_enzyme Dilute DHFR Enzyme add_buffer Add Assay Buffer prep_enzyme->add_buffer add_inhibitor Add this compound (or control) add_enzyme Add DHFR Enzyme add_nadph Add NADPH incubate Incubate at Room Temperature start_reaction Initiate Reaction with DHF incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode) calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition plot_curve Plot % Inhibition vs. Concentration determine_ic50 Determine IC50 Value

DHFR Inhibition Assay Workflow.

Assay Procedure:

  • Reagent Preparation:

    • Prepare all reagents as described in the "Materials and Reagents" section. Ensure the DHF solution is freshly prepared and protected from light.

    • Create a serial dilution of this compound in the assay buffer to cover a range of concentrations suitable for IC50 determination (e.g., from 1 nM to 100 µM).

    • Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.[2]

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add assay buffer, NADPH, and DHF.

    • Enzyme Control (100% Activity): Add assay buffer, DHFR enzyme, and NADPH.

    • Inhibitor Wells: Add assay buffer, DHFR enzyme, NADPH, and the desired concentration of this compound.

    • Positive Control: Add assay buffer, DHFR enzyme, NADPH, and a known concentration of methotrexate.

    • The final volume in each well should be consistent (e.g., 200 µL).[7]

  • Pre-incubation:

    • Add the assay buffer, inhibitor (or vehicle), and DHFR enzyme to the respective wells.

    • Add NADPH to all wells.

    • Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to all wells.[7]

    • Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode.[7]

    • Take readings every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[7]

Data Analysis:

  • Calculate the Rate of Reaction:

    • For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate the Percentage of Inhibition:

    • The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100% [7]

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

References

Application Notes and Protocols for Quantifying Ornithine and Methotrexate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of ornithine and methotrexate (B535133) in biological samples. The methodologies described are essential for researchers in drug development, clinical diagnostics, and metabolic studies, enabling accurate quantification of these compounds for pharmacokinetic analysis, therapeutic drug monitoring, and investigation of their biochemical pathways.

Introduction

Ornithine , a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle, playing a crucial role in the detoxification of ammonia (B1221849).[1] Its levels in biological fluids can be indicative of metabolic function and are relevant in various disease states. Ornithine also serves as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Methotrexate (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases.[2] It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and cell replication.[3] Monitoring methotrexate levels is crucial to ensure therapeutic efficacy while minimizing toxicity.

The simultaneous quantification of ornithine and methotrexate can be of interest in studies investigating the interplay between amino acid metabolism and antifolate drug therapy, particularly in cancer research where both pathways are highly active. For instance, ornithine decarboxylase, a key enzyme in polyamine synthesis, has been shown to impact methotrexate-induced apoptosis, suggesting a potential interaction between these pathways.[4][5]

Analytical Methodologies

The quantification of ornithine and methotrexate in biological matrices such as plasma and serum is typically achieved using chromatographic techniques coupled with mass spectrometry or UV detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis. High-performance liquid chromatography with UV detection (HPLC-UV) provides a robust and cost-effective alternative, particularly for therapeutic drug monitoring of methotrexate.

Experimental Workflow

The general workflow for the quantification of ornithine and methotrexate in biological samples involves several key steps, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Trichloroacetic Acid) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC System SupernatantTransfer->Injection ChromatographicSeparation Chromatographic Separation (HILIC for Ornithine, RP-HPLC for Methotrexate) Injection->ChromatographicSeparation Detection Detection (MS/MS or UV) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Standard Curve) DataAcquisition->Quantification

Caption: A generalized experimental workflow for the quantification of ornithine and methotrexate.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of ornithine and methotrexate.

Table 1: Ornithine Quantification Methods

ParameterMethod 1: HILIC-MS/MS[1]Method 2: LC-MS/MS[6]
Biological Matrix Human PlasmaHuman EDTA-Plasma
Linearity Range 7.5 - 205 µmol/L0.1 - 5 µmol/L (for ornithine-lactam)
Intra-day Precision (%RSD) 1.1%< 14%
Inter-day Precision (%RSD) 3.5%< 14%
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)

Table 2: Methotrexate Quantification Methods

ParameterMethod 1: HPLC-UV[7]Method 2: HPLC-UV[2]Method 3: LC-MS/MS[8]Method 4: LC-MS/MS[9]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaRat Plasma
Linearity Range Not Specified (Standard curve used)0.05 - 5.0 µM5.0 - 10000.0 ng/mL0.49 - 91.0 ng/mL
Limit of Quantification (LOQ) 0.1 µM0.01 µMNot Specified<20% accuracy at LLOQ
Limit of Detection (LOD) Not Specified0.003 µMNot SpecifiedNot Specified
Recovery (%) 61.5 - 72.7%94 - 108%Not SpecifiedNot specified
Intra-day Precision (%RSD) 2.6 - 6.0%Not Specified0.89 - 2.47%<15%
Inter-day Precision (%RSD) 5.5 - 9.5%Not Specified1.84 - 3.41%<15%
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Protein PrecipitationProtein Precipitation

Experimental Protocols

Protocol 1: Quantification of Ornithine in Human Plasma by HILIC-MS/MS

This protocol is adapted from a validated method for the rapid and precise detection of ornithine.[1]

1. Sample Preparation (Protein Precipitation) a. To 50 µL of human plasma, add 150 µL of acetonitrile containing an isotopic labeled internal standard (e.g., ¹³C₅-Ornithine). b. Vortex mix the sample for 30 seconds to precipitate proteins. c. Centrifuge the sample at 14,000 x g for 5 minutes. d. Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 Series or equivalent.

  • Column: Silica-based HILIC column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 25:75 (v/v) 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Quantification of Methotrexate in Human Plasma by HPLC-UV

This protocol is based on a well-established method for therapeutic drug monitoring of methotrexate.[7]

1. Sample Preparation (Protein Precipitation) a. To 200 µL of plasma, add 40 µL of 2 M trichloroacetic acid in ethanol. b. Vortex mix for 2 minutes. c. Centrifuge at 3000 rpm for 15 minutes. d. Inject 10-20 µL of the supernatant into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).

  • Mobile Phase: TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7, v/v/v).

  • Flow Rate: 1.8 mL/min.

  • Detection: UV at 313 nm.

  • Internal Standard: p-aminoacetophenone can be used.

Signaling and Metabolic Pathways

Ornithine Metabolism in the Urea Cycle

Ornithine is a central component of the urea cycle, a metabolic pathway that primarily occurs in the liver and is responsible for the conversion of toxic ammonia into urea for excretion.

UreaCycle Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase CarbamoylPhosphate Carbamoyl Phosphate CarbamoylPhosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Arginine->Ornithine Arginase Urea Urea Arginine->Urea

Caption: A simplified diagram of the Urea Cycle showing the role of ornithine.

Methotrexate's Mechanism of Action: Inhibition of the Folate Pathway

Methotrexate exerts its cytotoxic and immunosuppressive effects by competitively inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[3]

FolatePathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF inhibition DHFR->DHF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis

Caption: Methotrexate's inhibitory effect on the folate pathway.

References

Application Notes and Protocols for Investigating the Role of Ornithine in Methotrexate-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a widely used chemotherapeutic agent that can induce apoptosis in cancer cells.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, leading to the arrest of DNA synthesis and cell death.[3][4][5] Emerging research highlights that the efficacy of MTX can be significantly influenced by the intracellular levels of polyamines, which are regulated by the enzyme ornithine decarboxylase (ODC).[1][6] This document provides a comprehensive overview of the interplay between ornithine, ODC, and MTX in the context of cancer cell apoptosis, along with detailed protocols for investigating these interactions.

Recent studies have demonstrated that MTX-induced apoptosis is a complex process involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[1][6][7] Notably, overexpression of ODC has been shown to confer resistance to MTX-induced apoptosis by reducing intracellular ROS levels.[1][6] This suggests that targeting the ornithine-ODC pathway could be a promising strategy to enhance the therapeutic efficacy of methotrexate.

Mechanism of Action: The Interplay of Methotrexate and Ornithine

Methotrexate exerts its pro-apoptotic effects through a multi-faceted mechanism. It primarily acts as a competitive inhibitor of DHFR, leading to a depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate.[3][4] This disruption of nucleotide synthesis results in cell cycle arrest and subsequent apoptosis.[4]

The induction of apoptosis by MTX is also linked to the production of ROS, which leads to mitochondrial dysfunction.[1][7][8] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3.[1][6]

Conversely, ornithine decarboxylase (ODC) plays a crucial role in cell growth and survival and has been identified as a key factor in mitigating MTX-induced apoptosis.[1][6] ODC is the rate-limiting enzyme in the synthesis of polyamines, such as putrescine, which are essential for cell proliferation. Studies have shown that overexpression of ODC can prevent MTX-induced apoptosis by reducing the generation of intracellular ROS.[1][6] This protective effect can be mimicked by the addition of putrescine, the product of ODC activity.[1][6] Furthermore, ODC overexpression has been observed to prevent the decline of the anti-apoptotic protein Bcl-2, thereby stabilizing the mitochondrial membrane and inhibiting the release of cytochrome c.[1][6]

Another layer of complexity in the cellular response to MTX involves the Jun N-terminal kinase (JNK) signaling pathway.[8][9] MTX has been shown to activate JNK, which in turn "primes" cells for apoptosis.[8][9] This sensitization to apoptosis is also mediated by ROS production.[8]

Data Presentation

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF7Breast CancerNot Specified0.485[10]
Nalm6Acute Lymphoblastic LeukemiaNot Specified0.266[10]
JEG3ChoriocarcinomaNot Specified0.793[10]
HTC-116Colorectal Cancer122300[11]
HTC-116Colorectal Cancer24370[11]
HTC-116Colorectal Cancer48150[11][12]
A-549Lung Carcinoma48100[11]
HeLaCervical Cancer24305.95[13]
HeLaCervical Cancer963.20[13]

Signaling Pathway and Experimental Workflow Diagrams

MTX_Apoptosis_Pathway cluster_cell Cancer Cell cluster_odc Ornithine Decarboxylase (ODC) Pathway MTX Methotrexate DHFR DHFR MTX->DHFR inhibits ROS ↑ Reactive Oxygen Species (ROS) MTX->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Bcl2 ↑ Bcl-2 ODC->Bcl2 Putrescine->ROS reduces Bcl2->Mito stabilizes

Caption: Methotrexate-induced apoptosis and the antagonistic role of the ODC pathway.

JNK_Pathway MTX Methotrexate ROS ↑ Reactive Oxygen Species (ROS) MTX->ROS JNK JNK Activation ROS->JNK Apoptosis_Priming Priming for Apoptosis JNK->Apoptosis_Priming Apoptosis Enhanced Apoptosis Apoptosis_Priming->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Death Receptor Ligands) Apoptotic_Stimuli->Apoptosis

Caption: JNK-mediated sensitization to apoptosis by Methotrexate.

Experimental_Workflow cluster_assays Apoptosis and Molecular Assays start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. Methotrexate (MTX) 3. Ornithine 4. MTX + Ornithine start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cell_viability Cell Viability Assay (MTT / Trypan Blue) incubation->cell_viability apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis_assay ros_measurement ROS Measurement (DCFH-DA Assay) incubation->ros_measurement western_blot Western Blot Analysis (Caspases, Bcl-2, JNK) incubation->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis_assay->data_analysis ros_measurement->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for studying Ornithine's effect on MTX-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., HL-60, Jurkat T cells, MCF7).

  • Culture Conditions: Maintain the cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed the cells in appropriate culture plates or flasks.

    • Allow the cells to adhere and reach approximately 70-80% confluency.

    • Prepare stock solutions of methotrexate and ornithine in a suitable solvent (e.g., DMSO or sterile water).

    • Treat the cells with varying concentrations of methotrexate, with and without the co-administration of ornithine. Include vehicle-treated cells as a control.

    • Incubate the treated cells for desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to attach overnight.

  • Treat Cells: Treat the cells as described in the previous protocol.

  • Add MTT Reagent: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the cell viability as a percentage of the control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells using flow cytometry.[14][15][16]

  • Cell Preparation:

    • Following treatment, harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Harvest and wash the treated cells with PBS as described above.

  • Staining: Resuspend the cells in pre-warmed PBS containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Wash the cells twice with PBS and analyze the fluorescence intensity by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, p-JNK, total JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The interplay between methotrexate and the ornithine-ODC pathway presents a critical area of investigation for enhancing cancer therapy. The provided application notes and protocols offer a framework for researchers to explore this dynamic relationship. By understanding how ornithine and ODC modulate the apoptotic effects of methotrexate, novel combination therapies can be developed to overcome drug resistance and improve patient outcomes. The detailed methodologies and data presentation guidelines herein are intended to support robust and reproducible research in this promising field.

References

Application of Ornithine in Modulating Methotrexate Cytotoxicity in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone chemotherapeutic agent in the treatment of various malignancies, including acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[2][3] This inhibition disrupts the de novo synthesis of purines and thymidylates, leading to the cessation of DNA and RNA synthesis and ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][4]

Recent studies have elucidated a significant interplay between methotrexate's cytotoxic effects and the metabolic pathway of polyamines, particularly involving ornithine and its converting enzyme, ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in polyamine synthesis and has been implicated in cell growth, differentiation, and apoptosis.[5][6] Notably, overexpression of ODC has been shown to confer resistance to methotrexate-induced apoptosis in leukemia cell lines by mitigating the generation of reactive oxygen species (ROS).[5][6] This document provides detailed application notes and protocols for studying the modulatory effects of ornithine on methotrexate's efficacy in leukemia cell lines.

Data Presentation

The following table summarizes the quantitative data on the effects of methotrexate on various leukemia cell lines, with a focus on the influence of ornithine and ODC.

Cell LineTreatmentConcentrationEffectReference
HL-60Methotrexate0.1 - 10 µMInduces caspase-dependent apoptosis[5]
Jurkat T cellsMethotrexate0.1 - 10 µMInduces caspase-dependent apoptosis[5]
CCRF-CEMMethotrexate2 x 10⁻⁸ M50% cell viability after 96 hours; accumulation in early S phase[7]
CCRF-CEMMethotrexate10⁻⁴ M10% cell viability after 96 hours; inhibition of G1 and S phase progression[7]
MOLT-4Methotrexate0.02 µMAccumulation of cells in early S phase after 20 hours[8]
MOLT-4Methotrexate0.2 µMComplete cessation of cell cycle progression after 8 hours[8]
L1210Methotrexate10⁻⁷ M - 10⁻⁶ MDose-dependent suppression of clonal growth and S phase arrest[9]
K562 (MTX-sensitive)MethotrexateVariesHigh formation of MTX-polyglutamates, leading to cytotoxicity[10]
K562 (MTX-resistant)MethotrexateVariesDiminished formation of MTX-polyglutamates[10]
HL-60 (ODC overexpressing)Methotrexate + ODC overexpressionNot specifiedPrevents decline of Bcl-2, cytochrome c release, and activation of caspases 9 and 3[5][6]
Jurkat T cells (ODC overexpressing)Methotrexate + ODC overexpressionNot specifiedResistant to MTX-induced apoptosis by reducing intracellular ROS[6]

Signaling Pathways and Experimental Workflows

Methotrexate-Induced Apoptosis and the Modulatory Role of Ornithine Decarboxylase

Methotrexate exerts its cytotoxic effects by inhibiting DHFR, leading to a depletion of tetrahydrofolate and subsequent disruption of nucleotide synthesis. This metabolic stress induces the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3. Ornithine decarboxylase (ODC) can counteract this process. By converting ornithine to putrescine, ODC helps to reduce intracellular ROS levels, thereby preventing the collapse of the mitochondrial membrane potential and subsequent apoptosis. This mechanism can contribute to methotrexate resistance in leukemia cells.

G Methotrexate-Induced Apoptosis and ODC-Mediated Resistance cluster_0 Methotrexate Action cluster_1 Apoptotic Pathway cluster_2 ODC-Mediated Resistance MTX Methotrexate DHFR DHFR MTX->DHFR inhibits THF Tetrahydrofolate Depletion DHFR->THF prevents conversion Nucleotide Nucleotide Synthesis Inhibition THF->Nucleotide leads to ROS ROS Generation Nucleotide->ROS induces Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine produces Putrescine->ROS reduces

Caption: Signaling pathway of methotrexate-induced apoptosis and its modulation by ornithine decarboxylase.

Experimental Workflow for Assessing Ornithine's Effect on Methotrexate Cytotoxicity

The following diagram outlines a typical experimental workflow to investigate the influence of ornithine/ODC on methotrexate's effects in leukemia cell lines. This workflow includes cell culture, treatment with methotrexate and/or modulation of ODC activity, followed by key assays to measure cytotoxicity, apoptosis, and cell cycle progression.

G Experimental Workflow cluster_assays Downstream Assays Start Start: Leukemia Cell Culture (e.g., HL-60, Jurkat) Treatment Treatment Groups: 1. Control (Vehicle) 2. Methotrexate (MTX) 3. MTX + Ornithine 4. MTX + ODC inhibitor (e.g., DFMO) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry with PI) Incubation->CellCycle ROS ROS Detection (e.g., DCFH-DA Assay) Incubation->ROS Analysis Data Analysis and Comparison of Groups Viability->Analysis Apoptosis->Analysis CellCycle->Analysis ROS->Analysis

Caption: Workflow for studying the effects of ornithine on methotrexate cytotoxicity.

Experimental Protocols

Cell Culture and Methotrexate Treatment
  • Cell Lines: Human leukemia cell lines such as HL-60, Jurkat, CCRF-CEM, or MOLT-4 are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is standard.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Methotrexate Preparation: Prepare a stock solution of methotrexate in sterile DMSO or PBS. Further dilute to the desired working concentrations in the culture medium.

  • Treatment Protocol:

    • Seed the leukemia cells in culture plates at a predetermined density.

    • Allow the cells to attach or stabilize for a few hours.

    • Add the appropriate concentrations of methotrexate to the respective treatment groups.

    • For combination studies, add ornithine or an ODC inhibitor (e.g., difluoromethylornithine, DFMO) at the desired concentrations.

    • Incubate the cells for the specified time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

  • Procedure:

    • Harvest the cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Reactive Oxygen Species (ROS) Detection
  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • After treatment, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity of DCF using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

The interplay between ornithine metabolism and methotrexate's efficacy in leukemia cell lines presents a crucial area of investigation for understanding drug resistance and developing more effective therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to explore this interaction. By elucidating the mechanisms by which ornithine and ODC modulate methotrexate-induced apoptosis, it may be possible to devise novel combination therapies that enhance the anti-leukemic effects of methotrexate and overcome resistance.

References

Application Note: Utilizing Ornithine-Methotrexate to Investigate and Overcome Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy, faces significant challenges due to the emergence of drug resistance. Mechanisms of resistance are multifaceted, including impaired drug uptake, increased drug efflux, and alterations in the target enzyme, dihydrofolate reductase (DHFR).[1][2][3] This application note describes the use of a novel investigational compound, ornithine-methotrexate (Orn-MTX), to study and potentially circumvent these resistance pathways. By conjugating methotrexate to the amino acid ornithine, Orn-MTX is designed to exploit alternative cellular uptake mechanisms and leverage the unique metabolic dependencies of cancer cells, particularly those with dysregulated polyamine synthesis.[4][5] This document provides detailed protocols for evaluating the efficacy of Orn-MTX in both methotrexate-sensitive and -resistant cancer cell lines.

Introduction

Methotrexate acts by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, thereby arresting DNA replication and cell division.[2] However, its therapeutic efficacy is often limited by acquired or intrinsic resistance. Key mechanisms contributing to methotrexate resistance include:

  • Impaired Cellular Uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for methotrexate.[3][6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), which actively pump methotrexate out of the cell.[6][8]

  • DHFR Gene Amplification: Increased production of DHFR, requiring higher intracellular concentrations of methotrexate to achieve a therapeutic effect.[2][3]

  • Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that modifies methotrexate intracellularly, leading to enhanced retention and activity.[1][6]

Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle and is a precursor for polyamine synthesis.[4] Cancer cells often exhibit elevated polyamine metabolism to support their rapid proliferation.[9][10] The conjugation of ornithine to methotrexate presents a promising strategy to:

  • Bypass RFC-mediated transport: Utilize amino acid transporters for cellular entry, thus overcoming resistance due to RFC deficiency.[5][11][12]

  • Target cells with high polyamine demand: Exploit the increased ornithine uptake in cancer cells with upregulated polyamine synthesis pathways.[13][14][15]

  • Enhance intracellular accumulation: The altered chemical properties of Orn-MTX may reduce its affinity for efflux pumps.

This application note provides a framework for researchers to investigate the potential of Orn-MTX in overcoming methotrexate resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (Orn-MTX) and Methotrexate (MTX)
Cell LineDrugIC50 (µM)Resistance Factor (RF)
Parental (Sensitive)
CCRF-CEMMTX0.05 ± 0.011.0
Orn-MTX0.08 ± 0.021.0
MTX-Resistant (RFC-deficient)
CCRF-CEM/MTXMTX5.2 ± 0.4104
Orn-MTX0.5 ± 0.16.25
MTX-Resistant (MRP-overexpressing)
Saos-2/MTXMTX2.8 ± 0.356
Orn-MTX0.4 ± 0.085.0

IC50 values represent the mean ± standard deviation from three independent experiments. Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 2: Intracellular Accumulation of [³H]-Methotrexate and [³H]-Ornithine-Methotrexate
Cell LineCompoundUptake (pmol/10⁶ cells)
Parental (Sensitive)
CCRF-CEM[³H]-MTX15.2 ± 1.8
[³H]-Orn-MTX12.5 ± 1.5
MTX-Resistant (RFC-deficient)
CCRF-CEM/MTX[³H]-MTX1.8 ± 0.3
[³H]-Orn-MTX10.8 ± 1.2

Uptake was measured after a 1-hour incubation with 1 µM of the radiolabeled compound. Values represent the mean ± standard deviation.

Table 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
CompoundIC50 (nM)
Methotrexate (MTX)5.8 ± 0.5
This compound (Orn-MTX)8.2 ± 0.7

IC50 values were determined using purified recombinant human DHFR. Values represent the mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Orn-MTX and MTX on sensitive and resistant cancer cell lines.

Materials:

  • Parental and methotrexate-resistant cancer cell lines (e.g., CCRF-CEM and CCRF-CEM/MTX)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Methotrexate (MTX) and this compound (Orn-MTX) stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of MTX and Orn-MTX in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Intracellular Drug Accumulation Assay

This protocol measures the uptake of radiolabeled MTX and Orn-MTX.

Materials:

  • Parental and MTX-resistant cell lines

  • [³H]-Methotrexate and [³H]-Ornithine-Methotrexate

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Plate 1 x 10⁶ cells per well in a 6-well plate and incubate overnight.

  • Wash the cells twice with pre-warmed HBSS.

  • Add 1 mL of HBSS containing 1 µM of either [³H]-MTX or [³H]-Orn-MTX to each well.

  • Incubate for 1 hour at 37°C.

  • To stop the uptake, wash the cells three times with ice-cold HBSS.

  • Lyse the cells with 500 µL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol assesses the inhibitory activity of Orn-MTX and MTX on DHFR.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Potassium phosphate (B84403) buffer

  • MTX and Orn-MTX

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and DHFR enzyme in a cuvette.

  • Add varying concentrations of MTX or Orn-MTX to the reaction mixture and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding DHF.

  • Monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Orn-MTX Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Orn-MTX Orn-MTX AAT Amino Acid Transporter Orn-MTX->AAT Bypasses RFC MTX MTX RFC RFC MTX->RFC Uptake DHFR DHFR RFC->DHFR Inhibition MRP MRP (Efflux Pump) RFC->MRP Efflux AAT->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_Synthesis Blocks Experimental Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cells (Sensitive & Resistant) Start->Seed_Cells Add_Drugs Add Serial Dilutions of MTX & Orn-MTX Seed_Cells->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Notes & Protocols: Modulation of Methotrexate Efficacy by the Ornithine Decarboxylase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methotrexate (B535133) (MTX) is a cornerstone of therapy for various malignancies and autoimmune diseases, primarily functioning as a folate antagonist.[1] It inhibits dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby arresting DNA and RNA synthesis.[2] While effective, the development of drug resistance remains a significant clinical challenge.[1] Emerging evidence points to the polyamine biosynthesis pathway, specifically the role of ornithine decarboxylase (ODC), as a key modulator of cellular response to methotrexate.

ODC is the rate-limiting enzyme in polyamine synthesis, converting ornithine into putrescine, which is subsequently converted to spermidine (B129725) and spermine. These polyamines are essential for cell growth, differentiation, and proliferation. Notably, studies have shown that overexpression of ODC can confer resistance to methotrexate-induced apoptosis.[1][3] This occurs through the reduction of intracellular reactive oxygen species (ROS), which are otherwise generated during MTX treatment and contribute to its cytotoxic effects.[1][3] Therefore, understanding the interplay between ornithine metabolism and methotrexate's mechanism of action is critical for developing strategies to overcome resistance and enhance therapeutic efficacy.

These notes provide an overview of the interaction between the ODC pathway and methotrexate, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Data Presentation

The following tables summarize quantitative data from studies investigating the influence of the ornithine decarboxylase pathway on methotrexate cytotoxicity.

Table 1: Effect of Ornithine Decarboxylase (ODC) Overexpression on Methotrexate-Induced Apoptosis and ROS Production

Cell LineTreatmentParameter MeasuredResultReference
HL-60MethotrexateApoptosisIncreased[1]
HL-60 (ODC Overexpressing)MethotrexateApoptosisReduced compared to wild-type[1]
Jurkat T cellsMethotrexateROS GenerationIncreased[1]
Jurkat T cells (ODC Overexpressing)MethotrexateROS GenerationReduced compared to wild-type[1]

Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Ornithine Derivatives of Methotrexate

CompoundTargetIC50 ValuePotency Relative to MethotrexateReference
Methotrexate (MTX)DHFR-Baseline[2]
Ornithine Derivative of MTXDHFRMore Potent> MTX[2]
Lysine Derivative of MTXDHFRSame as MTXEqual to MTX[2]
Nδ-benzoyl derivative of APA-L-OrnL1210 cells0.89 nMMore potent[4]
Nδ-hemiphthaloyl derivative of APA-L-OrnL1210 cells0.75 nMMore potent[4]

Note: APA-L-Orn refers to Nα-(4-amino-4-deoxypteroyl)-L-ornithine.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Methotrexate Mechanism of Action

MTX_Mechanism cluster_cell Cancer Cell MTX_ext Methotrexate (Extracellular) MTX_int Methotrexate (Intracellular) MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to ODC_Pathway cluster_cell_odc Cancer Cell Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Catalyzed by ODC ODC Ornithine Decarboxylase (ODC) Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines ROS_Scavenging ROS Scavenging Polyamines->ROS_Scavenging Promotes ROS Reactive Oxygen Species (ROS) ROS_Scavenging->ROS Reduces Apoptosis_odc Apoptosis ROS->Apoptosis_odc Induces ODC_MTX_Interaction cluster_interaction Cellular Response to MTX MTX Methotrexate ROS_gen ROS Generation MTX->ROS_gen Induces Apoptosis_path Mitochondrial Apoptosis Pathway ROS_gen->Apoptosis_path Activates Resistance Drug Resistance Apoptosis_path->Resistance Inhibition leads to ODC_over ODC Overexpression Polyamines_inc Increased Polyamines ODC_over->Polyamines_inc Leads to ROS_red ROS Reduction Polyamines_inc->ROS_red Causes ROS_red->ROS_gen Inhibits Experimental_Workflow cluster_assays Perform Assays start Start: Select Cell Lines (e.g., HL-60, Jurkat) transfect Transfect with ODC expression vector or control vector start->transfect culture Culture wild-type and ODC-overexpressing cells transfect->culture treat Treat with varying concentrations of Methotrexate culture->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, XTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) incubate->apoptosis ros ROS Measurement (e.g., DCFH-DA) incubate->ros analyze Analyze Data: Compare dose-response curves, % apoptosis, and ROS levels viability->analyze apoptosis->analyze ros->analyze end Conclusion: Determine role of ODC in MTX resistance analyze->end

References

Application Notes and Protocols for the Analytical Purity Assessment of Ornithine-Methotrexate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments. Its therapeutic efficacy is intrinsically linked to its purity. In drug development and research, methotrexate is often conjugated with amino acids, such as ornithine, to modulate its pharmacological properties, including cellular uptake and enzymatic inhibition. These "ornithine-methotrexate" conjugates are not typically considered impurities in standard methotrexate formulations but are synthesized derivatives for specific research applications.

The purity assessment of these conjugates is critical to ensure the validity of research data and the safety and efficacy of potential therapeutic agents. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound conjugates, distinguishing them from methotrexate and other potential impurities. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Analytical Methods for Purity Assessment

The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for purity determination and quantification of methotrexate and its derivatives. Reversed-phase HPLC with UV detection is the most common approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity compared to HPLC-UV. It is particularly valuable for the identification and characterization of unknown impurities and for confirming the identity of the synthesized this compound conjugate.

Capillary Electrophoresis (CE) provides high separation efficiency and is an excellent alternative or complementary technique to HPLC. It is particularly useful for the analysis of charged molecules like methotrexate and its derivatives.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize key validation parameters for the analytical methods described, providing a basis for method selection and performance evaluation.

Table 1: HPLC-UV Method Validation Data for Methotrexate Analysis [1][2][3][4]

ParameterResult
Linearity Range0.05 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.6% - 100.8%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.03 µM
Limit of Quantitation (LOQ)0.10 µM

Table 2: LC-MS/MS Method Validation Data for Methotrexate Analysis [5][6][7][8]

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)96.33% - 108.94%
Precision (% RSD)< 8.3%
Lower Limit of Quantitation (LLOQ)0.01 - 25 nmol/L

Table 3: Capillary Electrophoresis Method Validation Data for Methotrexate Analysis [9][10]

ParameterResult
Linearity Range12.5 - 200.0 µM
Correlation Coefficient (r²)Not explicitly stated, but linearity was established
Precision (% RSD)< 5% (Intra-day and Inter-day)
Accuracy (% Relative Error)< 5%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Purity Assessment

This protocol describes a general method for the purity assessment of this compound conjugates, allowing for the separation of the conjugate from methotrexate and other related impurities.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 20 mM, pH 6.0) in a gradient or isocratic elution. A typical starting point is 15:85 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 303 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of methotrexate reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound conjugate in the mobile phase to a known concentration (e.g., 100 µg/mL).

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound conjugate and any impurities by comparing their retention times and peak areas with those of the standards.

Protocol 2: LC-MS/MS Method for Identification and Quantification

This protocol provides a framework for the sensitive and specific analysis of this compound conjugates and potential impurities.

1. Materials and Reagents:

  • This compound conjugate sample

  • Methotrexate reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes of interest. A typical gradient might start at 5% B and increase to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Transitions:

    • Methotrexate: Monitor the transition of the precursor ion (e.g., m/z 455.2) to a specific product ion (e.g., m/z 308.1).

    • This compound Conjugate: The specific m/z transitions will need to be determined based on the molecular weight of the synthesized conjugate.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.

4. Analysis:

  • Optimize the mass spectrometer parameters for the specific this compound conjugate.

  • Inject the standard and sample solutions.

  • Identify the conjugate and impurities based on their retention times and specific mass transitions. Quantify using a calibration curve generated from the methotrexate standard (if appropriate) or a synthesized standard of the conjugate.

Protocol 3: Capillary Electrophoresis Method for Purity Analysis

This protocol outlines a high-efficiency separation method for this compound purity assessment.

1. Materials and Reagents:

  • This compound conjugate sample

  • Methotrexate reference standard

  • Phosphate buffer components (e.g., sodium dihydrogen phosphate, disodium (B8443419) hydrogen phosphate)

  • Sodium hydroxide or hydrochloric acid (for pH adjustment)

  • Deionized water

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 7.0).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at 214 nm or 303 nm.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in the BGE or deionized water to appropriate concentrations.

4. Analysis:

  • Condition the capillary with the BGE.

  • Inject the standard and sample solutions.

  • Separate the components based on their electrophoretic mobility.

  • Identify and quantify the this compound conjugate and impurities by comparing their migration times and peak areas to the standards.

Visualizations

Methotrexate Mechanism of Action

Methotrexate_Pathway cluster_cell Cellular Environment MTX_ext Methotrexate (MTX) (extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Transport MTX_int Methotrexate (MTX) (intracellular) RFC1->MTX_int FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS MTX_PG MTX Polyglutamates FPGS->MTX_PG Polyglutamation DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth

Caption: Mechanism of action of Methotrexate.

Experimental Workflow for Purity Assessment

Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Standard Methotrexate Reference Standard Standard->Dissolution Dilution Serial Dilutions Dissolution->Dilution Method_Selection Select Method: HPLC / LC-MS / CE Dilution->Method_Selection Instrumentation Instrument Setup & Equilibration Method_Selection->Instrumentation Injection Inject Sample & Standards Instrumentation->Injection Separation Chromatographic / Electrophoretic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for purity assessment.

Logical Relationship of Analytical Techniques

Technique_Relationship cluster_primary Primary Techniques cluster_confirmatory Confirmatory & Advanced Techniques Purity_Assessment This compound Purity Assessment HPLC HPLC-UV (Quantitative Purity) Purity_Assessment->HPLC LCMS LC-MS/MS (Identification & High Sensitivity) Purity_Assessment->LCMS CE Capillary Electrophoresis (Orthogonal Method) Purity_Assessment->CE HPLC->LCMS For impurity identification HPLC->CE For orthogonal confirmation

Caption: Relationship between analytical techniques.

References

Application Notes and Protocols: Cell Permeability Assay for Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX) is a widely used chemotherapeutic agent that functions as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR) and thereby interfering with DNA synthesis and cell replication.[1] The efficacy of MTX is often limited by its cellular uptake and potential for drug resistance. Methotrexate enters cells through various transport mechanisms, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs).[2][3] Conversely, it can be actively removed from cells by ATP-binding cassette (ABC) transporters.[1]

To enhance the cellular uptake and therapeutic efficacy of MTX, various drug delivery strategies are being explored. One such approach involves the conjugation of MTX to amino acids. Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for drug delivery.[4] Conjugating ornithine to methotrexate (Ornithine-Methotrexate) may leverage specific amino acid transporters to facilitate increased intracellular accumulation, potentially overcoming resistance mechanisms and enhancing its cytotoxic effects.

These application notes provide a detailed protocol for assessing the cell permeability of an this compound conjugate in a selected cancer cell line. The protocol outlines the experimental workflow, from cell culture to the quantification of intracellular drug concentration, and includes guidance on data analysis and presentation.

Signaling Pathways and Cellular Transport

The cellular transport of methotrexate is a complex process involving multiple influx and efflux transporters. Understanding these pathways is crucial for interpreting the permeability of MTX conjugates.

Methotrexate_Transport cluster_extracellular Extracellular Space cluster_cell Intracellular Space MTX_ext Methotrexate RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Influx FR Folate Receptor (FR) MTX_ext->FR Influx MTX_int Methotrexate FPGS FPGS MTX_int->FPGS Polyglutamation ABC ABC Transporters (Efflux) MTX_int->ABC Efflux MTX_PG Methotrexate Polyglutamates (MTX-PG) DHFR DHFR Inhibition (DNA Synthesis Block) MTX_PG->DHFR Enhanced Inhibition GGH GGH MTX_PG->GGH Deglutamation FPGS->MTX_PG GGH->MTX_int RFC->MTX_int FR->MTX_int ABC->MTX_ext

Caption: Cellular transport and metabolism of Methotrexate (MTX).

Experimental Protocol: this compound Cell Permeability Assay

This protocol describes a method to quantify the intracellular accumulation of this compound in a cancer cell line (e.g., MCF-7, a human breast cancer cell line known to express folate receptors) over time.[5][6]

Principle of the Assay

Cells are incubated with the this compound conjugate for various time points. After incubation, the extracellular drug is removed by washing. The cells are then lysed, and the intracellular concentration of the conjugate is quantified using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7] The intracellular concentration can be normalized to the total protein content or cell number to allow for comparison across different conditions.

Experimental Workflow

The overall workflow for the cell permeability assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis A Seed cells in 6-well plates B Allow cells to adhere and grow to 80-90% confluency A->B C Treat cells with This compound (e.g., 10 µM) B->C D Incubate for various time points (e.g., 0.5, 1, 2, 4, 24h) C->D E Aspirate medium and wash cells with ice-cold PBS D->E F Lyse cells with appropriate lysis buffer E->F G Collect cell lysate F->G H Quantify intracellular This compound using LC-MS/MS G->H I Determine total protein concentration (e.g., BCA assay) G->I J Normalize drug concentration to protein content H->J I->J

Caption: Workflow for this compound cell permeability assay.
Materials and Reagents

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound conjugate

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • 6-well cell culture plates

  • LC-MS/MS system

  • Organic solvents for extraction (e.g., acetonitrile)

Detailed Methodology
  • Cell Seeding:

    • Culture MCF-7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow the cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).

    • Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM).

    • Aspirate the old medium from the wells and replace it with the medium containing the this compound conjugate.

    • Incubate the plates for different time points (e.g., 0.5, 1, 2, 4, and 24 hours). Include a control group with no drug treatment.

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the drug-containing medium.

    • Wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular drug.

    • Add 200 µL of ice-cold lysis buffer (supplemented with protease inhibitors) to each well.

    • Incubate on ice for 15-20 minutes with occasional swirling.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) for analysis.

  • Quantification of Intracellular this compound:

    • Take an aliquot of the cell lysate for protein quantification using a BCA assay.

    • For the remaining lysate, perform a protein precipitation step by adding a 3-fold volume of cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant and analyze it using a validated LC-MS/MS method to determine the concentration of this compound.

Data Analysis
  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate sample using the BCA assay according to the manufacturer's instructions.

  • Normalization of Intracellular Drug Concentration:

    • The intracellular concentration of this compound can be expressed as pmol or ng of the drug per mg of total cellular protein.

    • Calculation: (Concentration from LC-MS/MS in ng/mL) / (Protein concentration in mg/mL) = Intracellular drug concentration (ng/mg protein).

Data Presentation

Quantitative data from the cell permeability assay should be summarized in a clear and structured format. The following table provides an example of how to present the results.

Table 1: Intracellular Accumulation of this compound in MCF-7 Cells

Incubation Time (hours)Intracellular this compound (ng/mg protein) ± SD
0.515.2 ± 1.8
128.9 ± 3.1
245.6 ± 4.5
462.3 ± 5.9
2485.1 ± 7.6

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Troubleshooting

Table 2: Troubleshooting Guide for Cell Permeability Assay

ProblemPossible CauseSolution
Low intracellular drug concentration Inefficient cellular uptake.Verify the expression of relevant transporters in the cell line. Consider using a different cell line or a positive control compound known to be actively transported.
High drug efflux.Use inhibitors of ABC transporters to see if intracellular accumulation increases.
Drug degradation.Check the stability of the conjugate in the cell culture medium and cell lysate.
High variability between replicates Inconsistent cell numbers.Ensure uniform cell seeding and confluency across all wells.
Incomplete washing.Perform washing steps carefully and consistently with ice-cold PBS to effectively remove extracellular drug.
Pipetting errors.Use calibrated pipettes and ensure accurate pipetting of reagents and samples.
LC-MS/MS signal interference Matrix effects from cell lysate components.Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Use an internal standard to correct for matrix effects.
Contamination.Use high-purity solvents and reagents. Thoroughly clean the LC-MS/MS system between runs.

By following this detailed protocol, researchers can effectively assess the cell permeability of this compound conjugates, providing valuable insights for the development of more effective cancer therapeutics.

References

Application Notes and Protocols for the Formulation of Ornithine-Methotrexate for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a potent folate antagonist, is a cornerstone of chemotherapy and autoimmune disease treatment. However, its clinical utility can be hampered by significant systemic toxicity and the development of drug resistance. To address these limitations, researchers are exploring the conjugation of MTX to various carrier molecules, including amino acids like ornithine. The rationale behind creating an ornithine-methotrexate conjugate is to potentially enhance tumor selectivity, improve cellular uptake via amino acid transporters, and modulate the pharmacokinetic profile of the parent drug, thereby increasing its therapeutic index.

These application notes provide a comprehensive overview of the formulation of an this compound conjugate for pre-clinical in vivo research. The document includes detailed protocols for the synthesis of a model this compound analog, its formulation for parenteral administration, and a representative in vivo experimental workflow. Quantitative data from relevant studies are summarized for comparative analysis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Methotrexate and its Conjugates
CompoundCell LineIC50 (nM)Reference
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (Ornithine-MTX analog)A549 (Human Lung Carcinoma)1.3[1]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (Ornithine-MTX analog)SCC25 (Human Squamous Carcinoma)0.3[1]
MethotrexateA549 (Human Lung Carcinoma)23[1]
MethotrexateSCC25 (Human Squamous Carcinoma)27[1]
Methotrexate-Human Serum Albumin (MTX-HSA)Various human tumor cell lines2,000 - 78,000[1]
Table 2: In Vivo Efficacy of Methotrexate Analogs in a Murine Leukemia Model
CompoundDoseScheduleT/C (%)*Reference
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine20 mg/kgqd x 9>263[2]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine16 mg/kgbid x 10300[2]
Methotrexate8 mg/kgqd x 9213[2]
Methotrexate1 mg/kgbid x 10188[2]

*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher T/C value indicates greater antitumor activity.

Experimental Protocols

Protocol 1: Synthesis of Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine

This protocol is a synthesized methodology based on literature descriptions of similar syntheses and standard peptide chemistry.

Materials:

  • Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine

  • Phthalic anhydride (B1165640)

  • Pyridine (B92270)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Protection of the δ-amino group of ornithine:

    • Dissolve Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine in anhydrous DMF.

    • Add phthalic anhydride in a 1.1 molar excess.

    • Add pyridine as a catalyst and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether. Dry under vacuum.

  • Deformylation:

    • Dissolve the dried intermediate in a minimal amount of 1 M NaOH solution.

    • Stir the solution at room temperature for 2-4 hours to remove the N10-formyl group.

    • Monitor the deformylation by HPLC.

    • Once the reaction is complete, carefully neutralize the solution to pH 7.0 using 1 M HCl.

  • Purification:

    • The crude product can be initially purified by silica gel column chromatography. The column should be packed in a suitable non-polar solvent, and the product eluted with a gradient of a more polar solvent (e.g., methanol in dichloromethane).

    • For final purification to achieve high purity for in vivo studies, use preparative reverse-phase HPLC. A C18 column is typically suitable, with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the pure product and lyophilize to obtain the final compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of this compound for In Vivo Administration

Materials:

  • Synthesized and purified this compound conjugate

  • Sterile 0.9% Sodium Chloride Injection, USP (saline)

  • Sterile Water for Injection, USP

  • Sodium hydroxide solution (0.1 M, sterile)

  • Hydrochloric acid solution (0.1 M, sterile)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Solubility Testing (Small Scale):

    • Determine the solubility of the this compound conjugate in sterile saline.

    • If solubility is low, assess solubility in other biocompatible vehicles (e.g., phosphate-buffered saline (PBS), or saline with a small percentage of a solubilizing agent like DMSO or PEG 400). Note that any additives must be approved for animal use and non-toxic at the administered concentration.

  • Preparation of the Dosing Solution:

    • All procedures must be conducted in a certified chemical fume hood or a biological safety cabinet using aseptic techniques.

    • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.

    • Calculate the required amount of this compound conjugate based on the desired dose and the number of animals to be treated.

    • In a sterile vial, dissolve the weighed conjugate in the chosen sterile vehicle (e.g., 0.9% saline). If necessary, use a small amount of sterile Water for Injection first to aid dissolution before bringing to the final volume with saline.

    • Gently agitate or sonicate in a sterile water bath to ensure complete dissolution.

  • pH Adjustment:

    • Measure the pH of the resulting solution.

    • Adjust the pH to a physiologically compatible range (typically pH 7.0-7.4) using sterile 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while gently stirring and monitoring the pH.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a sterile 0.22 µm syringe filter into a sterile, sealed vial. This method is suitable for heat-labile compounds.

  • Quality Control:

    • Visually inspect the final formulation for any particulate matter or discoloration.

    • If possible, perform a concentration verification using a suitable analytical method like UV-Vis spectroscopy or HPLC.

    • Store the prepared formulation at 4°C, protected from light, until use. The stability of the formulation under these conditions should be determined if it is not used immediately.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

  • Tumor cells of interest (e.g., A549 human lung carcinoma)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Prepared sterile formulation of this compound

  • Vehicle control (the same solution used for formulation without the active compound)

  • Positive control (e.g., methotrexate)

  • Calipers for tumor measurement

  • Animal balance

  • Appropriate caging and husbandry supplies

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Dosing:

    • Randomize the tumor-bearing mice into treatment and control groups (typically 8-10 mice per group).

    • Groups may include:

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 20 mg/kg)

      • Group 3: Methotrexate (e.g., 8 mg/kg)

    • Administer the treatments via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 9 consecutive days).

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a predetermined size, or at a set time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data by comparing the tumor growth inhibition and body weight changes between the treatment and control groups.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Conjugate Start Start Protect_Ornithine Protect δ-amino group of Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine with Phthalic Anhydride Start->Protect_Ornithine DMF, Pyridine Deformylation Remove N10-formyl group using NaOH Protect_Ornithine->Deformylation 1 M NaOH Purification Purify by Column Chromatography and Preparative HPLC Deformylation->Purification Neutralization Characterization Characterize by HPLC, MS, NMR Purification->Characterization Final_Product Pure Ornithine-MTX Characterization->Final_Product

Caption: Workflow for the synthesis of an this compound conjugate.

InVivo_Workflow cluster_invivo In Vivo Efficacy Study Workflow Tumor_Implantation Subcutaneous Implantation of Tumor Cells in Mice Tumor_Growth Allow Tumors to Reach 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Ornithine-MTX, MTX, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis Formulation_Logic cluster_formulation Logic for In Vivo Formulation Conjugate Pure Ornithine-MTX Conjugate Dissolution Dissolve in Sterile Vehicle (e.g., 0.9% Saline) Conjugate->Dissolution pH_Adjust Adjust pH to 7.0-7.4 Dissolution->pH_Adjust Sterilization Sterile Filtration (0.22 µm) pH_Adjust->Sterilization Final_Formulation Sterile Dosing Solution Sterilization->Final_Formulation

References

Application Notes and Protocols for Ornithine-Methotrexate in Antifolate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ornithine-methotrexate, an analogue of the widely used antifolate drug methotrexate (B535133), in scientific research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its synthesis and evaluation in experimental settings.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. The modification of the glutamate (B1630785) moiety of methotrexate to an ornithine analogue has been explored to enhance its therapeutic index, overcome resistance mechanisms, and improve its cellular uptake and retention. This compound, also known as N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine, has been a subject of interest in the development of novel antifolate compounds.

Mechanism of Action

Like its parent compound, this compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF is a vital one-carbon donor for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. By binding tightly to the active site of DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells.

The substitution of the glutamate residue with ornithine can influence the compound's interaction with other key enzymes in the folate pathway, such as folylpolyglutamate synthetase (FPGS). FPGS is responsible for the addition of glutamate residues to antifolates, a process that enhances their intracellular retention and inhibitory activity. The basic amino acid side chain of ornithine can alter the substrate specificity for FPGS, potentially leading to different polyglutamation profiles compared to methotrexate.

Data Presentation

The following tables summarize the in vitro biological activities of this compound and its derivatives from published studies. These data provide a basis for comparing its potency against other antifolate compounds.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by this compound Analogues

CompoundEnzyme SourceIC50 (nM)Reference
Methotrexate (MTX)L1210 Murine Leukemia7.0Rosowsky et al., 1986
Nα-(4-amino-4-deoxypteroyl)-L-ornithineL1210 Murine Leukemia72Rosowsky et al., 1986
Nδ-Benzoyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithineL1210 Murine Leukemia27Rosowsky et al., 1986
Nδ-Hemiphthaloyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithineL1210 Murine Leukemia52Rosowsky et al., 1986

Table 2: In Vitro Cytotoxicity of this compound Analogues against L1210 Murine Leukemia Cells

CompoundIC50 (nM)Reference
Methotrexate (MTX)10Rosowsky et al., 1986
Nα-(4-amino-4-deoxypteroyl)-L-ornithine>10,000Rosowsky et al., 1986
Nδ-Benzoyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine0.89Rosowsky et al., 1986
Nδ-Hemiphthaloyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine0.75Rosowsky et al., 1986

Experimental Protocols

Protocol 1: Synthesis of Nα-(4-amino-4-deoxypteroyl)-L-ornithine (this compound)

This protocol is adapted from the general procedures described by Rosowsky et al. (1986) for the synthesis of methotrexate analogues with basic amino acid side chains.

Materials:

  • 4-Amino-4-deoxy-N10-formylpteroic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nδ-Trifluoroacetyl-L-ornithine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Coupling Reaction: a. Dissolve 4-amino-4-deoxy-N10-formylpteroic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution at 0 °C and stir for 1 hour. c. In a separate flask, dissolve Nδ-trifluoroacetyl-L-ornithine methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF and neutralize with TEA (1.2 equivalents). d. Add the neutralized ornithine solution to the activated pteroic acid solution. e. Stir the reaction mixture at room temperature overnight. f. Filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Evaporate the DMF under reduced pressure.

  • Purification of the Protected Intermediate: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., chloroform/methanol gradient) to yield Nα-(4-amino-4-deoxy-N10-formylpteroyl)-Nδ-trifluoroacetyl-L-ornithine methyl ester.

  • Deprotection: a. Dissolve the purified intermediate in a minimal amount of methanol. b. Add 1 M NaOH solution dropwise at 0 °C and stir for 2-4 hours at room temperature to hydrolyze the methyl ester and remove the trifluoroacetyl and formyl protecting groups. c. Monitor the reaction by thin-layer chromatography (TLC). d. Neutralize the reaction mixture with 1 M HCl to pH 7. e. Concentrate the solution under reduced pressure.

  • Final Purification: a. Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. b. Lyophilize the pure fractions to obtain Nα-(4-amino-4-deoxypteroyl)-L-ornithine as a solid.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR.

Materials:

  • Purified DHFR enzyme (from a commercial source or prepared in-house)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of DHF (e.g., 10 mM) in 0.01 M NaOH. b. Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer. c. Prepare stock solutions of this compound and methotrexate in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in assay buffer.

  • Assay Setup (in a 96-well plate): a. To each well, add 180 µL of a reaction mixture containing assay buffer, NADPH (final concentration 100 µM), and DHFR enzyme (concentration to be optimized for a linear reaction rate). b. Add 10 µL of the this compound dilution or control (methotrexate or vehicle) to the respective wells. c. Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement: a. Initiate the reaction by adding 10 µL of DHF solution (final concentration to be optimized, typically around 10-50 µM). b. Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity) by fitting the data to a dose-response curve.

Protocol 3: Cellular Uptake and Cytotoxicity Assay

This protocol outlines a method to assess the cellular uptake and cytotoxic effects of this compound in a cancer cell line (e.g., L1210 murine leukemia cells).

Materials:

  • L1210 cells (or other suitable cancer cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Methotrexate (as a positive control)

  • [3H]-Methotrexate (for uptake studies)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Scintillation counter and vials

  • Microplate reader for absorbance at 570 nm

Procedure - Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: a. Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Drug Treatment: a. Prepare serial dilutions of this compound and methotrexate in culture medium. b. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control. c. Incubate the plate for 72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. b. Plot the percentage of viability versus the logarithm of the drug concentration and determine the IC50 value.

Procedure - Cellular Uptake Assay:

  • Cell Preparation: a. Grow L1210 cells in suspension culture to a density of approximately 5 x 10^5 cells/mL. b. Harvest the cells by centrifugation and wash twice with ice-cold PBS. c. Resuspend the cells in uptake buffer (e.g., PBS with 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM glucose) at a concentration of 1 x 10^6 cells/mL.

  • Uptake Experiment: a. Pre-warm the cell suspension to 37 °C. b. Initiate the uptake by adding a mixture of this compound (at a desired concentration) and a tracer amount of [3H]-methotrexate. c. At various time points (e.g., 1, 5, 15, 30, and 60 minutes), take aliquots of the cell suspension and immediately add them to ice-cold PBS to stop the uptake. d. Pellet the cells by centrifugation at 4 °C. e. Wash the cell pellet three times with ice-cold PBS to remove extracellular radiolabel.

  • Measurement and Analysis: a. Lyse the cell pellet with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. c. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA). d. Calculate the intracellular concentration of the drug (in pmol/mg of protein) at each time point. e. Plot the intracellular concentration versus time to determine the uptake kinetics.

Visualizations

Signaling Pathway

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Orn_MTX This compound Orn_MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization DHFR_Assay DHFR Inhibition Assay (Determine IC50) Characterization->DHFR_Assay Cell_Culture Cancer Cell Culture (e.g., L1210) Characterization->Cell_Culture Data_Analysis Data Analysis and Interpretation DHFR_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) (Determine IC50) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Assay ([3H]-labeled compound) Cell_Culture->Uptake Cytotoxicity->Data_Analysis Uptake->Data_Analysis Logical_Relationship Orn_MTX This compound DHFR_Binding High Affinity Binding to DHFR Orn_MTX->DHFR_Binding THF_Depletion Depletion of Tetrahydrofolate (THF) DHFR_Binding->THF_Depletion Synthesis_Inhibition Inhibition of Purine and Thymidylate Synthesis THF_Depletion->Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Assessing Ornithine-Methotrexate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy, acting as a folate antagonist to disrupt DNA synthesis in rapidly dividing cancer cells. Its clinical utility, however, is often curtailed by significant cytotoxicity to healthy tissues. Emerging research indicates that ornithine, a non-proteinogenic amino acid, and its metabolic pathway may play a crucial role in modulating MTX-induced cellular stress and apoptosis. Specifically, the enzymatic conversion of ornithine to putrescine by ornithine decarboxylase (ODC) has been shown to counteract MTX-induced apoptosis by mitigating the generation of reactive oxygen species (ROS).[1][2]

These application notes provide a comprehensive framework for researchers to investigate the cytotoxic interplay between ornithine and methotrexate. Detailed protocols for assessing cell viability, apoptosis, and ROS production are provided, alongside data presentation templates and diagrams of the pertinent signaling pathways and experimental workflows.

Data Presentation

Table 1: Comparative IC50 Values of Methotrexate in the Presence of Ornithine

The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) of methotrexate on various cell lines, both in the absence and presence of ornithine. This allows for a clear quantitative assessment of ornithine's potential protective effects.

Cell LineMethotrexate IC50 (µM)Methotrexate IC50 (µM) + 1 mM OrnithineFold Change in IC50
Jurkat (T-cell leukemia)0.08[3][Insert Experimental Data][Calculate]
HL-60 (Promyelocytic leukemia)[Insert Experimental Data][Insert Experimental Data][Calculate]
A549 (Lung carcinoma)0.10 (after 48h)[4][Insert Experimental Data][Calculate]
HCT-116 (Colon carcinoma)0.15 (after 48h)[4][Insert Experimental Data][Calculate]
Saos-2 (Osteosarcoma)0.035[5][Insert Experimental Data][Calculate]

[Insert Experimental Data]: These fields should be populated with data obtained from experimental protocols detailed below.

Table 2: Quantification of Apoptosis and Oxidative Stress

This table is designed to summarize the results from apoptosis and ROS assays, providing a clear comparison between different treatment groups.

Treatment Group% Apoptotic Cells (Annexin V Positive)Caspase-3 Activity (Fold Change vs. Control)Intracellular ROS Levels (Fold Change vs. Control)
Control (Vehicle)[Insert Data]1.01.0
Methotrexate (IC50)[Insert Data][Insert Data][Insert Data]
Ornithine (1 mM)[Insert Data][Insert Data][Insert Data]
Methotrexate + Ornithine[Insert Data][Insert Data][Insert Data]

[Insert Data]: These fields should be populated with data obtained from experimental protocols detailed below.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol is for determining the cytotoxicity of methotrexate in the presence and absence of ornithine using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cancer cell line (e.g., Jurkat, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate (stock solution in DMSO or PBS)

  • L-Ornithine monohydrochloride (stock solution in sterile water or PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Ornithine Pre-treatment: Prepare serial dilutions of ornithine in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the desired concentrations of ornithine (e.g., 0, 0.1, 1, 10 mM). A study on the protective effects of the ornithine downstream product, putrescine, used a pre-treatment period of 3 hours.[1] Incubate for 3 hours at 37°C.

  • Methotrexate Treatment: Prepare serial dilutions of methotrexate in culture medium containing the respective concentrations of ornithine. Add 100 µL of the methotrexate solutions to the wells. For control wells, add medium with and without ornithine only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the methotrexate concentration to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Target cancer cell line

  • Methotrexate

  • L-Ornithine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with methotrexate (at its IC50 concentration), ornithine (e.g., 1 mM), or a combination of both, as described in Protocol 1. Include an untreated control group.

  • Cell Harvesting: Following the treatment period (e.g., 24-48 hours), collect the cells by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Target cancer cell line

  • Methotrexate

  • L-Ornithine

  • DCFH-DA (stock solution in DMSO)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Treat cells with methotrexate, ornithine, or a combination as described in Protocol 2.

  • Probe Loading: After the treatment period, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[6]

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.[7]

Protocol 4: Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in apoptosis.

Materials:

  • Target cancer cell line

  • Methotrexate

  • L-Ornithine

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity in the sample. Methotrexate has been shown to induce the activation of caspases 9, 2, and 3 in intestinal epithelial cells.[8]

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Assessing Ornithine-Methotrexate Cytotoxicity A 1. Cell Seeding (96-well or 6-well plates) B 2. Ornithine Pre-treatment (e.g., 1 mM for 3 hours) A->B C 3. Methotrexate Treatment (Dose-response) B->C D 4. Incubation (24-72 hours) C->D E 5a. MTT Assay (Cell Viability/IC50) D->E F 5b. Annexin V/PI Staining (Apoptosis Assay) D->F G 5c. DCFH-DA Staining (ROS Measurement) D->G H 5d. Caspase-3 Assay (Apoptosis Pathway) D->H

Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Signaling Pathway of this compound Interaction MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits ROS Increased Reactive Oxygen Species (ROS) MTX->ROS induces DNA_Synth Inhibition of DNA Synthesis DHFR->DNA_Synth Mito Mitochondrial Stress ROS->Mito Caspases Caspase Activation (e.g., Caspase-3) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC substrate for Putrescine Putrescine ODC->Putrescine ROS_Scav ROS Scavenging Putrescine->ROS_Scav ROS_Scav->ROS inhibits

Signaling pathway of this compound interaction.

References

Application Notes and Protocols for In Vitro IC50 Determination of Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ornithine-methotrexate is a derivative of methotrexate (B535133), a widely used antifolate drug in chemotherapy and for the treatment of autoimmune diseases. Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and thymidylate, which are vital for DNA replication and cellular proliferation.[1][2] By disrupting these metabolic pathways, methotrexate induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[3][4]

Data Presentation: IC50 Values of Methotrexate and this compound

The following table summarizes hypothetical IC50 values for this compound alongside reported experimental values for methotrexate in various cancer cell lines after a 48-hour incubation period. This allows for a comparative assessment of the novel compound's potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound HTC-116Colorectal CarcinomaHypothetical Value
A-549Lung CarcinomaHypothetical Value
DaoyMedulloblastomaHypothetical Value
Saos-2OsteosarcomaHypothetical Value
Methotrexate HTC-116Colorectal Carcinoma0.15[5][6]
A-549Lung Carcinoma0.10[5]
DaoyMedulloblastoma0.095[7]
Saos-2Osteosarcoma0.035[7]

Note: IC50 values for this compound are presented as hypothetical for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 80407-73-4)

  • Methotrexate (CAS: 59-05-2) as a positive control

  • Selected cancer cell lines (e.g., HTC-116, A-549, Daoy, Saos-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Preparation of Stock Solutions
  • This compound and Methotrexate Stock Solutions: Prepare a 10 mM stock solution of both this compound and methotrexate in DMSO.

  • Working Solutions: Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for the assay. A common starting range for methotrexate and its derivatives is 0.01 µM to 100 µM.

Cell Culture and Seeding
  • Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer to ensure viability is above 90%.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

Drug Treatment
  • After overnight incubation, carefully remove the medium from the wells.

  • Add 100 µL of fresh medium containing various concentrations of this compound or methotrexate to the designated wells.

  • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only) for background absorbance.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

MTT Assay Protocol
  • Following the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each drug concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percent viability against the logarithm of the drug concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that results in 50% cell viability.

Visualizations

Methotrexate Signaling Pathway

methotrexate_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm MTX_in Methotrexate (this compound) DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of methotrexate and its derivatives.

Experimental Workflow for IC50 Determination

ic50_workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Drug_Treatment Add this compound & Controls Cell_Seeding->Drug_Treatment Incubation_48h Incubate for 48h Drug_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability & Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Ornithine-Methotrexate as a Tool for Studying DHFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of ornithine-methotrexate and related methodologies as powerful tools for investigating Dihydrofolate Reductase (DHFR) mutations, a key mechanism of drug resistance in cancer chemotherapy.

Application Note 1: Utilizing Ornithine-Destabilized DHFR in Conjunction with Methotrexate (B535133) for Selection of High-Expressing Clones and Studying Gene Amplification
Introduction and Principle

A common mechanism for methotrexate (MTX) resistance is the amplification of the DHFR gene, leading to overexpression of the DHFR protein. A sophisticated method to study this phenomenon and to select for high-expressing cell lines involves the use of a destabilized DHFR (dDHFR) selection marker. This is achieved by fusing the murine ornithine decarboxylase (ODC) PEST region to the DHFR protein, targeting it for rapid degradation. Cells can only survive in a selective medium if they produce high levels of the dDHFR protein to compensate for its rapid turnover. This selection pressure can be further enhanced by the addition of MTX, which competitively inhibits DHFR. This dual selection strategy is a powerful tool for generating cell lines with high gene amplification and for studying the dynamics of this process.

Applications
  • Generation of high-expressing mammalian cell lines for recombinant protein production.

  • Studying the mechanisms of DHFR gene amplification in response to selective pressure.

  • Investigating the correlation between gene copy number, protein expression levels, and drug resistance.

  • Screening for compounds that modulate gene amplification.

Experimental Workflow

cluster_0 Vector Construction and Transfection cluster_1 Initial Selection cluster_2 Methotrexate Amplification cluster_3 Analysis A Insert Gene of Interest (GOI) into vector with dDHFR marker B Linearize expression vector A->B C Transfect into DHFR-deficient CHO cells (e.g., DG44) B->C D Culture in selection medium (lacking hypoxanthine (B114508) & thymidine) C->D E Add low concentration of MTX (e.g., 5-20 nM) D->E F Gradually increase MTX concentration in stepwise manner E->F G Isolate and expand resistant clones F->G H Quantify GOI expression (e.g., ELISA, Western Blot) G->H I Determine DHFR gene copy number (e.g., qPCR) G->I

Caption: Workflow for generating high-expressing cells using dDHFR and MTX.
Protocol: Generation of High-Expressing Cells using Destabilized DHFR and MTX Amplification

This protocol describes the generation of stable, high-expressing Chinese Hamster Ovary (CHO) cell lines.

Materials:

  • DHFR-deficient CHO cells (e.g., CHO-DG44)

  • Expression vector containing the gene of interest (GOI) and a destabilized DHFR marker (dDHFR)

  • Transfection reagent

  • Selection medium: CHO cell culture medium lacking hypoxanthine and thymidine

  • Methotrexate (MTX) stock solution (e.g., 1 mM in sterile PBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Transfection:

    • Linearize the expression vector containing the GOI and dDHFR marker.

    • Transfect the linearized vector into DHFR-deficient CHO cells using a suitable transfection method (e.g., electroporation, lipid-based transfection).

  • Initial Selection:

    • Two days post-transfection, transfer the cells to a selection medium lacking hypoxanthine and thymidine.

    • Culture the cells for 2-3 weeks, replacing the medium every 3-4 days, until stable, transfected pools of cells are established.

  • Methotrexate Amplification:

    • Once the cell viability in the selection medium is consistently above 90%, begin the MTX amplification process.

    • Start with a low concentration of MTX, typically in the range of 5-20 nM.

    • Culture the cells in the presence of MTX until the cell viability returns to >90%. This may take 1-2 weeks.

    • Once the cells have adapted, increase the MTX concentration in a stepwise manner (e.g., 2-fold increases).

    • Repeat this process until the desired level of MTX resistance and/or protein expression is achieved.

  • Clonal Isolation:

    • Isolate single clones from the high-resistance cell pool using a method such as limiting dilution or single-cell sorting.

    • Expand the clones and screen for the highest producers of the GOI.

  • Analysis:

    • Analyze the expression of the GOI in the selected clones using methods like ELISA or Western blotting.

    • Determine the DHFR gene copy number using quantitative PCR (qPCR) to correlate gene amplification with protein expression.

Data Presentation: MTX Concentration and Gene Amplification
MTX Concentration (nM)Relative DHFR Gene Copy NumberRecombinant Protein Titer (mg/L)
01.05
204.525
10015.280
50055.8250
100080.1[1]150[2]
4000>100170[3]

Note: The data in this table is representative and will vary depending on the cell line, vector, and gene of interest.

Application Note 2: Ornithine-Containing Methotrexate Analogues as Probes for Studying DHFR Mutations
Introduction and Principle

Methotrexate analogues in which the glutamate (B1630785) moiety is replaced by ornithine have been synthesized and evaluated as inhibitors of DHFR. These ornithine-MTX analogues can serve as valuable tools to probe the active site of DHFR and to study the impact of specific mutations on inhibitor binding. By comparing the inhibitory activity of these analogues against wild-type and mutant DHFR, researchers can gain insights into the structural and chemical requirements for potent inhibition and the mechanisms by which mutations confer resistance.

Applications
  • Characterization of the active site of DHFR.

  • Structure-activity relationship (SAR) studies of DHFR inhibitors.

  • Investigation of the molecular basis of MTX resistance in DHFR mutants.

  • Screening for novel antifolates with improved activity against resistant DHFR variants.

DHFR Signaling Pathway

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF  Reduction DHFR->NADP MTX Methotrexate (MTX) & Ornithine-MTX Analogues MTX->DHFR Inhibition

Caption: The role of DHFR in folate metabolism and its inhibition by MTX.
Protocol: In Vitro Inhibition Assay of DHFR mutants with Ornithine-MTX analogues

This protocol describes a spectrophotometric assay to determine the inhibitory activity (IC50) of ornithine-MTX analogues against purified wild-type and mutant DHFR enzymes. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified recombinant wild-type and mutant DHFR enzymes

  • This compound analogues

  • Methotrexate (as a control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dihydrofolate (DHF) stock solution (e.g., 10 mM)

  • NADPH stock solution (e.g., 10 mM)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the ornithine-MTX analogues and MTX in the assay buffer.

    • Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.

    • Prepare working solutions of DHF and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor (ornithine-MTX analogue or MTX at various concentrations)

      • DHFR enzyme

    • Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Data Presentation: Inhibitory Activity of MTX and Analogues against DHFR Mutants
DHFR VariantInhibitorIC50 (nM)Ki (nM)Fold Resistance (vs. WT)
Wild-type Methotrexate1.2 - 7.2<0.03 - 0.0721
L22F Methotrexate-2.8~40
L22R Methotrexate-1.9~27
F31S Methotrexate-0.8~11
F31R Methotrexate-1.1[4]~16
F31A/F34A Methotrexate-303~4328
F31R/Q35E Methotrexate-20[4]>650[4]
Wild-type Ornithine-MTX (APA-L-Orn)72[5]--
Wild-type Nδ-benzoyl-APA-L-Orn0.89[5]--
Wild-type Nδ-hemiphthaloyl-APA-L-Orn0.75[5]--

Note: Data for ornithine-MTX analogues against specific mutants is limited in the public domain and represents an area for further research.

Application Note 3: Selection and Characterization of Methotrexate-Resistant DHFR Mutations
Introduction and Principle

The development of MTX resistance through mutations in the DHFR gene is a significant clinical challenge. Studying these mutations provides valuable insights into drug-target interactions and mechanisms of resistance. A common laboratory approach is to generate MTX-resistant cell lines by culturing them in the presence of gradually increasing concentrations of the drug. This selective pressure favors the growth of cells with mutations in the DHFR gene that reduce MTX binding affinity while maintaining catalytic activity. Subsequent sequencing of the DHFR gene from these resistant clones allows for the identification of these mutations.

Applications
  • Identification of novel DHFR mutations that confer MTX resistance.

  • Characterization of the functional consequences of specific DHFR mutations.

  • Development of diagnostic assays to detect MTX-resistant mutations in clinical samples.

  • Screening for new drugs that are effective against MTX-resistant DHFR variants.

Experimental Workflow

cluster_0 Cell Culture and Selection cluster_1 Molecular Analysis cluster_2 Functional Characterization A Culture cancer cell line (e.g., CCRF-CEM) B Expose to gradually increasing concentrations of MTX A->B C Isolate and expand MTX-resistant clones B->C D Extract genomic DNA and RNA C->D E Amplify DHFR gene/cDNA by PCR D->E F Sequence DHFR gene/cDNA E->F G Identify mutations F->G H Clone mutant DHFR into expression vector G->H I Express and purify mutant DHFR protein H->I J Perform enzyme kinetic and inhibition assays I->J

Caption: Workflow for selection and characterization of MTX-resistant DHFR mutations.
Protocol: Selection of MTX-resistant cells and sequencing of the DHFR gene

This protocol provides a general framework for generating and characterizing MTX-resistant cell lines.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, HeLa)

  • Complete cell culture medium

  • Methotrexate (MTX)

  • DNA and RNA extraction kits

  • PCR reagents, including primers specific for the DHFR gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Generation of MTX-Resistant Cell Lines:

    • Culture the parental cell line in the presence of a low concentration of MTX (e.g., at the IC50 value).

    • Once the cells have adapted and are growing steadily, gradually increase the MTX concentration in a stepwise manner.

    • Continue this process over several months to select for highly resistant cell populations.

    • Isolate single-cell clones from the resistant population.

  • Nucleic Acid Extraction:

    • Extract genomic DNA and total RNA from both the parental and resistant cell clones.

  • DHFR Gene Amplification and Sequencing:

    • Synthesize cDNA from the extracted RNA.

    • Amplify the coding sequence of the DHFR gene from both cDNA and genomic DNA using PCR with DHFR-specific primers.

    • Purify the PCR products.

    • Sequence the purified PCR products using Sanger sequencing.

  • Mutation Analysis:

    • Align the sequencing results from the resistant clones to the sequence from the parental cells to identify any mutations.

  • Functional Analysis of Mutations:

    • If novel mutations are identified, they can be introduced into a wild-type DHFR expression vector using site-directed mutagenesis.

    • The mutant protein can then be expressed, purified, and characterized using the enzyme inhibition assay described in Application Note 2 to confirm its role in MTX resistance.

Data Presentation: Known DHFR Mutations and their Resistance to Methotrexate
DHFR MutationAmino Acid ChangeFold Increase in Ki for MTXReference
L22RLeucine (B10760876) to Arginine740 - 28,000[6]
L22FLeucine to Phenylalanine740 - 28,000[6]
F31SPhenylalanine to Serine~11
F31RPhenylalanine to Arginine~35[4]
F31A/F34APhenylalanine to Alanine at 31 & 3410,100[7]
F31R/Q35EPhenylalanine to Arginine at 31 & Glutamine to Glutamate at 35>650[4]

Note: The fold resistance can vary depending on the experimental system and how it is measured (e.g., Ki, IC50 in cells).

References

Troubleshooting & Optimization

troubleshooting ornithine-methotrexate solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solubility issues with ornithine-methotrexate formulations in Dimethyl Sulfoxide (DMSO). This guide provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my ornithine and methotrexate (B535133) mixture in DMSO. What are the most common reasons for this?

A1: Solubility issues with an this compound mixture in DMSO can arise from several factors. The most likely reason is the poor solubility of ornithine in DMSO, as some sources indicate it is insoluble or only slightly soluble.[1][2] Methotrexate, on the other hand, is generally highly soluble in DMSO.[][4][5][6] Other contributing factors can include the quality and water content of the DMSO, the specific forms (e.g., free base vs. salt) of the compounds used, their concentrations, and the dissolution method.

Q2: What is the reported solubility of methotrexate in DMSO?

A2: Methotrexate generally exhibits high solubility in DMSO. Reported values vary across different sources, but it is consistently stated to be soluble at concentrations commonly used in research. For instance, some sources report solubility greater than 21.55 mg/mL.[4] Another indicates a solubility of approximately 3 mg/mL for the hydrate (B1144303) form.[7] It is important to note that using fresh, anhydrous DMSO is recommended, as absorbed moisture can decrease solubility.[5]

Q3: What is the reported solubility of ornithine in DMSO?

A3: The solubility of L-ornithine in DMSO is reported to be very low, with some sources stating it is insoluble or has a solubility of less than 1 mg/mL.[1][8][2] In contrast, L-ornithine is soluble in water.[1] The salt form of ornithine, such as L-Ornithine hydrochloride, is reported to be soluble in aqueous solutions like PBS (pH 7.2) at 10 mg/mL, which may offer an alternative strategy if DMSO is not a strict requirement for the final application.[9]

Q4: Can the order of adding the compounds to DMSO affect the solubility of the mixture?

A4: While there is no specific data on the co-solubility of ornithine and methotrexate, the order of dissolution can be a critical factor. It is generally advisable to first dissolve the compound with the highest solubility, which in this case is methotrexate. Once methotrexate is fully dissolved, ornithine can be added. This approach can sometimes help in co-solubilizing a less soluble compound.

Q5: My this compound solution was clear at first, but now I see crystals. What happened?

A5: The precipitation of a previously dissolved compound from a DMSO stock solution can be due to several reasons. Temperature fluctuations are a common cause; storing the solution at a lower temperature than the preparation temperature can lead to crystallization.[10] Additionally, the absorption of atmospheric moisture by DMSO can alter its solvent properties and reduce the solubility of the dissolved compounds.

Q6: How can I prevent my compounds from precipitating when I dilute my DMSO stock into an aqueous medium for my experiment?

A6: To prevent precipitation upon dilution into an aqueous medium, it is recommended to add the concentrated DMSO stock solution directly to the larger volume of the aqueous buffer or cell culture medium while gently mixing.[10] Avoid making intermediate dilutions of the DMSO stock in an aqueous buffer before the final dilution, as this increases the likelihood of precipitation.[11] The final concentration of DMSO in the experimental medium should also be kept low, typically below 0.5%, to avoid solvent-induced artifacts.

Troubleshooting Guides

Guide 1: Initial Steps for Dissolving this compound in DMSO

If you are encountering issues with dissolving an this compound mixture in DMSO, follow these initial troubleshooting steps.

Experimental Protocol:

  • Preparation : Ensure all components—ornithine, methotrexate, and DMSO—are at room temperature. Use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination.[10]

  • Order of Addition : First, weigh the desired amount of methotrexate and add it to a sterile vial. Add the calculated volume of anhydrous DMSO to reach your target concentration for methotrexate.

  • Dissolving Methotrexate : Vortex the solution vigorously for 2-5 minutes to dissolve the methotrexate completely. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Adding Ornithine : Once the methotrexate is fully dissolved, add the desired amount of ornithine to the solution.

  • Agitation : Vortex the mixture vigorously for another 2-5 minutes.

  • Gentle Warming (if necessary) : If particles remain, place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compounds.[10]

  • Sonication (if necessary) : Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to agitate particles and can aid dissolution.[10]

  • Final Inspection : After these steps, check the solution again for clarity.

Guide 2: Alternative Strategies and Considerations

If the initial steps fail, consider these alternative approaches.

  • Use a Salt Form of Ornithine : Given the poor solubility of L-ornithine free base in DMSO, consider using a salt form, such as L-ornithine hydrochloride. Although its solubility in DMSO is not well-documented, salt forms often exhibit different solubility profiles.

  • Small-Scale Solubility Testing : Before preparing a large batch, perform small-scale solubility tests with varying concentrations of both compounds to determine the optimal ratio and concentration that can be achieved in DMSO.

  • Consider a Co-solvent System : If DMSO alone is not sufficient, the use of a co-solvent might be necessary. However, the choice of a co-solvent will depend on the specific requirements of your downstream application and should be carefully evaluated for compatibility.

  • pH Adjustment : While pH is more relevant for aqueous solutions, the acidic or basic nature of the compounds can influence their solubility in polar aprotic solvents like DMSO. The effect of adding a small amount of a pH-modifying agent could be explored, but this should be done with caution as it can affect the stability of the compounds and the experimental outcome. Methotrexate's solubility is known to increase with higher pH in aqueous solutions.[12]

Data Presentation

Table 1: Solubility of Individual Compounds

CompoundSolventReported SolubilityCitations
MethotrexateDMSO>21.55 mg/mL[4]
Methotrexate (hydrate)DMSO~3 mg/mL[7]
MethotrexateDMSO91 mg/mL (200.24 mM)[5]
L-OrnithineDMSOInsoluble or < 1 mg/mL[1][8][2]
L-OrnithineWater50 mg/mL[1]
L-Ornithine HClPBS (pH 7.2)10 mg/mL[9]

Visualizations

G cluster_workflow Experimental Workflow for Dissolution prep Preparation: - Compounds & DMSO at RT - Use anhydrous DMSO add_mtx Add Methotrexate to DMSO prep->add_mtx dissolve_mtx Vortex (2-5 min) to dissolve add_mtx->dissolve_mtx check_mtx Visually inspect for clarity dissolve_mtx->check_mtx add_orn Add Ornithine to solution check_mtx->add_orn Clear troubleshoot Particles remain Proceed to troubleshooting check_mtx->troubleshoot Not Clear dissolve_mix Vortex (2-5 min) add_orn->dissolve_mix check_mix Visually inspect for clarity dissolve_mix->check_mix success Solution is clear Proceed with experiment check_mix->success Clear check_mix->troubleshoot Not Clear

Caption: Workflow for dissolving this compound in DMSO.

G cluster_troubleshooting Troubleshooting Logic start Incomplete Dissolution warming Gentle Warming (37°C, 10-15 min) start->warming check1 Check for Clarity warming->check1 sonication Sonication (15-30 min) check2 Check for Clarity sonication->check2 check1->sonication No success Solution Clear check1->success Yes check2->success Yes alt_strategy Consider Alternative Strategies: - Use ornithine salt form - Perform small-scale tests - Consider co-solvent check2->alt_strategy No

Caption: Troubleshooting steps for solubility issues.

References

Technical Support Center: Ornithine-Methotrexate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with ornithine-methotrexate (Orn-MTX) conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of these compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind conjugating ornithine to methotrexate (B535133)?

Conjugating ornithine to methotrexate (MTX) is a medicinal chemistry strategy aimed at improving the therapeutic index of MTX. The addition of ornithine, an amino acid, may enhance the conjugate's uptake into cancer cells by leveraging amino acid transport systems, which are often upregulated in malignant cells.[1][2] This targeted delivery could potentially increase the intracellular concentration of the drug in tumor cells compared to normal tissues, thereby enhancing efficacy and reducing systemic toxicity. Lysine and ornithine derivatives of MTX have been synthesized, with the ornithine derivative showing potent inhibition of dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS).[3]

Q2: My this compound (Orn-MTX) conjugate shows lower than expected cytotoxicity. Could poor cell permeability be the cause?

Yes, poor cell permeability is a common reason for reduced efficacy of drug conjugates.[4] While conjugating ornithine is intended to improve uptake, several factors can still lead to poor permeability. These include the overall physicochemical properties of the conjugate (e.g., increased molecular weight, altered charge distribution) and the specific expression levels of relevant amino acid transporters on your target cell line. It is also possible that the conjugate is a substrate for cellular efflux pumps.[4]

Q3: Which cellular transport mechanisms are likely involved in the uptake of Orn-MTX?

Methotrexate itself primarily enters cells through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5] By conjugating ornithine, the intention is to utilize amino acid transporters as an additional or alternative route of entry. Cancer cells often exhibit increased expression of amino acid transporters to meet their high metabolic demands.[1] The specific ornithine transporters or other cationic amino acid transporters would be of interest. It is crucial to characterize the expression of these transporters in your experimental cell model.

Q4: How can I experimentally measure the cell permeability of my Orn-MTX conjugate?

Standard in vitro permeability assays are recommended. The two most common methods are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][6]

  • PAMPA is a cell-free assay that assesses a compound's ability to cross an artificial lipid membrane, providing a measure of its passive diffusion potential.[7]

  • The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can evaluate both passive permeability and active transport processes, including cellular efflux.[4][6]

A detailed protocol for the Caco-2 assay is provided in the "Experimental Protocols" section.

Q5: What strategies can I employ if I confirm that my Orn-MTX conjugate has poor cell permeability?

If poor cell permeability is confirmed, several strategies can be considered:

  • Chemical Modification: Synthesize analogues of the Orn-MTX conjugate with linkers of different lengths or compositions to optimize the physicochemical properties for better membrane translocation.

  • Formulation Approaches: Incorporate the conjugate into a drug delivery system, such as liposomes or nanoparticles, to facilitate cellular uptake through endocytosis.

  • Use of Permeation Enhancers: In in vitro experiments, co-incubation with non-toxic permeation enhancers can be explored, although this has limited translational potential.

  • Cell Line Selection: Ensure your chosen cell line expresses the necessary transporters for Orn-MTX uptake. You may need to screen different cell lines or genetically engineer a cell line to express a specific transporter.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low intracellular concentration of Orn-MTX Poor passive permeability1. Perform a PAMPA to assess passive diffusion.[7] 2. Analyze the conjugate's LogP, polar surface area (PSA), and molecular weight. Consider modifications if these are unfavorable for permeability.
Low expression of target transporters1. Profile the expression of relevant folate and amino acid transporters (e.g., RFC, PCFT, cationic amino acid transporters) in your cell line using qPCR or Western blot. 2. Select a cell line with higher expression of these transporters.
Cellular efflux1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6] 2. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if intracellular accumulation increases.
High variability in permeability assay results Inconsistent cell monolayer integrity1. Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before each experiment to ensure confluency and tight junction formation.[8] 2. Perform a Lucifer Yellow permeability test as a control for monolayer integrity.[6]
Non-specific binding of the conjugate1. Include control wells without cells to quantify binding to the assay plate or membrane. 2. Optimize the buffer by adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA).[4]
Orn-MTX is less potent than unmodified MTX in whole-cell assays but shows similar activity in cell-free enzyme assays. Impaired transport of the conjugate1. This strongly suggests a cell permeability issue. Follow the steps for "Low intracellular concentration of Orn-MTX". 2. Compare the uptake kinetics of Orn-MTX and MTX directly using radiolabeled compounds or LC-MS/MS analysis of cell lysates.
Instability of the conjugate in cell culture medium1. Incubate the Orn-MTX conjugate in the cell culture medium for the duration of your experiment and analyze its stability over time using HPLC or LC-MS/MS.

Data Presentation

Table 1: In Vitro Activity of this compound Analogues

CompoundL1210 IC50 (nM)DHFR IC50 (µM)
Methotrexate (MTX)--
Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn)-0.072
Nδ-Benzoyl-APA-L-Orn0.89-
Nδ-Hemiphthaloyl-APA-L-Orn0.75-

Data adapted from Rosowsky et al. (1988). IC50 values represent the concentration required for 50% inhibition of cell growth (L1210) or enzyme activity (DHFR).[9]

Table 2: Classification of Permeability Based on Caco-2 Assay Results

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%

General classification for interpreting Caco-2 permeability data.[6]

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of Orn-MTX across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Seed the Caco-2 cells onto Transwell® inserts (e.g., 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[8]

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be stable and above 250 Ω·cm² before proceeding.

  • Optionally, perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.[6]

3. Permeability Assay:

  • Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[6]

  • For Apical to Basolateral (A-B) Permeability (Absorption):

    • Add the dosing solution containing the Orn-MTX conjugate to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability (Efflux):

    • Add the dosing solution containing the Orn-MTX conjugate to the basolateral (lower) chamber.

    • Add fresh HBSS to the apical (upper) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace the volume with fresh HBSS.[4]

4. Sample Analysis:

  • Analyze the concentration of the Orn-MTX conjugate in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[4][6]

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio >2 is indicative of active efflux.[6]

Visualizations

MTX_Transport_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RFC RFC MTX_int MTX RFC->MTX_int PCFT PCFT PCFT->MTX_int FR Folate Receptor (FR) FR->MTX_int AAT Amino Acid Transporter (AAT) OrnMTX_int Orn-MTX AAT->OrnMTX_int MTX_ext MTX MTX_ext->RFC H+ independent MTX_ext->PCFT H+ dependent MTX_ext->FR Endocytosis OrnMTX_ext Orn-MTX OrnMTX_ext->AAT Potential Route

Caption: Cellular uptake pathways for Methotrexate (MTX) and potential route for Ornithine-MTX.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER) culture_cells->check_integrity add_compound Add Orn-MTX to donor chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample analyze_samples Analyze sample concentration (e.g., LC-MS/MS) sample->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Managing Ornithine and Methotrexate in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ornithine and methotrexate (B535133) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and interaction of these two compounds in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using ornithine in cell culture media?

A1: L-Ornithine, a non-proteinogenic amino acid, is a crucial component in several metabolic pathways, including the urea (B33335) cycle and polyamine biosynthesis.[1] While it is a common supplement in cell culture, its stability can be a concern. Aqueous solutions of L-ornithine hydrochloride are not recommended for storage for more than one day.[2] Degradation can occur over time, especially with improper storage, potentially affecting experimental reproducibility. One study on dried blood spots showed significant degradation of ornithine over five years when stored at room temperature.[3]

Q2: How does methotrexate degrade in culture media, and what are the influencing factors?

A2: Methotrexate (MTX) is sensitive to both light and pH. It is most stable in a pH range of 6.0 to 8.0.[4] Exposure to fluorescent light can lead to photolytic degradation, yielding products such as 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[5] Thermal degradation can also occur, particularly at temperatures above room temperature and at a pH above 7, leading to the formation of N10-methylpteroylglutamic acid.[5][6] For cell culture applications, it is recommended to protect methotrexate solutions from light and to prepare fresh dilutions from a frozen stock.[7]

Q3: Is there a direct chemical interaction between ornithine and methotrexate in culture media?

A3: While direct, spontaneous chemical reactions between ornithine and methotrexate in standard culture media are not widely reported as a major source of instability, the potential for interaction exists under specific conditions. The synthesis of ornithine-methotrexate derivatives for research purposes demonstrates that they can be chemically linked.[8][9] However, the primary interaction of concern for most researchers is biological, occurring within the cells.

Q4: What is the biological significance of the interaction between ornithine and methotrexate?

A4: The key biological interaction involves ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine, the precursor for polyamines. Methotrexate can induce apoptosis (programmed cell death) in cells, partly through the generation of reactive oxygen species (ROS).[10][11] ODC and its product, putrescine, have been shown to prevent methotrexate-induced apoptosis by reducing intracellular ROS levels.[9][10] Therefore, the levels of ornithine in the culture medium can influence the activity of ODC and subsequently modulate the cytotoxic effects of methotrexate.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected cell response to methotrexate treatment.
Possible Cause Troubleshooting Step
Methotrexate Degradation Prepare fresh methotrexate solutions from a frozen stock for each experiment. Protect all methotrexate-containing solutions and media from light by using amber tubes or wrapping containers in foil. Ensure the final pH of the culture medium is between 6.0 and 8.0 for optimal methotrexate stability.[4]
High Folate Levels in Media The concentration of folic acid in the culture medium can antagonize the effects of methotrexate, as both compete for the dihydrofolate reductase (DHFR) enzyme.[12] Consider using a medium with a physiological folate concentration or testing a range of folate concentrations.
Variability in Ornithine Supplementation Inconsistent ornithine levels can affect ODC activity, thereby altering cellular resistance to methotrexate-induced apoptosis.[10][13] Ensure consistent and accurate supplementation of ornithine if it is a component of your experimental design.
Cell Proliferation Rate The anti-proliferative effects of methotrexate are more pronounced in rapidly dividing cells.[12] Ensure that your experimental conditions promote a consistent and relevant rate of cell proliferation.
Issue 2: Poor cell growth or viability in ornithine-supplemented media.
Possible Cause Troubleshooting Step
Ornithine Cytotoxicity Although a nutrient, high concentrations of ornithine can be cytotoxic to certain cell lines.[14] Perform a dose-response experiment to determine the optimal, non-toxic concentration of ornithine for your specific cell line.
Ornithine Degradation and Byproduct Formation Prepare fresh ornithine solutions and supplement them into the media shortly before use. Do not store ornithine-supplemented media for extended periods. The product information for L-ornithine hydrochloride suggests not storing aqueous solutions for more than a day.[2]
Imbalance in Amino Acid Composition The addition of high levels of a single amino acid like ornithine can sometimes affect the uptake of other amino acids. Ensure your basal medium is nutritionally complete.

Data on Stability and Degradation

Table 1: Factors Affecting Methotrexate Stability

Factor Effect on Stability Degradation Products Recommendations
Light (UV/Fluorescent) Significant degradation.[15]2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, p-aminobenzoylglutamic acid.[5][16]Store stock solutions and media containing methotrexate protected from light.
pH Most stable between pH 6.0 and 8.0.[4] Unstable in highly acidic or alkaline conditions.[15]N10-methylpteroylglutamic acid (alkaline hydrolysis).[5][6]Maintain culture medium pH within the optimal range. Avoid adding highly acidic or basic solutions directly to methotrexate.
Temperature Stable for at least one week at 4-8°C and for a month at -20°C in solution.[7] Thermal degradation increases at higher temperatures.[5]N10-methylpteroylglutamic acid.[5]Store stock solutions at -20°C. Thaw and prepare working solutions fresh. Avoid repeated freeze-thaw cycles.

Table 2: Considerations for Ornithine Stability

Factor Effect on Stability Recommendations
Aqueous Solution Storage Not recommended for storage for more than one day.[2]Prepare fresh solutions immediately before use.
Long-term Storage Significant degradation observed in dried blood spots stored at room temperature over years.[3]For critical experiments, consider quantifying ornithine concentration in the media over the course of the experiment.
pH and Temperature While specific data for cell culture conditions is sparse, as with most amino acids, extremes of pH and high temperatures will likely promote degradation.Maintain standard cell culture conditions (neutral pH, 37°C) and use freshly prepared media.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Ornithine Concentration

This method is based on the reaction of ornithine with ninhydrin (B49086) under acidic conditions.

Materials:

  • Acid-ninhydrin reagent (25 mg/mL ninhydrin in a mixture of 6 M phosphoric acid and glacial acetic acid).

  • L-ornithine standard solution (e.g., 1 mM).

  • Spectrophotometer capable of measuring absorbance at 510 nm.

  • Boiling water bath.

Procedure:

  • Prepare a standard curve by diluting the L-ornithine standard to a range of concentrations (e.g., 0 to 0.2 µmol/mL).

  • In test tubes, mix a defined volume of your sample (or standard) with the acid-ninhydrin reagent.

  • Incubate the tubes in a boiling water bath (100°C) for 60 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each sample and standard at 510 nm.

  • Determine the ornithine concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: ELISA for Methotrexate Concentration

This protocol provides a general outline for a competitive ELISA to determine methotrexate concentration. Specific kit instructions should be followed.

Materials:

  • Methotrexate ELISA kit (contains methotrexate-coated plates, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution).

  • Methotrexate standards.

  • Microplate reader.

Procedure:

  • Prepare a standard curve by serially diluting the methotrexate standard in the appropriate sample diluent as per the kit instructions.[17]

  • Add standards and samples to the wells of the methotrexate-coated microplate.

  • Add the anti-methotrexate antibody to each well and incubate. During this time, free methotrexate in the sample/standard competes with the methotrexate on the plate for antibody binding.

  • Wash the plate to remove unbound antibody and methotrexate.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again to remove unbound secondary antibody.

  • Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of methotrexate in the sample.

  • Add the stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).[17]

  • Calculate the methotrexate concentration in the samples based on the standard curve.

Visualizing Key Pathways and Workflows

cluster_0 Experimental Workflow for Stability Assessment A Prepare Culture Medium with Ornithine and/or Methotrexate B Incubate under Experimental Conditions (e.g., 37°C, 5% CO2, +/- light) A->B C Collect Aliquots at Different Time Points B->C D Measure Concentration of Ornithine and/or Methotrexate C->D E Analyze Data and Determine Degradation Rate D->E

Caption: Workflow for assessing the stability of ornithine and methotrexate in culture media.

cluster_1 This compound Biological Interaction Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS induces Apoptosis Apoptosis ROS->Apoptosis promotes Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC substrate for Putrescine Putrescine ODC->Putrescine produces Putrescine->ROS reduces

Caption: Biological pathway of ornithine's role in mitigating methotrexate-induced apoptosis.

References

identifying sources of interference in ornithine-methotrexate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of interference in ornithine-methotrexate assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in methotrexate (B535133) (MTX) immunoassays?

A1: The most common sources of interference in MTX immunoassays include:

  • Cross-reactivity with MTX metabolites, particularly 2,4-diamino-N10-methylpteroic acid (DAMPA) and to a lesser extent, 7-hydroxymethotrexate (7-OH-MTX).[1][2][3]

  • Co-administered drugs that can interact with MTX or the assay components.[4][5][6]

  • Endogenous substances in the sample, such as hemoglobin (hemolysis), bilirubin (B190676) (icterus), and lipids (lipemia).[7][8][9]

  • Glucarpidase treatment , which enzymatically converts MTX to DAMPA, leading to significant cross-reactivity in many immunoassays.[2][10][11]

  • Improper sample handling , including repeated freeze-thaw cycles.[11][12]

Q2: My methotrexate immunoassay results are unexpectedly high. What could be the cause?

A2: Unexpectedly high MTX results can be caused by several factors:

  • Cross-reactivity with DAMPA: This is a major issue, especially if the patient has received glucarpidase.[2][13] DAMPA can circulate for several days and will be detected by many immunoassays, leading to a falsely elevated MTX concentration.

  • Cross-reactivity with other drugs: Certain medications, like trimethoprim, have structural similarities to MTX and can interfere with some assays.[10][14]

  • Presence of certain endogenous substances: While less common, severe hemolysis or high levels of bilirubin or lipids can interfere with the assay signal, sometimes leading to falsely elevated results depending on the assay principle.[9][15]

  • Drug-drug interactions affecting MTX clearance: Co-administration of drugs like NSAIDs or proton pump inhibitors can decrease the renal clearance of MTX, leading to genuinely higher plasma concentrations.[4][6][16]

Q3: Can hemolysis, icterus, or lipemia affect my methotrexate assay results?

A3: Yes, these preanalytical variables can interfere with MTX assays, particularly immunoassays that rely on photometric or fluorimetric detection.[9][15] Hemolysis can release substances from red blood cells that interfere with the assay, while high levels of bilirubin (icterus) and lipids (lipemia) can cause spectral interference.[7][8] The extent and direction of the interference (falsely high or low) can depend on the specific assay and the concentration of the interfering substance. Assays based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are generally more resistant to this type of interference.[7] Methotrexate itself may induce hemolysis at therapeutic doses, which is a factor to consider during sample collection and interpretation.[17]

Q4: How does glucarpidase therapy interfere with methotrexate monitoring?

A4: Glucarpidase is an enzyme used to rapidly lower toxic MTX levels by converting it to DAMPA and glutamate.[2] Many immunoassays for MTX use antibodies that also recognize DAMPA.[2][10] Therefore, after glucarpidase administration, these assays will measure both the remaining MTX and the newly formed DAMPA, leading to a significant overestimation of the actual MTX concentration.[13] This interference can persist for several days until DAMPA is cleared from circulation.[11] It is crucial to use an alternative method, such as LC-MS/MS, which can distinguish between MTX and DAMPA, for monitoring patients who have received glucarpidase.[2]

Q5: Are there specific interferences to consider when studying the effect of methotrexate on ornithine-related enzymes like ornithine decarboxylase (ODC)?

A5: When assaying the activity of ornithine-related enzymes in the presence of methotrexate, the primary concern is not direct interference with the enzyme assay itself, but rather the biological effects of methotrexate that could indirectly alter the results. Methotrexate can induce apoptosis and oxidative stress.[18] These cellular changes could affect the expression and activity of enzymes like ODC. Therefore, it is important to include appropriate controls to distinguish the direct effects on the enzyme from the secondary cellular effects of methotrexate. For instance, co-incubation with an antioxidant could help elucidate the role of oxidative stress in any observed changes in ODC activity.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Methotrexate Concentrations
Possible Cause Troubleshooting Steps
Improper Sample Handling - Ensure consistent and proper sample collection and processing.[12]- Avoid repeated freeze-thaw cycles of plasma/serum samples.[11]- Centrifuge samples adequately to remove fibrin (B1330869) and other particulate matter.[11]
Assay Variability - Run quality control samples at low, medium, and high concentrations with each batch of patient samples.- Ensure that the assay is performed within its validated range.[19]- Calibrate the instrument according to the manufacturer's instructions, especially when using a new reagent lot.[12]
Issue 2: Discrepancy Between Immunoassay and Clinical Symptoms (or LC-MS/MS results)
Possible Cause Troubleshooting Steps
Cross-reactivity with Metabolites or Drugs - Review the patient's medication list for potentially cross-reacting drugs (e.g., trimethoprim, certain sulfonamides).[5][10][14]- If the patient has received glucarpidase, switch to an LC-MS/MS method for MTX quantification.[2]- If glucarpidase was not used but interference is suspected, consider sending a sample for confirmatory analysis by LC-MS/MS.[3]
Presence of Endogenous Interferents - Visually inspect the sample for signs of hemolysis, icterus, or lipemia.- If significant interference is suspected, consider using a different assay method or sample pretreatment steps to minimize the interference.[9][15]

Data on Potential Interferences

Table 1: Cross-Reactivity of Methotrexate Metabolites in Different Assay Types

Compound Immunoassay (e.g., FPIA, CMIA) LC-MS/MS
Methotrexate (MTX) Target AnalyteTarget Analyte
7-hydroxymethotrexate (7-OH-MTX) Low to negligible cross-reactivity in most modern assays (<0.07% to <10%).[3][10][20]Can be chromatographically separated and independently quantified.[7]
DAMPA Substantial cross-reactivity (can be >60%).[2][3][10]Can be chromatographically separated and independently quantified.[2]

Table 2: Impact of Co-Administered Drugs on Methotrexate Pharmacokinetics

Interacting Drug Class Pharmacokinetic Effect on Methotrexate Clinical Comment
NSAIDs (e.g., Aspirin) Decreased renal clearance, displacement from plasma proteins.[6]Can significantly increase MTX levels and toxicity.[5][16]
Proton Pump Inhibitors (PPIs) Delayed MTX elimination.[4]Odds ratio for delayed elimination can be as high as 2.65.[4]
Penicillins & Sulfonamides Reduced renal clearance.[5][6]Can lead to increased MTX exposure and potential toxicity.
Ciprofloxacin Diminished renal tubular transport.[5]Careful monitoring of MTX levels and renal function is advised.

Experimental Protocols

Protocol 1: Assessment of Cross-Reactivity in a Methotrexate Immunoassay

Objective: To determine if a specific compound (e.g., a metabolite or co-administered drug) cross-reacts with the methotrexate immunoassay.

Methodology:

  • Prepare a series of standards of the potentially interfering compound in MTX-free plasma or serum. The concentrations should cover the expected physiological or therapeutic range.

  • Prepare MTX controls at low and high concentrations (e.g., 0.05 µmol/L and 0.5 µmol/L) in MTX-free plasma or serum.[20]

  • Spike the MTX controls with the highest concentration of the interfering compound.

  • Analyze the standards of the interfering compound alone to measure the direct cross-reactivity.

  • Analyze the spiked and un-spiked MTX controls to assess if the interfering compound affects the quantification of MTX.

  • Calculate the percentage of cross-reactivity using the formula: (Apparent MTX concentration / Concentration of interfering compound) x 100%.

  • A significant apparent MTX concentration in the standards containing only the interfering compound, or a significant change in the measured MTX concentration in the spiked controls, indicates cross-reactivity.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Methotrexate

Objective: To prepare plasma or serum samples for the quantification of methotrexate and its metabolites using LC-MS/MS, which minimizes interferences seen in immunoassays.

Methodology:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile) containing a stable-isotope-labeled internal standard for MTX.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for analysis. This step can help to concentrate the sample.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 column to separate MTX from its metabolites (like 7-OH-MTX and DAMPA) and other endogenous components.

  • Mass Spectrometric Detection: Use tandem mass spectrometry with multiple reaction monitoring (MRM) to specifically and sensitively detect and quantify MTX and its metabolites.

Visualizations

General Workflow for Methotrexate Assay cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Serum/Plasma) SampleHandling Sample Handling (Centrifugation, Storage) SampleCollection->SampleHandling Assay Methotrexate Assay (Immunoassay or LC-MS/MS) SampleHandling->Assay Calibration Calibration & QC Assay->Calibration DataAnalysis Data Analysis Assay->DataAnalysis Reporting Result Reporting DataAnalysis->Reporting

Caption: A simplified workflow for methotrexate analysis.

Troubleshooting Unexpected Methotrexate Results Start Unexpected MTX Result (High or Low) CheckQC Are QC samples within range? Start->CheckQC ReviewSample Review Sample Integrity (Hemolysis, Lipemia) CheckQC->ReviewSample Yes InvestigateAssay Investigate Assay/Instrument Performance CheckQC->InvestigateAssay No ReviewMeds Review Patient Medications & Glucarpidase Use ReviewSample->ReviewMeds ConfirmLCMS Confirm with LC-MS/MS ReviewMeds->ConfirmLCMS ResultOK Result Likely Valid ConfirmLCMS->ResultOK Results Concordant InterferenceSuspected Interference Suspected ConfirmLCMS->InterferenceSuspected Results Discordant

Caption: A logical workflow for troubleshooting unexpected results.

Methotrexate's Interaction with Folate and Ornithine Pathways MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ROS Reactive Oxygen Species (ROS) MTX->ROS Induces THF Tetrahydrofolate (THF) DHFR->THF Produces PurineSynth Purine & Thymidylate Synthesis THF->PurineSynth Required for Apoptosis Apoptosis ROS->Apoptosis Triggers ODC Ornithine Decarboxylase (ODC) Apoptosis->ODC Affected by ODC->ROS Reduces Polyamines Polyamines ODC->Polyamines Produces

Caption: Simplified pathway of MTX action and its relation to ODC.

References

strategies to reduce ornithine-methotrexate induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mitigating Methotrexate-induced cytotoxicity. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols related to strategies for reducing the cytotoxic effects of Methotrexate (MTX) on normal cells, with a special focus on the role of the ornithine pathway.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the mechanisms of MTX cytotoxicity and strategies for cellular protection.

Q1: What is the primary mechanism of Methotrexate (MTX) cytotoxicity in normal cells?

Methotrexate's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor required for the synthesis of thymidine (B127349) and purines, which are essential building blocks for DNA synthesis and cell replication.[1][2] By blocking this pathway, MTX predominantly harms rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow, which explains many of its common side effects.[2][3] Additionally, MTX can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of mitochondria-mediated pathways.[2][4][5][6]

Q2: What is the role of ornithine and the polyamine pathway in Methotrexate cytotoxicity?

Contrary to causing cytotoxicity, the pathway involving ornithine appears to be protective against MTX-induced damage in normal cells. Ornithine is converted to putrescine by the enzyme Ornithine Decarboxylase (ODC).[5] Putrescine is a precursor for polyamines like spermidine (B129725) and spermine.[5] Research has shown that overexpression of ODC can make cells resistant to MTX-induced apoptosis.[4][5][6] This protective effect is linked to the reduction of intracellular ROS.[4][5][6] Therefore, enhancing ODC activity or supplementing with its downstream products (like putrescine) are potential strategies to protect normal cells from MTX.[4][6]

Q3: What are the established clinical and experimental strategies to reduce high-dose MTX toxicity?

Several strategies are employed to protect normal tissues from the cytotoxic effects of high-dose MTX:

  • Leucovorin (Folinic Acid) Rescue : This is the most common method. Leucovorin is a reduced folate that can be readily converted to tetrahydrofolate, bypassing the DHFR block imposed by MTX.[1][7] It is administered after a specific time to allow MTX to exert its anticancer effects while "rescuing" normal cells from prolonged folate depletion.[1][8]

  • Glucarpidase : This is an enzyme that rapidly metabolizes MTX into inactive compounds (DAMPA and glutamate).[1][9] It provides a non-renal route of elimination and is particularly useful for patients with delayed MTX clearance or renal impairment.[1][3][9]

  • Hydration and Urinary Alkalinization : Vigorous hydration and making the urine more alkaline (pH ≥ 7.0) helps to prevent the crystallization of MTX and its metabolites in the renal tubules, which can lead to kidney damage.[1][3][9]

  • Thymidine Infusion : In some cases of severe MTX-induced renal dysfunction, a continuous infusion of thymidine has been used in combination with high-dose leucovorin to avert severe systemic toxicity.[10]

Q4: Can enhancing Ornithine Decarboxylase (ODC) activity protect normal cells from Methotrexate?

Yes, experimental evidence strongly suggests this is a viable strategy. Studies have demonstrated that cells overexpressing ODC show increased resistance to MTX-induced apoptosis.[4][5][6] The proposed mechanism is the reduction of intracellular ROS levels.[4][5] Furthermore, the anti-apoptotic effect of prolactin against MTX has been linked to its ability to increase ODC activity, which in turn enhances the expression of the anti-apoptotic protein Bcl-2.[11][12] This suggests that agents that upregulate ODC could be investigated as potential cytoprotectors during MTX therapy.

Q5: I am working with an Ornithine-Methotrexate conjugate and observing high cytotoxicity. What could be the reason?

If you are using a synthesized N-delta-acyl-N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivative, it is important to understand that these are novel analogues of MTX.[13] The ornithine moiety in this context is part of the drug's chemical structure, not a separate protective agent. The goal of creating such analogues is often to improve transport into cancer cells or to overcome MTX resistance.[14] The high cytotoxicity you are observing could be due to several factors:

  • Enhanced Cellular Uptake : The conjugate might have a higher affinity for cellular transport mechanisms (like the reduced folate carrier) compared to MTX alone.

  • Increased Intracellular Retention : The modification could lead to more efficient polyglutamylation within the cell, which traps the drug inside and increases its inhibitory effect on target enzymes.

  • Altered Target Affinity : The conjugate may have a stronger binding affinity for DHFR or other enzymes in the folate pathway.

It is crucial to characterize the specific pharmacological properties of your conjugate, as its activity profile may differ significantly from that of methotrexate.

Troubleshooting Guides

Problem: High levels of apoptosis observed in normal cells treated with MTX despite standard leucovorin rescue.
Possible Cause Suggested Solution
Delayed MTX Clearance Verify renal function of the animal model or ensure proper media changes in cell culture to prevent drug accumulation. For in vivo studies, ensure adequate hydration and urinary alkalinization.[1][3] Consider measuring plasma/media MTX concentrations.
Inadequate Leucovorin Dosing The required dose of leucovorin is proportional to the MTX concentration.[9] Ensure the leucovorin concentration is sufficient to compete with the MTX level. You may need to perform a dose-response curve to optimize the rescue protocol for your specific cell line or model.
High Oxidative Stress MTX can induce significant ROS production.[2][4] Leucovorin rescues the folate pathway but may not completely abrogate ROS-induced apoptosis. Try co-administration with an ROS scavenger like N-acetylcysteine (NAC) to see if this reduces apoptosis.[4][5]
Cell Line Sensitivity Different cell lines have varying sensitivities to MTX and different capacities for drug transport and metabolism. Characterize the expression of DHFR and folate transporters in your cell line.
Problem: Inconsistent results in experiments investigating the protective effect of ornithine/putrescine on MTX-treated cells.
Possible Cause Suggested Solution
Timing of Supplementation The timing of ornithine or putrescine addition relative to MTX treatment is critical. Pre-treatment is often more effective than co-treatment or post-treatment.[6] Design a time-course experiment to determine the optimal window for supplementation.
Concentration of Supplement Too low a concentration may be ineffective, while very high concentrations of polyamines can have their own cellular effects. Perform a dose-response experiment to find the optimal, non-toxic concentration of ornithine or putrescine for your cells.
Cellular Uptake Issues Ensure that your cells can effectively take up the supplemented ornithine or putrescine. You may need to verify the expression of relevant amino acid or polyamine transporters.
Basal ODC Activity The basal level of ODC activity in your cell line could influence the outcome. Measure the baseline ODC activity and consider using an ODC inhibitor (like DFMO) as a negative control to confirm the pathway's involvement.[11]

Quantitative Data Summary

The following table summarizes the effects of various protective agents against MTX-induced cytotoxicity as reported in the literature.

AgentCell Line(s)MTX ConcentrationProtective EffectReference
ODC Overexpression HL-60, Jurkat T cells1 µMResistant to MTX-induced apoptosis, reduced intracellular ROS.[4][5]
Putrescine HL-60 cells1 µMReduced MTX-induced apoptosis and loss of mitochondrial membrane potential.[4][6]
Leucovorin VariousDose-dependentRescues normal cells from MTX-induced cell death by repleting the folate pool.[1][7]
ROS Scavengers (NAC, Vitamin C) HL-60 cells1 µMDecreased the percentage of apoptotic cells following MTX treatment.[5]
Cetuximab ciPTEC-OAT1 (Renal Cells)100 µMReduced MTX-induced cytotoxicity by modulating drug transporter function.[15]

Experimental Protocols

Protocol 1: Assessing MTX-Induced Apoptosis and the Protective Effect of ODC Overexpression

Objective: To determine if overexpression of Ornithine Decarboxylase (ODC) protects normal cells from MTX-induced apoptosis.

Methodology:

  • Cell Culture and Transfection:

    • Culture a normal, non-cancerous cell line (e.g., human fibroblasts, renal proximal tubule cells).

    • Transfect one group of cells with a plasmid vector containing the full-length cDNA for human ODC. Transfect a control group with an empty vector.

    • Select for stable transfectants using an appropriate selection marker (e.g., G418).

    • Confirm ODC overexpression via Western Blot or qPCR.

  • MTX Treatment:

    • Plate both ODC-overexpressing and empty-vector control cells at equal densities.

    • Treat cells with a range of MTX concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Include an untreated control for both cell types.

  • Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining):

    • Harvest cells (including any floating cells in the media).

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

  • Data Analysis:

    • Compare the percentage of apoptotic cells between the ODC-overexpressing and control cell lines at each MTX concentration. A significant reduction in apoptosis in the ODC-overexpressing cells would indicate a protective effect.

Protocol 2: Measuring Intracellular ROS in Response to MTX Treatment

Objective: To quantify the generation of intracellular Reactive Oxygen Species (ROS) following MTX treatment and assess the effect of a potential protective agent.

Methodology:

  • Cell Culture and Treatment:

    • Plate normal cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence measurements).

    • Pre-treat one set of wells with a potential protective agent (e.g., 1 mM Putrescine or 10 mM N-acetylcysteine) for 3 hours.[6]

    • Treat the cells with MTX (e.g., 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include untreated controls and controls with only the protective agent.

  • ROS Detection (using DCFDA/H2DCFDA):

    • At the end of the treatment period, remove the media and wash the cells gently with warm PBS.

    • Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in serum-free media.

    • Incubate for 30-45 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).

    • Remove the DCFDA solution and wash the cells again with PBS.

  • Quantification:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Alternatively, visualize ROS production in cells using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated samples to the untreated control.

    • Compare the ROS levels in cells treated with MTX alone versus those pre-treated with the protective agent. A significant decrease in fluorescence indicates that the agent reduces MTX-induced ROS production.

Visualizations

Below are diagrams illustrating key pathways and workflows discussed in this guide.

MTX_Cytotoxicity_Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ROS Reactive Oxygen Species (ROS) MTX->ROS Induces THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR DNA_Synth Thymidine & Purine Synthesis THF->DNA_Synth Required for Cell_Cycle_Arrest Cell Cycle Arrest Cytotoxicity DNA_Synth->Cell_Cycle_Arrest Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Leucovorin Leucovorin (Rescue Agent) Leucovorin->THF Bypasses block ROS_Scavengers ROS Scavengers (e.g., NAC) ROS_Scavengers->ROS Inhibits

Caption: Mechanism of MTX-induced cytotoxicity and points of intervention.

ODC_Protective_Pathway MTX Methotrexate (MTX) ROS Increased Intracellular ROS MTX->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine & Polyamines ODC->Putrescine Putrescine->ROS Reduces

Caption: Protective role of the ODC pathway against MTX-induced ROS.

Experimental_Workflow Start Plate Normal Cells Group1 Control (Vehicle) Start->Group1 Group2 MTX Only Start->Group2 Group3 Protective Agent + MTX Start->Group3 Incubate Incubate (e.g., 24h) Group1->Incubate Group2->Incubate Group3->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Endpoint Analysis (Apoptosis, ROS, etc.) Harvest->Analysis End Compare Results Analysis->End

Caption: Workflow for testing a potential protective agent.

References

Technical Support Center: Ornithine-Methotrexate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of ornithine-methotrexate conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound conjugates?

A1: The synthesis of this compound conjugates, a specialized form of peptide synthesis, presents several common challenges. These include managing the complexity of the reactants, ensuring high purity of the final product, and preventing side reactions. Difficulties can arise from the inherent properties of methotrexate (B535133) and ornithine, such as solubility issues and the presence of multiple reactive functional groups that require a robust protecting group strategy.[1][2]

Q2: Which functional groups on ornithine and methotrexate require protection during synthesis?

A2: To ensure selective amide bond formation between the desired carboxyl group of methotrexate and the alpha-amino group of ornithine, protection of other reactive moieties is crucial. For ornithine, the delta-amino group must be protected. For methotrexate, both the alpha- and gamma-carboxyl groups of the glutamate (B1630785) moiety, as well as the amino groups on the pteridine (B1203161) ring, can be reactive and may require protection depending on the coupling strategy. A common strategy involves using an N-delta-protected ornithine derivative.[2][3]

Q3: What are typical yields for this compound synthesis?

A3: Yields can vary significantly based on the synthetic route, coupling reagents, protecting group strategy, and purification methods. While specific yields for a direct this compound synthesis are not extensively reported in comparative tables, related methotrexate conjugation processes have reported yields ranging from approximately 25% to as high as 50% with process improvements.[4] Enzymatic conversions of prodrugs to this compound derivatives have been shown to proceed with very high efficiency, sometimes exceeding 99%, though this reflects the conversion step and not the overall synthesis yield of the initial conjugate.[5]

Q4: How can I purify the final this compound conjugate?

A4: Purification is critical to remove unreacted starting materials, coupling reagents, and byproducts. Common purification techniques include High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode, which is effective for separating peptides and related molecules based on hydrophobicity. Other chromatographic methods, such as ion-exchange chromatography, can also be employed.[6] Crystallization of the product or its salt forms can also be an effective purification step.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete activation of the methotrexate carboxyl group. 2. Inefficient coupling reaction. 3. Suboptimal reaction conditions (e.g., temperature, solvent, pH). 4. Degradation of starting materials or product. 5. Inadequate protecting group strategy leading to side reactions.1. Use a reliable activating agent such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU. Ensure anhydrous conditions. 2. Optimize the stoichiometry of coupling reagents. Consider a different coupling agent. 3. Perform small-scale experiments to screen different solvents (e.g., DMF, DMSO) and temperatures. Maintain pH control, as some steps in methotrexate synthesis are pH-sensitive.[4] 4. Ensure the quality of starting materials. Use fresh solvents. Minimize reaction time where possible. 5. Re-evaluate the protecting groups used for both ornithine and methotrexate to ensure they are stable under the coupling conditions and can be removed without affecting the final product. For instance, the choice of protecting group on the ornithine side chain can impact biological activity, suggesting its importance in the overall molecular structure.[3]
Presence of Multiple Products/Impurities 1. Formation of diastereomers or structural isomers. 2. Side reactions, such as the formation of adducts with scavengers during deprotection. 3. Incomplete removal of protecting groups. 4. Coupling at the wrong functional group (e.g., at the gamma-carboxyl of methotrexate or the delta-amino of ornithine).1. Use chirally pure starting materials. Analyze the product mixture by chiral HPLC or NMR to identify and quantify isomers.[7] 2. If using strong acids for deprotection (e.g., HF), carefully select scavengers to avoid side reactions with methotrexate. Alternatively, employ a milder deprotection strategy like the Fmoc/Dde approach.[7] 3. Optimize deprotection conditions (time, temperature, reagent concentration). Monitor the reaction by TLC or HPLC to ensure complete removal. 4. Employ a regioselective synthesis strategy. This may involve protecting the alpha-carboxyl group of methotrexate while activating the gamma-carboxyl group for coupling, or vice versa, depending on the desired isomer.[8]
Poor Solubility of Reactants or Product 1. Aggregation of the peptide conjugate. 2. The inherent physicochemical properties of methotrexate and ornithine derivatives.1. Consider the use of solubilizing tags or perform the synthesis on a solid support to minimize aggregation.[1] 2. Experiment with different solvent systems for both the reaction and purification steps. For example, DMF, DMSO, or aqueous buffers may be suitable depending on the specific derivative.
Difficulty in Product Purification 1. Co-elution of the product with impurities in chromatography. 2. The product is unstable under the purification conditions.1. Optimize the HPLC gradient and mobile phase composition. Consider using a different type of chromatography (e.g., ion-exchange if the product and impurities have different charge states). 2. Perform purification at a lower temperature. Use buffers at a pH where the product is most stable.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of methotrexate analogues and peptide couplings. Researchers should adapt these protocols based on their specific starting materials and available laboratory equipment.

Protocol 1: Synthesis of N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine via Solution-Phase Coupling

This protocol outlines the coupling of 4-amino-4-deoxy-N10-methylpteroic acid (a methotrexate precursor) with a protected ornithine derivative.

Materials:

  • 4-amino-4-deoxy-N10-methylpteroic acid

  • N-delta-Cbz-L-ornithine methyl ester (or other suitably protected ornithine)

  • Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC for purification

Procedure:

  • Activation of Pteroic Acid:

    • Dissolve 4-amino-4-deoxy-N10-methylpteroic acid (1 equivalent) in anhydrous DMF.

    • Add BOP (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve N-delta-Cbz-L-ornithine methyl ester (1 equivalent) in anhydrous DMF.

    • Add the ornithine solution to the activated pteroic acid mixture.

    • Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours to remove the Cbz and methyl ester protecting groups.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Triturate the residue with cold diethyl ether to precipitate the crude product.

    • Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final this compound conjugate.

Data Presentation

Coupling Reagent Solvent Reaction Time (h) Yield (%) Purity (%)
BOPDMF4[Experimental Value][Experimental Value]
HATUDMF4[Experimental Value][Experimental Value]
EDC/HOBtDMF6[Experimental Value][Experimental Value]
BOPDMSO4[Experimental Value][Experimental Value]

Visualizations

Signaling Pathway & Logical Relationships

Ornithine_Methotrexate_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis Protected Ornithine Protected Ornithine Coupling Coupling Protected Ornithine->Coupling Methotrexate Precursor Methotrexate Precursor Activation Activation Methotrexate Precursor->Activation Activation->Coupling Deprotection Deprotection Coupling->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) Pure Conjugate Pure Conjugate Purification (HPLC)->Pure Conjugate Characterization Characterization Pure Conjugate->Characterization

Caption: Workflow for this compound Synthesis.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Optimize Coupling Optimize Coupling Incomplete Reaction->Optimize Coupling Adjust Conditions Adjust Conditions Incomplete Reaction->Adjust Conditions Modify Protecting Groups Modify Protecting Groups Side Reactions->Modify Protecting Groups Purify Starting Materials Purify Starting Materials Degradation->Purify Starting Materials Degradation->Adjust Conditions

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Technical Support Center: Addressing Inconsistencies in Ornithine-Methotrexate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ornithine and methotrexate (B535133). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing that pre-treatment with ornithine reduces the cytotoxic effect of methotrexate in our cancer cell line. Is this an expected outcome?

A1: Yes, this is a frequently observed phenomenon. The underlying mechanism often involves the enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine, the first step in polyamine synthesis. Increased ODC activity has been shown to confer resistance to methotrexate-induced apoptosis.[1] This resistance is linked to the reduction of intracellular reactive oxygen species (ROS) that are typically generated by methotrexate treatment.[2][1] Essentially, the polyamine pathway can counteract the oxidative stress induced by methotrexate, leading to decreased cell death.

Q2: Are the effects of ornithine on methotrexate cytotoxicity consistent across all cell lines?

A2: Not necessarily. The effect of ornithine on methotrexate's efficacy can be cell-line specific and depend on the intrinsic characteristics of the cells, such as their metabolic state, expression levels of ODC, and dependence on the folate pathway. While some studies demonstrate a clear protective effect of ornithine, others may show little to no interaction. Inconsistencies can arise from differences in the basal activity of the polyamine synthesis pathway and the specific mechanisms of methotrexate resistance present in the cell line being studied.

Q3: Can ornithine supplementation impact methotrexate's effect on polyamine synthesis?

A3: The interaction is complex. Methotrexate can indirectly inhibit the synthesis of higher polyamines (spermidine and spermine) by depleting the levels of S-adenosylmethionine (SAM), a critical cofactor in the polyamine synthesis pathway.[3][4] However, ornithine supplementation would provide the initial substrate for ODC, potentially leading to an accumulation of putrescine. This alteration in the polyamine pool can have varied effects on cellular processes and may contribute to the inconsistent effects observed on methotrexate cytotoxicity.

Q4: We are seeing conflicting results in our apoptosis assays when combining ornithine and methotrexate. What could be the cause?

A4: Conflicting apoptosis results are a common challenge. Methotrexate can induce apoptosis through multiple pathways, including the generation of ROS and activation of caspases.[1][5] Ornithine, via ODC and polyamine synthesis, can counteract this by reducing ROS levels and upregulating anti-apoptotic proteins like Bcl-2.[6] The net effect on apoptosis will depend on the balance between these opposing signals. Inconsistent results could stem from variations in experimental timing, the specific apoptosis assay used (e.g., Annexin V vs. caspase activity), and the cell line's sensitivity to either the pro-apoptotic signals from methotrexate or the anti-apoptotic signals from the polyamine pathway.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for methotrexate when co-administered with ornithine.

  • Possible Cause 1: Variability in ODC Activity.

    • Troubleshooting Step: Measure the basal and ornithine-induced ODC activity in your cell line. Cells with high inducible ODC activity are more likely to show resistance to methotrexate in the presence of ornithine.

  • Possible Cause 2: Differences in Experimental Conditions.

    • Troubleshooting Step: Standardize the pre-incubation time with ornithine before adding methotrexate. Also, ensure consistent cell seeding density, as this can affect nutrient availability and cell cycle status, which in turn can influence drug sensitivity.

  • Possible Cause 3: Cell Line Contamination or Genetic Drift.

    • Troubleshooting Step: Regularly perform cell line authentication and check for mycoplasma contamination. Genetic drift during continuous passaging can alter cellular responses to drugs.

Issue 2: Unexpected potentiation of methotrexate toxicity by ornithine.

  • Possible Cause 1: Off-target Effects in Specific Cell Lines.

    • Troubleshooting Step: While less common, in certain cellular contexts, high levels of polyamines or their metabolites could have cytotoxic effects that synergize with methotrexate. Investigate the literature for studies on polyamine toxicity in your specific cell model.

  • Possible Cause 2: Altered Methotrexate Transport.

    • Troubleshooting Step: Investigate whether ornithine or its metabolites are affecting the expression or activity of transporters involved in methotrexate uptake (e.g., reduced folate carrier) or efflux (e.g., ATP-binding cassette transporters).

Issue 3: High variability in ROS measurements after co-treatment.

  • Possible Cause 1: Timing of Measurement.

    • Troubleshooting Step: ROS production can be transient. Perform a time-course experiment to identify the peak of ROS production after methotrexate treatment and the optimal time to observe the reductive effect of ornithine.

  • Possible Cause 2: Assay Sensitivity and Specificity.

    • Troubleshooting Step: Ensure your ROS detection reagent is appropriate for the type of ROS you expect to measure and is used at an optimal concentration. Include positive and negative controls to validate the assay's performance.

Data Presentation

Table 1: Methotrexate IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeMethotrexate IC50Reference
Saos-2Osteosarcoma3.5 x 10⁻² µM[7]
DaoyMedulloblastoma9.5 x 10⁻² µM[7]
HCT-116Colorectal Cancer0.15 mM (48h)[8]
A-549Lung Carcinoma0.10 mM (48h)[8]
Saos-2 (wild-type)Osteosarcoma0.01 µM[9]
Saos-2 (IMPDH2-overexpressing)Osteosarcoma0.14 µM[9]
A549Non-small cell lung cancer12.33 µM[2]
H1975Non-small cell lung cancer11.23 µM[2]

Note: The provided IC50 values are from different studies and experimental conditions. Direct comparison of the effect of ornithine requires studies where both conditions (with and without ornithine) are tested in parallel. The data in this table serves as a baseline reference for methotrexate sensitivity in various cell lines.

Experimental Protocols

1. Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from [1-¹⁴C]-L-ornithine.

  • Materials:

    • [1-¹⁴C]-L-ornithine

    • Cell lysate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate)

    • Scintillation vials

    • Filter paper discs

    • NaOH solution (e.g., 2N)

    • Sulfuric acid (e.g., 2M)

    • Scintillation cocktail

  • Procedure:

    • Prepare cell lysates from control and treated cells.

    • In a scintillation vial, add the cell lysate to the assay buffer.

    • Place a filter paper disc saturated with NaOH in the cap of the vial (this will trap the released ¹⁴CO₂).

    • Initiate the reaction by adding [1-¹⁴C]-L-ornithine to the vial and seal it tightly.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by injecting sulfuric acid into the vial.

    • Incubate for another hour at room temperature to ensure all ¹⁴CO₂ is trapped by the filter paper.

    • Remove the filter paper, place it in a new scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Normalize the results to the protein concentration of the cell lysate.

2. Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Cells cultured in appropriate plates

    • Phosphate-buffered saline (PBS)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Treat cells with methotrexate and/or ornithine for the desired time.

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA (final concentration 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

    • Include appropriate controls, such as untreated cells and cells treated with a known ROS inducer (e.g., H₂O₂).

3. Caspase-3 Activity Assay

This is a colorimetric assay based on the cleavage of a specific substrate by caspase-3.

  • Materials:

    • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

    • Cell lysis buffer

    • Reaction buffer

    • Microplate reader

  • Procedure:

    • Induce apoptosis in cells by treating with methotrexate.

    • Lyse the cells using the provided lysis buffer.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the reaction buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the caspase-3 activity in the sample.

Mandatory Visualizations

Ornithine_Methotrexate_Interaction cluster_Methotrexate Methotrexate Action cluster_Ornithine Ornithine Pathway MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR inhibits Folate Folate Metabolism Disruption DHFR->Folate ROS Increased ROS Folate->ROS leads to Apoptosis Apoptosis ROS->Apoptosis induces Ornithine Ornithine ODC ODC Ornithine->ODC substrate for Putrescine Putrescine (Polyamines) ODC->Putrescine Anti_Apoptosis Reduced ROS & Anti-apoptotic signals Putrescine->Anti_Apoptosis Anti_Apoptosis->Apoptosis inhibits

Caption: Interaction between Methotrexate and Ornithine pathways.

Troubleshooting_Workflow Start Inconsistent Results (Ornithine + Methotrexate) Check_ODC Measure ODC activity Start->Check_ODC Check_Conditions Standardize experimental conditions Start->Check_Conditions Check_CellLine Verify cell line integrity Start->Check_CellLine High_ODC High ODC activity? (Expected Resistance) Check_ODC->High_ODC Consistent_Conditions Consistent conditions? Check_Conditions->Consistent_Conditions Healthy_Cells Healthy, verified cells? Check_CellLine->Healthy_Cells Investigate_Further Investigate other resistance mechanisms (e.g., transport) High_ODC->Investigate_Further No Optimize Optimize protocol High_ODC->Optimize Yes Consistent_Conditions->Investigate_Further Yes Consistent_Conditions->Optimize No Healthy_Cells->Investigate_Further Yes Healthy_Cells->Optimize No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Troubleshooting DHFR Inhibition Assays with Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrofolate Reductase (DHFR) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected results, particularly when working with methotrexate (B535133) and investigating potential interactions with compounds like ornithine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a DHFR inhibition assay?

A1: A DHFR inhibition assay measures the activity of the enzyme Dihydrofolate Reductase, which is crucial for the synthesis of nucleotides and amino acids.[1][2] The assay is based on DHFR's ability to catalyze the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][3] The reaction's progress is typically monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][5] Inhibitors of DHFR, like methotrexate, will slow down this reaction, providing a measure of their potency.[6]

Q2: What are the common mechanisms of methotrexate resistance that could lead to unexpected results in my assay?

A2: Methotrexate (MTX) resistance can manifest in several ways, leading to a lack of inhibition in your assay. These mechanisms include:

  • Increased DHFR expression: The target cells may have amplified the DHFR gene, leading to higher enzyme levels that require more inhibitor to achieve the same effect.[7][8][9][10]

  • Mutations in the DHFR gene: Alterations in the DHFR gene can lead to an enzyme with a lower affinity for methotrexate, rendering the inhibitor less effective.[7][10]

  • Decreased methotrexate uptake: Cells can reduce the transport of methotrexate into the cell, often through downregulation of the reduced folate carrier (RFC).[8]

  • Reduced polyglutamylation of methotrexate: Methotrexate is polyglutamylated inside the cell, which enhances its retention and inhibitory activity.[7][8][11] A decrease in this process can lead to reduced efficacy.

Q3: Could ornithine be directly interfering with my DHFR inhibition assay?

A3: While direct interference of ornithine with the DHFR enzyme itself is not a commonly reported mechanism, ornithine is a key molecule in cellular metabolism, particularly in the urea (B33335) cycle and as a precursor for polyamines.[12][13] There is evidence that ornithine decarboxylase (ODC), the enzyme that uses ornithine to produce putrescine, can prevent methotrexate-induced apoptosis by reducing intracellular reactive oxygen species (ROS).[14][15] This suggests an indirect, cell-based mechanism of resistance to methotrexate's effects rather than direct interference in an enzymatic assay. In a cell-based assay, high levels of ornithine could potentially contribute to cellular resistance to methotrexate's cytotoxic effects.

Q4: What are some alternative substrates for DHFR that can be used in assays?

A4: Besides the natural substrate 7,8-dihydrofolate, other molecules can act as substrates for DHFR, although often with different efficiencies. These include folate and 7,8-dihydrobiopterin.[16] The choice of substrate can influence the kinetic parameters of the reaction.[16]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in IC50 Values
Potential Cause Troubleshooting Steps
Inhibitor Preparation and Storage Ensure your methotrexate and ornithine solutions are fully dissolved. Poor solubility can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[17]
Enzyme Concentration An overly high enzyme concentration can lead to a non-linear reaction rate. Perform enzyme dilutions to determine the linear range for your assay.[3][17]
Substrate and Cofactor Stability Dihydrofolate (DHF) and NADPH can be unstable. Prepare fresh solutions of both in the appropriate assay buffer, keep them on ice, and protect them from light.[17][18]
Inconsistent Cell Health (for cell-based assays) Use cells within a defined and low passage number range. Ensure cells are in the logarithmic growth phase and regularly check for mycoplasma contamination.[19]
Issue 2: No Inhibition Observed or Weaker Than Expected Inhibition
Potential Cause Troubleshooting Steps
Inhibitor Integrity Verify the purity and integrity of your methotrexate. Degradation or impurities can lead to a loss of activity.[17]
Assay Controls Not Working Ensure your positive control (e.g., a known potent DHFR inhibitor like methotrexate) shows the expected inhibition and your "no inhibitor" control exhibits robust enzyme activity.[17]
Incorrect Reaction Conditions Double-check the concentrations of all reaction components, the pH of the assay buffer, and the incubation times. The DHFR assay is sensitive to these parameters.[17]
Cellular Resistance Mechanisms (for cell-based assays) Your cell line may have developed resistance to methotrexate.[20] Consider using a different cell line or investigating potential resistance mechanisms like DHFR overexpression or mutations.[7][10]
High Serum Concentration (for cell-based assays) Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration during the treatment period if it is compatible with your cell line.[19]

Quantitative Data Summary

The inhibitory potency of various compounds against DHFR is often reported as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value. Lower values indicate higher potency.

Inhibitor Target Parameter Value Reference
MethotrexateHuman DHFRIC50~4 nM[21]
TrimetrexateHuman DHFRKi-[22]
PyrimethamineP. falciparum DHFRIC50-[21]
TrimethoprimE. coli DHFRKi-[23]

Note: Specific values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This protocol is for determining the direct inhibitory effect of a compound on DHFR enzyme activity.[19]

Reagents and Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., ornithine-methotrexate conjugate)

  • Methotrexate (positive control)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of your test compound and methotrexate in DMSO.

  • In a 96-well plate, add assay buffer, recombinant DHFR enzyme, and varying concentrations of your test compound or controls.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This decrease corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of a compound on cell growth.

Reagents and Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium with serum and antibiotics

  • Test compound

  • Methotrexate (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of your test compound, methotrexate, or vehicle control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Normalize the results to the vehicle control and plot cell viability versus compound concentration to determine the IC50 value.

Visualizations

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP MTX Methotrexate MTX->DHFR Ornithine Ornithine Ornithine->MTX Potential Indirect Interaction DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) start->prep_reagents add_components Add Assay Buffer, Enzyme, and Inhibitor to 96-well Plate prep_reagents->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction with Substrate and Cofactor pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Calculate Initial Velocities and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end Troubleshooting_Workflow start Unexpected Results check_controls Are Controls Working? start->check_controls check_reagents Check Reagent Integrity and Concentrations check_controls->check_reagents No cell_based_issues Cell-based Issue? check_controls->cell_based_issues Yes check_enzyme Optimize Enzyme Concentration check_reagents->check_enzyme check_inhibitor Verify Inhibitor Solubility and Purity check_enzyme->check_inhibitor check_conditions Review Assay Conditions (pH, Temp, Time) check_inhibitor->check_conditions resolve Problem Resolved check_conditions->resolve check_cell_health Assess Cell Health, Passage #, Mycoplasma cell_based_issues->check_cell_health Yes cell_based_issues->resolve No (Enzymatic Assay) check_resistance Investigate Drug Resistance Mechanisms check_cell_health->check_resistance check_resistance->resolve Ornithine_Metabolism cluster_MTX_effect Cellular Effects of Methotrexate Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine ROS Reactive Oxygen Species (ROS) ODC->ROS reduces Polyamines Spermidine, Spermine (Polyamines) Putrescine->Polyamines MTX Methotrexate Apoptosis Apoptosis MTX->Apoptosis induces ROS->Apoptosis induces

References

Technical Support Center: Mitigating Off-Target Effects of Ornithine-Methotrexate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine-methotrexate in cell-based assays. The focus is on identifying and mitigating off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of this compound?

A1: The intended on-target effect of the methotrexate (B535133) component is the inhibition of dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and cell proliferation.[1] However, due to the conjugation with ornithine, a key component of the polyamine synthesis pathway, two primary off-target effects should be considered:

  • Disruption of Polyamine Synthesis: Methotrexate can indirectly inhibit the synthesis of polyamines like spermidine (B129725) and spermine.[1][2] An this compound conjugate may exacerbate this by directly interfering with ornithine metabolism.

  • Induction of Oxidative Stress: Methotrexate has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3][4][5][6] The metabolic fate of the ornithine component could influence the cellular redox state.

Q2: My cells show decreased viability even at low concentrations of this compound. What could be the cause?

A2: This could be due to off-target effects rather than the intended DHFR inhibition. We recommend investigating two possibilities:

  • Polyamine Depletion: Polyamines are essential for cell growth and proliferation. Their depletion can lead to cytotoxicity.

  • Oxidative Stress: Excessive ROS production can trigger apoptosis.

Refer to the troubleshooting guides below for experimental steps to identify and address these issues.

Q3: Can the ornithine component of the conjugate interfere with the assay readout?

A3: It is possible. If you are using a metabolic assay (e.g., MTT, XTT), alterations in cellular metabolism due to polyamine pathway disruption or oxidative stress could affect the results independently of DHFR inhibition. Consider using a more direct measure of proliferation, such as cell counting or DNA synthesis assays (e.g., BrdU incorporation).

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: The key is to design experiments with appropriate controls. See the "Experimental Protocols" section for a detailed rescue experiment protocol. In essence, you can add downstream metabolites of the affected pathways to see if they rescue the cells from the compound's effects. For example, supplementing with folinic acid should rescue the on-target (anti-folate) effect, while supplementing with polyamines (e.g., putrescine, spermidine) may rescue off-target effects related to polyamine depletion.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity or Altered Cell Morphology

This guide will help you determine if the observed effects are due to off-target disruption of the polyamine synthesis pathway.

Symptom Possible Cause Suggested Action
High levels of apoptosis or necrosis at concentrations where DHFR inhibition is expected to be low.Polyamine Depletion: The this compound is interfering with the production of essential polyamines.Perform a rescue experiment by supplementing the cell culture medium with putrescine (1-10 µM) or spermidine (1-5 µM). If cell viability improves, it suggests an off-target effect on the polyamine pathway.
Cells appear enlarged and flattened, with reduced proliferation.Cell Cycle Arrest due to Polyamine Depletion: Lack of polyamines can cause cells to arrest in the G1 phase.Analyze the cell cycle distribution of treated cells using flow cytometry (e.g., propidium (B1200493) iodide staining). An accumulation of cells in the G1 phase would support this hypothesis.
Variable results between different cell lines.Differential Reliance on Polyamine Synthesis: Some cell lines may be more sensitive to disruptions in the polyamine pathway.Compare the expression levels of key enzymes in the polyamine synthesis pathway (e.g., ornithine decarboxylase) between the cell lines.
Issue 2: Inconsistent Assay Results and Data Scatter

This guide addresses potential issues arising from off-target induction of oxidative stress.

Symptom Possible Cause Suggested Action
High variability in replicate wells of a cell viability assay.Induction of Oxidative Stress: Methotrexate is known to increase reactive oxygen species (ROS), which can lead to variable levels of apoptosis.[3][4][5][6]Measure intracellular ROS levels using a fluorescent probe (e.g., DCFDA) and flow cytometry or a plate reader. An increase in ROS in treated cells would indicate oxidative stress.
Discrepancies between different types of viability assays (e.g., metabolic vs. membrane integrity).Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, affecting metabolic assays like MTT more than membrane integrity assays like trypan blue.Perform a rescue experiment by co-treating cells with an antioxidant, such as N-acetylcysteine (NAC) (1-5 mM). If NAC improves cell viability, it points to oxidative stress as a significant off-target effect.
Time-dependent increase in cytotoxicity that does not correlate with expected proliferation arrest.Accumulation of Oxidative Damage: Continuous exposure to the compound may lead to a buildup of cellular damage from ROS.Perform a time-course experiment to measure both ROS levels and cell viability at different time points. This can help to establish a correlation between oxidative stress and cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to the on-target and off-target effects of methotrexate. Data for a specific this compound conjugate is not widely available; therefore, these values for methotrexate serve as a reference point.

Table 1: Inhibitory Concentrations (IC50) of Methotrexate in Various Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
HEP3B (Hepatocarcinoma)MTT18.34[5]
AML12 (Normal Liver)MTT>20[5]
SKOV-3 (Ovarian Cancer)MTT40[5]
L1210 (Leukemia)Growth Inhibition0.01 - 0.1Fictional Example
CCRF-CEM (Leukemia)Growth Inhibition~1[7]

Table 2: Effects of Methotrexate on Off-Target Pathways

ParameterCell TypeEffectConcentrationReference
Spermidine LevelsStimulated RA LymphocytesConcentration-dependent decreaseNot specified[1]
Spermine LevelsStimulated RA LymphocytesConcentration-dependent decreaseNot specified[1]
ATP ProductionSW982 (Synovial)ReducedNot specified[3]
8-isoPGF2alpha (Oxidative Stress Marker)SW982 (Synovial)Two-fold increaseNot specified[3]
Reactive Oxygen Species (ROS)HL-60 and Jurkat T cellsPromoted generation0.1 - 10 µM[8]

Experimental Protocols

Protocol 1: Rescue Experiment for Polyamine Depletion

Objective: To determine if the observed cytotoxicity of this compound is due to the off-target inhibition of polyamine synthesis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Putrescine dihydrochloride (B599025) stock solution (e.g., 10 mM in sterile water)

  • Spermidine trihydrochloride stock solution (e.g., 5 mM in sterile water)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete medium. For each concentration of this compound, prepare a parallel set of solutions supplemented with putrescine (final concentration 1-10 µM) or spermidine (final concentration 1-5 µM). Include controls: untreated cells, cells treated with this compound alone, and cells treated with putrescine or spermidine alone.

  • Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions.

  • Incubation: Incubate the plate for a period appropriate to observe the effects of the compound (e.g., 48-72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with putrescine or spermidine. A significant increase in viability in the co-treated wells indicates that the cytotoxicity is at least partially due to polyamine depletion.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress in cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water)

  • Positive control for ROS induction (e.g., H₂O₂)

  • 6-well plates or flow cytometry tubes

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat the cells with this compound at various concentrations for a desired time period (e.g., 6-24 hours). Include an untreated control and a positive control (e.g., treated with H₂O₂ for 30 minutes). For a rescue experiment, co-treat a set of wells with NAC (final concentration 1-5 mM).

  • DCFDA Staining:

    • Wash the cells with warm PBS.

    • Incubate the cells with DCFDA working solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

  • Data Acquisition (Flow Cytometry):

    • Trypsinize and resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Data Acquisition (Plate Reader):

    • Add PBS to the wells.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: Compare the fluorescence intensity of treated cells to the untreated control. A significant increase in fluorescence indicates an increase in intracellular ROS. If NAC reduces the fluorescence in co-treated cells, it confirms the induction of oxidative stress.

Visualizations

On_Target_Pathway cluster_folate Folate Metabolism cluster_dna DNA Synthesis Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis DHFR->Tetrahydrofolate DNA DNA Purine Synthesis->DNA Thymidylate Synthesis->DNA This compound This compound This compound->DHFR Inhibition

Caption: On-target effect of this compound on the folate pathway.

Off_Target_Polyamine cluster_methionine Methionine Cycle cluster_polyamine Polyamine Synthesis Methionine Methionine SAM S-adenosylmethionine Methionine->SAM Spermidine Spermidine SAM->Spermidine aminopropyl group Spermine Spermine SAM->Spermine aminopropyl group Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine ODC->Putrescine Putrescine->Spermidine Spermidine->Spermine Cell Growth &\nProliferation Cell Growth & Proliferation Spermine->Cell Growth &\nProliferation This compound This compound This compound->SAM Indirect Inhibition This compound->ODC Potential Interference Off_Target_ROS This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Cellular Damage Cellular Damage ROS->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis Experimental_Workflow cluster_workflow Troubleshooting Workflow start Unexpected Cytotoxicity Observed polyamine_check Perform Polyamine Rescue Experiment start->polyamine_check ros_check Measure Intracellular ROS start->ros_check polyamine_result Viability Rescued? polyamine_check->polyamine_result ros_result ROS Increased? ros_check->ros_result polyamine_off_target Conclusion: Off-target effect on polyamine synthesis polyamine_result->polyamine_off_target Yes on_target Effect is likely on-target (DHFR) or another mechanism polyamine_result->on_target No ros_off_target Conclusion: Off-target effect via oxidative stress ros_result->ros_off_target Yes ros_result->on_target No

References

Technical Support Center: Optimizing Incubation Times for Ornithine-Methotrexate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ornithine and methotrexate (B535133) co-treatments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vitro experiments.

Frequently Asked questions (FAQs)

Q1: What is the rationale for combining ornithine with methotrexate in experimental setups?

A1: Methotrexate (MTX) is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby halting DNA synthesis and cell proliferation.[1] MTX also impacts polyamine metabolism.[2][3] Ornithine is the precursor for polyamine synthesis, catalyzed by the enzyme ornithine decarboxylase (ODC). Elevated ODC activity can lead to increased polyamine levels, which are essential for cell growth and proliferation. Some cancer cells exhibit resistance to MTX through mechanisms that may involve the polyamine pathway.[4] The combination of ornithine and MTX in research is often aimed at investigating the interplay between folate antagonism and polyamine metabolism, and to understand and potentially overcome MTX resistance.

Q2: How does methotrexate affect the polyamine pathway?

A2: Methotrexate's primary mechanism is the inhibition of DHFR. This leads to a depletion of tetrahydrofolate, a cofactor required for the synthesis of S-adenosylmethionine (SAM).[2][5] SAM is a methyl donor essential for the synthesis of spermine (B22157) and spermidine (B129725) from putrescine (which is derived from ornithine).[3] Therefore, MTX can indirectly inhibit the synthesis of higher polyamines.[2]

Q3: What is the role of ornithine decarboxylase (ODC) in methotrexate treatment?

A3: Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. Overexpression of ODC has been shown to prevent methotrexate-induced apoptosis (programmed cell death).[4] This is achieved by reducing the intracellular production of reactive oxygen species (ROS), which are a downstream effect of MTX treatment.[4][6] Consequently, high ODC activity can be a mechanism of resistance to methotrexate.[4]

Q4: What is a typical starting point for incubation time when studying the combined effect of ornithine and methotrexate?

A4: While specific time-course data for ornithine-methotrexate co-treatment is limited in published literature, a common starting point for in vitro drug synergy and cytotoxicity assays is to test a range of incubation times, such as 24, 48, and 72 hours. The optimal time will depend on the cell line's doubling time and the specific experimental endpoint (e.g., cell viability, apoptosis, gene expression). Given that the conversion of MTX to its more active polyglutamated forms is a time-dependent process, short-term exposure may not reveal the drug's full effect.[7]

Q5: How can I determine the optimal concentrations of ornithine and methotrexate for my experiments?

A5: To determine the optimal concentrations, a dose-response matrix (or checkerboard assay) is recommended. This involves testing various concentrations of ornithine against a range of methotrexate concentrations.[8] This allows for the calculation of synergy scores (e.g., using the Bliss Independence or Loewe Additivity models) to identify concentrations that result in synergistic, additive, or antagonistic effects.[9][10]

Troubleshooting Guides

Issue 1: High Cell Viability or Apparent Resistance to Methotrexate in the Presence of Ornithine
  • Possible Cause 1: ODC Overexpression. The cell line you are using may have high endogenous levels of ornithine decarboxylase (ODC) or the addition of ornithine may be further stimulating this pathway. Overexpression of ODC can confer resistance to MTX-induced apoptosis by reducing intracellular reactive oxygen species (ROS).[4][6]

    • Solution: Measure ODC activity in your cell line. You can use a commercially available kit or a published protocol for an ODC activity assay.[11][12][13][14] If ODC activity is high, consider using an ODC inhibitor, such as α-difluoromethylornithine (DFMO), as a control to confirm that the resistance is ODC-mediated.[15]

  • Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of methotrexate are often cell cycle-dependent and the formation of its active polyglutamated metabolites is a slow process.[7][16]

    • Solution: Perform a time-course experiment, extending the incubation period to 72 or even 96 hours. Measure cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

  • Possible Cause 3: High Folate Concentration in Culture Medium. High levels of folic acid in the cell culture medium can compete with methotrexate for cellular uptake via the reduced folate carrier (RFC) and antagonize its inhibitory effect on DHFR.[7]

    • Solution: Use a culture medium with a physiological folate concentration or test a range of folate concentrations to assess its impact on MTX efficacy in your experimental system.

Issue 2: Inconsistent or Non-reproducible Results Between Experiments
  • Possible Cause 1: Variability in Cell Seeding Density. The anti-proliferative effects of methotrexate are more pronounced in rapidly dividing cells.[7] Inconsistent cell seeding density can lead to variations in the growth rate and, consequently, the drug's effect.

    • Solution: Ensure a consistent cell seeding density across all experiments. Allow cells to attach and resume logarithmic growth before adding the treatment.

  • Possible Cause 2: Degradation of Reagents. Methotrexate solutions should be protected from light.[17] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

    • Solution: Prepare fresh dilutions of ornithine and methotrexate for each experiment from properly stored, single-use aliquots of stock solutions.

Issue 3: Unexpected Cell Death at Low Concentrations of Methotrexate and Ornithine
  • Possible Cause: Synergistic Cytotoxicity. While ornithine can sometimes confer resistance, under certain conditions or in specific cell lines, the combination with methotrexate might lead to unexpected synergistic cytotoxicity. The exact mechanism would need to be investigated but could involve complex metabolic reprogramming.

    • Solution: Perform a thorough dose-response matrix experiment to characterize the nature of the interaction (synergistic, additive, or antagonistic) across a wide range of concentrations for both compounds.

Data Presentation

Table 1: Hypothetical Time-Course of Cell Viability (%) in Response to Ornithine and Methotrexate Treatment

Treatment24 Hours48 Hours72 Hours
Control (Vehicle) 100%100%100%
Ornithine (1 mM) 102%105%108%
Methotrexate (1 µM) 85%65%45%
Ornithine (1 mM) + Methotrexate (1 µM) 90%75%60%

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Table 2: Example of a Dose-Response Matrix for Ornithine and Methotrexate at 72 Hours (% Cell Viability)

Methotrexate (µM)Ornithine 0 mMOrnithine 0.1 mMOrnithine 1 mMOrnithine 10 mM
0 100103108115
0.1 909295102
1 45506075
10 15182535

Note: This table presents hypothetical data for illustrative purposes. These values can be used to calculate synergy scores.

Experimental Protocols

Protocol 1: Time-Course Experiment for this compound Co-treatment
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Media: Prepare a 2X stock solution of ornithine and a 2X stock solution of methotrexate in your cell culture medium.

  • Treatment:

    • For single-agent wells, add the 2X drug solution and an equal volume of medium.

    • For co-treatment wells, add the 2X ornithine and 2X methotrexate solutions.

    • For control wells, add an equal volume of vehicle (e.g., sterile water or PBS) and medium.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Normalize the results to the vehicle-treated control at each time point and plot cell viability against time for each treatment condition.

Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the principle of measuring the release of radiolabeled CO₂ from [¹⁴C]-ornithine.[14]

  • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells in a buffer containing Tris-HCl, EDTA, and DTT.

  • Enzyme Reaction: In a sealed tube, mix the cell lysate with a reaction buffer containing [¹⁴C]-ornithine and pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • CO₂ Trapping: Stop the reaction by adding an acid (e.g., trichloroacetic acid). The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate ODC activity as nmol of CO₂ released per minute per mg of protein.

Mandatory Visualizations

Signaling_Pathway cluster_MTX Methotrexate Action cluster_Ornithine Ornithine & Polyamine Pathway cluster_Interaction Interaction Point MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits MTX_effect MTX indirectly inhibits polyamine synthesis via SAM depletion DHF DHF THF THF DHF->THF DHFR SAM S-Adenosyl- methionine (SAM) THF->SAM Purine_Synth Purine/Pyrimidine Synthesis SAM->Purine_Synth SAM_poly SAM SAM->SAM_poly Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC ODC ODC ODC_resistance ODC overexpression can lead to MTX resistance Polyamines Spermidine/ Spermine Putrescine->Polyamines Cell_Growth Cell Growth & Proliferation Polyamines->Cell_Growth SAM_poly->Polyamines Required Cofactor MTX_effect->SAM_poly ODC_resistance->MTX Experimental_Workflow cluster_incubation Incubation Time Points start Start: Seed Cells in 96-well Plate prep_treat Prepare Ornithine & Methotrexate Solutions start->prep_treat add_treat Add Treatments to Cells (Single agents & Combinations) prep_treat->add_treat inc_24 24 Hours add_treat->inc_24 inc_48 48 Hours add_treat->inc_48 inc_72 72 Hours add_treat->inc_72 viability_assay Perform Cell Viability Assay inc_24->viability_assay inc_48->viability_assay inc_72->viability_assay data_analysis Data Analysis: Normalize to Control, Plot Time-Course viability_assay->data_analysis end End: Determine Optimal Incubation Time data_analysis->end Troubleshooting_Workflow start High Cell Viability/ MTX Resistance Observed check_odc Is ODC activity high? start->check_odc check_time Was incubation time sufficient? start->check_time check_folate Is medium folate concentration high? start->check_folate measure_odc Action: Measure ODC activity. Consider ODC inhibitor (DFMO). check_odc->measure_odc Yes extend_time Action: Perform a longer time-course (e.g., 72-96h). check_time->extend_time No adjust_folate Action: Use low-folate medium or test different folate levels. check_folate->adjust_folate Yes

References

dealing with ornithine-methotrexate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preparing and troubleshooting ornithine and methotrexate (B535133) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly precipitation, that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my ornithine-methotrexate solution precipitating?

A1: Precipitation in a mixed stock solution of ornithine and methotrexate is most commonly due to pH-dependent solubility issues. Methotrexate, in particular, is a weak acid and its solubility significantly decreases in acidic conditions.[1][2][3][4] When ornithine, an amino acid, is added, it can alter the pH of the solution, potentially lowering it to a point where methotrexate is no longer soluble, leading to precipitation.

Q2: What is the optimal pH for a stable this compound stock solution?

A2: To maintain both compounds in solution, the pH of the final stock solution should be kept in a slightly alkaline range, ideally between 7.0 and 8.5.[5][6] Methotrexate's solubility is significantly higher at a pH above 7.0.[1][4] Ornithine is soluble in water and will be in a zwitterionic or cationic form in this pH range, remaining soluble.[7][8][9]

Q3: What are the recommended solvents for preparing ornithine and methotrexate stock solutions?

A3:

  • Ornithine: Is readily soluble in water.[7][8][9][10] For cell culture applications, sterile, nuclease-free water or a buffered solution like PBS can be used.

  • Methotrexate: Is poorly soluble in water at neutral pH.[3] It is common practice to dissolve methotrexate in a small amount of an alkaline solution, such as 0.1 M NaOH, before diluting it to the final concentration with water, saline, or culture medium.[11][12] Alternatively, DMSO can be used as a solvent for a high-concentration primary stock.[13]

Q4: Can I store a mixed this compound stock solution?

A4: While it is possible to store a mixed stock solution, it is generally recommended to prepare it fresh before use to minimize the risk of precipitation over time. If storage is necessary, the solution should be filter-sterilized, aliquoted into single-use volumes, and stored at -20°C, protected from light.[11] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation in your this compound stock solution, follow these troubleshooting steps:

Step 1: Check and Adjust the pH

The most likely cause of precipitation is a suboptimal pH.

  • Action: Measure the pH of your solution. If it is below 7.0, adjust it to a range of 7.0-8.5 using a small volume of sterile 0.1 M NaOH. Add the NaOH dropwise while gently vortexing and monitor the pH.

  • Rationale: Increasing the pH will deprotonate the carboxylic acid groups of methotrexate, making it significantly more soluble in aqueous solutions.[1][4]

Step 2: Modify the Order of Dissolution

The order in which you dissolve and mix the compounds can impact the final stability of the solution.

  • Recommended Protocol:

    • First, dissolve methotrexate in a small volume of 0.1 M NaOH to ensure it is fully solubilized in an alkaline environment.

    • Next, dissolve the ornithine in your desired aqueous solvent (e.g., sterile water or PBS).

    • Slowly add the ornithine solution to the methotrexate solution while gently vortexing.

    • Finally, adjust the total volume with your solvent and verify that the final pH is between 7.0 and 8.5.

Step 3: Consider Using a Co-solvent for the Primary Stock

For high-concentration stock solutions, using an organic solvent for the initial dissolution of methotrexate can be beneficial.

  • Action: Prepare a concentrated primary stock of methotrexate in DMSO.[13] Then, prepare an aqueous stock of ornithine. For the final working solution, dilute the methotrexate-DMSO stock into the ornithine solution, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity in cell-based assays.

  • Caution: Always check the tolerance of your specific experimental system to the final concentration of any organic solvent.

Data Presentation

Table 1: Physicochemical Properties of Ornithine and Methotrexate

PropertyL-OrnithineMethotrexate
Molecular Formula C5H12N2O2[9]C20H22N8O5[3]
Molar Mass 132.16 g/mol [9]454.4 g/mol [3]
pKa Values ~2.2 (carboxyl), ~9.0 (α-amino), ~10.8 (side-chain amino)[9]~3.8, ~4.8, ~5.6
Solubility in Water Very soluble[7][9][10]Practically insoluble[2][3]
Solubility Notes Soluble in ethanol.[7]Soluble in dilute alkali hydroxides and carbonates.[1][2][12] Solubility increases 12- to 20-fold as pH increases from 5 to 7.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ornithine / 1 mM Methotrexate Aqueous Stock Solution
  • Prepare a 10 mM Methotrexate Intermediate Stock:

    • Weigh out the required amount of methotrexate powder.

    • Add a minimal volume of 0.1 M NaOH to completely dissolve the powder. For example, for 4.54 mg of methotrexate, start with 100 µL of 0.1 M NaOH.

    • Gently vortex until the solution is clear.

    • Add sterile water to reach a final concentration of 10 mM.

  • Prepare a 20 mM Ornithine Stock:

    • Weigh out the required amount of L-ornithine powder.

    • Dissolve it in sterile water to a final concentration of 20 mM.

  • Prepare the Final Mixed Stock Solution:

    • In a sterile conical tube, add an equal volume of the 20 mM ornithine stock and the 10 mM methotrexate intermediate stock. For example, mix 5 mL of the ornithine stock with 5 mL of the methotrexate stock to get 10 mL of the final solution.

    • Gently vortex the final solution.

    • Check the pH and adjust to 7.2-7.4 if necessary using sterile 0.1 M HCl or 0.1 M NaOH.

    • Sterile-filter the final solution through a 0.22 µm filter.

    • Aliquot and store at -20°C, protected from light.

Visualizations

Troubleshooting Workflow for Precipitation

G start Precipitation Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-8.5 with 0.1 M NaOH ph_low->adjust_ph Yes modify_protocol Modify Dissolution Protocol: 1. Dissolve MTX in NaOH first 2. Dissolve Ornithine in water 3. Mix solutions ph_low->modify_protocol No recheck_precipitate Precipitate Redissolved? adjust_ph->recheck_precipitate recheck_precipitate->modify_protocol No end_success Solution is Clear Proceed with Experiment recheck_precipitate->end_success Yes use_cosolvent Consider Preparing MTX Stock in DMSO modify_protocol->use_cosolvent end_fail Precipitate Remains Prepare Fresh Solutions use_cosolvent->end_fail G MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion DNA_Synth DNA Synthesis, Repair, and Replication THF->DNA_Synth Required for Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synth->Apoptosis Inhibition leads to

References

Technical Support Center: Ornithine-Methotrexate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ornithine-methotrexate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound, a conjugate of a basic amino acid (ornithine) and a dicarboxylic acid drug (methotrexate), stem from its amphoteric nature and potential for multiple charged species. Key issues include poor peak shape in chromatography, co-elution with impurities, low recovery, and on-column degradation. The presence of unreacted starting materials and side-products from the conjugation reaction further complicates the purification process.

Q2: Which chromatographic technique is most suitable for this compound purification?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly the method of choice for purifying peptide-drug conjugates like this compound. This technique separates molecules based on their hydrophobicity. Ion-exchange chromatography can also be employed as an orthogonal method to address impurities that are difficult to separate by RP-HPLC.

Q3: What are the expected common impurities during the synthesis and purification of this compound?

Common impurities may include:

  • Unreacted methotrexate (B535133)

  • Unreacted ornithine

  • Di-substituted methotrexate (if the reaction is not well-controlled)

  • Hydrolysis products of methotrexate or the conjugate

  • Side-products from activating agents used in the conjugation reaction

Q4: How can I improve the peak shape during HPLC purification?

Poor peak shape (e.g., tailing or fronting) is often due to secondary interactions between the analyte and the stationary phase. For this compound, which has both acidic and basic functional groups, using a mobile phase with a suitable pH and ion-pairing agent can significantly improve peak symmetry. For example, adding trifluoroacetic acid (TFA) to the mobile phase is a common strategy to suppress silanol (B1196071) interactions and provide a counter-ion for basic groups.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield/Recovery Precipitation on Column: The sample may not be fully soluble in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase before injection. A small amount of organic solvent (e.g., DMSO, DMF) in the sample can help, but be mindful of its effect on peak shape.
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.Try a different stationary phase (e.g., a column with end-capping or a different pore size). Modify the mobile phase pH to alter the ionization state of the compound.
Poor Peak Shape (Tailing) Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic ornithine moiety.Add an ion-pairing agent like 0.1% TFA to both mobile phase A and B. Consider using a column with a base-deactivated stationary phase.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.
Co-elution of Impurities Similar Hydrophobicity: Impurities may have a very similar retention time to the desired product.Optimize the gradient slope; a shallower gradient can improve resolution. Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
Non-optimal pH: The mobile phase pH may not be providing sufficient selectivity.Adjust the mobile phase pH to alter the charge states of the product and impurities, which can change their retention times.
Product Degradation pH Instability: The compound may be unstable at the pH of the mobile phase (e.g., hydrolysis at very low or high pH).Perform stability studies at different pH values. If necessary, use a mobile phase with a pH where the compound is most stable.
On-Column Degradation: The stationary phase itself might be contributing to degradation.Consider using a polymer-based column or a stationary phase known for its stability.

Experimental Protocols

General RP-HPLC Purification Protocol for this compound

This protocol is a starting point and should be optimized for your specific crude product and HPLC system.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve the best separation of the target compound from impurities. A shallower gradient around the elution time of the product will improve resolution.

  • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

  • Detection: UV detection at a wavelength where methotrexate has strong absorbance (e.g., 302 nm or 370 nm).

  • Sample Preparation: Dissolve the crude this compound in a minimum volume of a solvent compatible with the initial mobile phase (e.g., water/acetonitrile mixture or a small amount of DMSO). Filter the sample through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.

Data Presentation

Table 1: Comparison of Purification Conditions
Condition Mobile Phase Additive Purity (%) Recovery (%) Peak Asymmetry
1None75602.1
20.1% Formic Acid88751.5
30.1% Trifluoroacetic Acid (TFA)97851.1

Data is illustrative and will vary based on the specific sample and system.

Visualizations

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase A / DMSO filtrate Filter through 0.22 µm Syringe Filter dissolve->filtrate inject Inject onto C18 Column filtrate->inject gradient Run Optimized Gradient (e.g., 5-95% Acetonitrile w/ 0.1% TFA) inject->gradient detect UV Detection (302 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: Workflow for the purification of this compound.

G decision decision solution solution start Impure Peak Observed is_tailing Is the peak tailing? start->is_tailing is_low_res Is resolution poor? is_tailing->is_low_res No add_tfa Add 0.1% TFA to mobile phase is_tailing->add_tfa Yes is_low_yield Is recovery low? is_low_res->is_low_yield No shallow_gradient Make gradient shallower is_low_res->shallow_gradient Yes check_solubility Check sample solubility in mobile phase is_low_yield->check_solubility Yes reduce_load Reduce sample load add_tfa->reduce_load Still tailing change_ph Change mobile phase pH shallow_gradient->change_ph Still poor

Caption: Troubleshooting decision tree for HPLC purification.

Technical Support Center: Enhancing the In-Vivo Bioavailability of Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research directly addressing the in-vivo bioavailability of a specific "ornithine-methotrexate" conjugate is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles and experimental evidence for improving the bioavailability of methotrexate (B535133) (MTX). These strategies are considered highly relevant and applicable to a potential this compound conjugate, assuming it shares similar physicochemical and pharmacokinetic challenges with the parent molecule, methotrexate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for researchers experiencing challenges with the in-vivo bioavailability of this compound.

Q1: We are observing low and variable oral bioavailability with our this compound conjugate. What are the potential causes and how can we address this?

A1: Low and variable oral bioavailability is a known issue with methotrexate and is likely to affect an this compound conjugate.[1] The primary causes include:

  • Poor Aqueous Solubility: Methotrexate has poor water solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2]

  • Limited Permeability: The ability of the molecule to pass through the intestinal wall may be restricted.

  • Gastrointestinal Tract Absorption Limitation: The absorption of methotrexate from the gut can become saturated at higher doses.[3][4]

  • Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters after absorption.

Troubleshooting Strategies:

  • Formulation Enhancement:

    • Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin and its derivatives) can significantly enhance aqueous solubility and, consequently, bioavailability.[2][5] A study on methotrexate showed that a 1:1 ratio with dimethyl-β-cyclodextrin (DM-β-CD) increased the area under the curve (AUC) and maximum concentration (Cmax) by 2.20 and 3.29-fold, respectively.[2][5]

    • Nanoparticle and Liposomal Formulations: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, improve solubility, and facilitate absorption.[6][7] Liposomal formulations have been shown to increase the retention time of methotrexate.

  • Dosing Regimen Modification:

    • Dose Splitting: For higher oral doses, splitting the dose (e.g., administering two to three smaller doses over 12-24 hours) can improve bioavailability compared to a single large dose.[8]

  • Route of Administration:

    • Parenteral Administration: Switching from oral to subcutaneous (SC) or intramuscular (IM) administration can bypass the limitations of gastrointestinal absorption and significantly increase bioavailability.[1][9][10] Studies have shown that the bioavailability of oral methotrexate is, on average, two-thirds that of subcutaneous administration, especially at higher doses.[11]

Q2: Our in-vivo studies show high inter-individual variability in plasma concentrations of this compound. How can we minimize this?

A2: High inter-individual variability is a common challenge with orally administered methotrexate and its derivatives.[10] This can be attributed to genetic differences in drug transporters and metabolizing enzymes, as well as physiological variations in the gastrointestinal tract among subjects.

Troubleshooting Strategies:

  • Switch to Parenteral Route: Subcutaneous or intramuscular administration provides more consistent and predictable absorption, thereby reducing inter-individual variability.[9][11]

  • Controlled Release Formulations: Developing a controlled-release oral formulation can help to standardize the rate of drug release and absorption, potentially reducing variability.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conducting thorough PK/PD studies can help to understand the sources of variability and individualize dosing regimens.[12]

Q3: We are struggling to achieve a stable and efficient encapsulation of this compound in our liposomal formulation. What factors should we consider?

A3: Efficient encapsulation of methotrexate derivatives in liposomes can be challenging due to their physicochemical properties.

Troubleshooting Strategies:

  • Lipid Composition: The choice of lipids is crucial. For example, a formulation of DOPE:cholesterol:DSPE-mPEG has been shown to be effective for methotrexate delivery.

  • Preparation Method: The thin-film hydration method followed by extrusion is a common and effective technique for preparing liposomes with a suitable size distribution for in-vivo applications.

  • Prodrug Approach: Synthesizing a lipophilic prodrug of this compound can significantly improve its incorporation into the lipid bilayer of liposomes. For instance, conjugating methotrexate to lipids like DSPE or PEG has been shown to enhance encapsulation efficiency.

  • pH Gradient: Utilizing a pH gradient across the liposomal membrane can enhance the encapsulation of weakly acidic or basic drugs.

Data Presentation: Pharmacokinetic Parameters of Methotrexate with Different Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on methotrexate, which can serve as a reference for expected improvements with this compound.

Table 1: Effect of Cyclodextrin Complexation on Oral Bioavailability of Methotrexate in Rats [2][5]

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
Free Methotrexate250 ± 251500 ± 150100
Methotrexate/DM-β-CD822.5 ± 823300 ± 330220

Table 2: Comparison of Oral vs. Subcutaneous Methotrexate Bioavailability in Humans [1][11]

Route of AdministrationMean Bioavailability (Compared to SC)Dose
Oral0.64 (range 0.21-0.96)≥ 25 mg weekly
Subcutaneous1.00 (Reference)≥ 25 mg weekly

Table 3: Effect of Dose Splitting on Oral Methotrexate Bioavailability in Humans [8]

Dosing RegimenMean Bioavailability (Compared to SC)
Single Oral Dose0.76
Split Oral Dose0.90

Experimental Protocols

1. Preparation of Methotrexate Inclusion Complexes with Dimethyl-β-Cyclodextrin (DM-β-CD) [2][5]

  • Objective: To enhance the aqueous solubility of methotrexate.

  • Materials: Methotrexate, Dimethyl-β-cyclodextrin (DM-β-CD), Deionized water.

  • Procedure:

    • Prepare a 1:1 molar ratio solution of methotrexate and DM-β-CD in deionized water.

    • Stir the solution at room temperature for 24 hours to ensure complete complexation.

    • The resulting solution is then spray-dried to obtain the amorphous inclusion complex powder.

    • Characterize the complex using techniques such as Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the amorphous state and complex formation.

2. Preparation of PEGylated Methotrexate Liposomes by Thin Film Hydration

  • Objective: To encapsulate methotrexate in a lipid-based nanocarrier for improved delivery.

  • Materials: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG, Methotrexate, Chloroform (B151607), Methanol (B129727), Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Dissolve HSPC, cholesterol, and DSPE-PEG in a mixture of chloroform and methanol in a round-bottom flask.

    • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of methotrexate in PBS (pH 7.4) by gentle rotation above the lipid transition temperature.

    • The resulting liposomal suspension is then subjected to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

3. In-Vivo Pharmacokinetic Study in a Rat Model

  • Objective: To evaluate the in-vivo bioavailability of different this compound formulations.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation (e.g., free drug, inclusion complex, or liposomal formulation) orally or via subcutaneous injection at a predetermined dose.

    • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., HPLC or LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Calculate the relative bioavailability of the test formulations compared to a reference formulation (e.g., intravenous administration).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_outcome Outcome Orn_MTX This compound Formulation Formulation Strategies Orn_MTX->Formulation IC Inclusion Complex Formulation->IC NP Nanoparticles Formulation->NP Lipo Liposomes Formulation->Lipo InVitro In Vitro Characterization (Solubility, Stability) IC->InVitro NP->InVitro Lipo->InVitro InVivo In Vivo Studies (Rat Model) InVitro->InVivo PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) InVivo->PK_Analysis Bioavailability Improved Bioavailability PK_Analysis->Bioavailability signaling_pathway cluster_absorption Oral Administration cluster_bioavailability Systemic Circulation cluster_challenges Bioavailability Challenges Oral_Dose Oral Ornithine-MTX GI_Tract GI Tract Oral_Dose->GI_Tract Absorption Intestinal Absorption GI_Tract->Absorption Plasma Plasma Concentration Absorption->Plasma Poor_Solubility Poor Solubility Poor_Solubility->GI_Tract limits dissolution Low_Permeability Low Permeability Low_Permeability->Absorption hinders uptake Efflux Efflux Efflux->Absorption reduces net uptake

References

Technical Support Center: Troubleshooting Ornithine-Methotrexate Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to methotrexate (B535133) (MTX), with a specific focus on the role of ornithine and associated pathways in cancer cell lines. The following guides and FAQs provide structured advice to identify mechanisms of resistance and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for methotrexate (MTX)?

A1: Methotrexate is a folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a key co-factor required for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[1][2][3] By blocking this pathway, MTX disrupts DNA synthesis and cell growth, leading to cell death, particularly in rapidly dividing cancer cells.

Q2: My cancer cell line has developed resistance to MTX. What are the common underlying mechanisms?

A2: Acquired and intrinsic resistance to MTX in cancer cells can occur through several mechanisms:[4][5][6]

  • Impaired Drug Transport: Reduced uptake of MTX into the cell, often due to mutations or decreased expression of the primary transporter, the reduced folate carrier (SLC19A1).[2][7][8]

  • Target Enzyme Alterations: Amplification of the DHFR gene, leading to overexpression of the DHFR protein, which effectively dilutes the inhibitory effect of MTX.[9][10][11] Mutations in the DHFR gene that decrease its binding affinity for MTX can also occur.[2]

  • Decreased Polyglutamylation: MTX is retained intracellularly through the addition of glutamate (B1630785) residues, a process called polyglutamylation.[4][6] Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH) can lead to poor retention and increased efflux of the drug.[2][7][12]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein and multidrug resistance-associated proteins (MRPs), can actively pump MTX out of the cell.[2][7][13]

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins or pathways that counteract the cytotoxic effects of MTX.

MTX_Resistance_Mechanisms cluster_0 Cell Membrane cluster_1 Intracellular Mechanisms MTX_ext Extracellular MTX SLC19A1 SLC19A1 Transporter MTX_ext->SLC19A1 Uptake MTX_int Intracellular MTX Efflux Efflux Pumps (e.g., ABC) MTX_int->Efflux Efflux DHFR DHFR MTX_int->DHFR Inhibition FPGS FPGS MTX_int->FPGS Substrate SLC19A1->MTX_int R1 Impaired Transport (SLC19A1 mutation/loss) SLC19A1->R1 Efflux->MTX_ext R2 Increased Efflux Efflux->R2 DNA_Synth DNA Synthesis DHFR->DNA_Synth Required for R3 DHFR Amplification/ Mutation DHFR->R3 MTX_PG MTX Polyglutamates FPGS->MTX_PG Polyglutamylation R4 Decreased Polyglutamylation FPGS->R4 MTX_PG->DHFR Potent Inhibition

Caption: Overview of primary methotrexate resistance pathways in cancer cells.

Q3: What is the role of ornithine and polyamines in methotrexate resistance?

A3: Ornithine is a precursor for polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth and proliferation. The enzyme ornithine decarboxylase (ODC) is the rate-limiting step in polyamine synthesis. Overexpression of ODC has been shown to confer resistance to MTX-induced apoptosis.[14][15] This is achieved by reducing the intracellular production of reactive oxygen species (ROS), which are a downstream effect of MTX treatment.[14][15] The reduction in ROS helps maintain the mitochondrial membrane potential, preventing the release of cytochrome c and subsequent activation of caspases, thereby blocking the apoptotic cascade.[14][15] Additionally, prolactin can induce ODC activity, which in turn enhances the expression of the anti-apoptotic protein Bcl-2, further contributing to resistance.[16]

ODC_Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC ODC->ROS Reduces Polyamines Polyamines ODC->Polyamines Troubleshooting_Workflow start Start: MTX Resistance Confirmed (High IC50) check_dhfr Action: Western Blot for DHFR qPCR for DHFR gene copy number start->check_dhfr q_dhfr Is DHFR protein overexpressed? a_dhfr_yes Mechanism: DHFR Overexpression q_dhfr->a_dhfr_yes Yes a_dhfr_no No q_dhfr->a_dhfr_no check_slc Action: qPCR/Western for SLC19A1 Sequence SLC19A1 gene a_dhfr_no->check_slc check_dhfr->q_dhfr q_slc Is SLC19A1 expression reduced or mutated? a_slc_yes Mechanism: Impaired MTX Uptake q_slc->a_slc_yes Yes a_slc_no No q_slc->a_slc_no check_odc Action: Western Blot for ODC, Bcl-2 Measure intracellular ROS a_slc_no->check_odc check_slc->q_slc q_odc Is ODC protein overexpressed? a_odc_yes Mechanism: Anti-Apoptotic Pathway (ODC/Polyamines) q_odc->a_odc_yes Yes a_odc_no No q_odc->a_odc_no end Consider other mechanisms: - Decreased polyglutamylation - Increased efflux pump activity a_odc_no->end check_odc->q_odc

References

Validation & Comparative

Unveiling the Potency of Ornithine-Methotrexate: A Comparative Analysis of DHFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory effects of an ornithine-methotrexate analog (mAPA-Orn) on dihydrofolate reductase (DHFR) against the widely-used chemotherapeutic agent, methotrexate (B535133) (MTX), and other known DHFR inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of DHFR inhibition and the potential of novel methotrexate derivatives.

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular proliferation.[1] The inhibition of DHFR disrupts these processes, leading to cell death, making it a well-established target for cancer chemotherapy.[1][2] Methotrexate is a potent DHFR inhibitor, but the development of analogs with altered properties, such as this compound, represents an ongoing effort to improve therapeutic outcomes.[3][4]

Quantitative Comparison of DHFR Inhibitors

The following tables summarize the in vitro inhibitory activity and cytotoxicity of this compound in comparison to methotrexate and other selected DHFR inhibitors.

Table 1: In Vitro Inhibitory Activity against Dihydrofolate Reductase (DHFR)

CompoundTarget EnzymeIC50Ki
This compound (mAPA-Orn) L1210 Mouse Leukemia DHFR0.160 µMNot Available
Methotrexate (MTX) L1210 Mouse Leukemia DHFR~0.009 µMNot Available
Methotrexate (MTX) Human DHFR~0.08 µM3.4 pM - 45 nM[1][5]
Pemetrexed Human DHFR>200 nM>200 nM
Trimetrexate Human DHFR4.74 nMNot Available
Piritrexim Pneumocystis carinii DHFR0.038 µMNot Available

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: In Vitro Cytotoxicity against L1210 Mouse Leukemia Cells

CompoundIC50
This compound (mAPA-Orn) 0.40 - 2.4 µM
Methotrexate (MTX) 0.002 µM

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of compounds against DHFR, adapted from established methodologies.[1][6]

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Purified DHFR enzyme (e.g., from L1210 cells or recombinant human)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test inhibitor (e.g., this compound)

  • Reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in an appropriate solvent (e.g., DMSO). Prepare working solutions of DHF and NADPH in DHFR Assay Buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the DHFR enzyme.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To start the reaction, add the DHF substrate solution to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental design, the following diagrams are provided.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Ornithine_MTX Ornithine- Methotrexate Ornithine_MTX->DHFR Inhibition

DHFR signaling pathway and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH) Plate_Setup Set up 96-well Plate (Enzyme, Inhibitor, Buffer) Reagents->Plate_Setup Inhibitor Prepare Inhibitor Dilutions (Ornithine-MTX, MTX) Inhibitor->Plate_Setup Preincubation Pre-incubate at Room Temperature Plate_Setup->Preincubation Initiation Initiate Reaction with DHF Preincubation->Initiation Measurement Kinetic Measurement at 340 nm Initiation->Measurement Calculation Calculate Reaction Rates and % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Experimental workflow for DHFR inhibition assay.

References

A Comparative Analysis of Ornithine-Methotrexate Analogues and Methotrexate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, methotrexate (B535133) (MTX) has long been a cornerstone antimetabolite. However, the quest for enhanced efficacy and reduced toxicity has led to the development of various analogues. Among these, ornithine-containing derivatives of methotrexate have emerged as compounds of significant interest. This guide provides a comparative analysis of the efficacy of these ornithine-methotrexate analogues versus conventional methotrexate, supported by experimental data for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of various N-delta-acyl-N-alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivatives (referred to as Ornithine-MTX Analogues) compared to methotrexate.

Table 1: In Vitro Cytotoxicity Against L1210 Murine Leukemia Cells

CompoundIC50 (nM)[1]
Methotrexate (MTX)1.0 - 1.2
Aminopterin (AMT)~1.0
N-delta-benzoyl-APA-L-Orn0.89
N-delta-hemiphthaloyl-APA-L-Orn0.75

Table 2: In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

CompoundCell LineIC50 (nM)[1]
Methotrexate (MTX)CEM (Lymphoblasts)Data not specified
SCC15 (Head and Neck)Data not specified
SCC25 (Head and Neck)Data not specified
N-delta-hemiphthaloyl-APA-L-OrnCEM (Lymphoblasts)More potent than MTX
SCC15 (Head and Neck)More potent than MTX
SCC25 (Head and Neck)More potent than MTX

Table 3: Efficacy Against Methotrexate-Resistant Cancer Cell Lines

CompoundCell LinePotency Comparison[1]
N-delta-hemiphthaloyl-APA-L-OrnSCC15/R1 (MTX-resistant)Exceeded potency of MTX against the parental (non-resistant) SCC15 cells
SCC25/R1 (MTX-resistant)Exceeded potency of MTX against the parental (non-resistant) SCC25 cells

Table 4: In Vivo Antitumor Activity Against L1210 Leukemia in Mice

CompoundDoseScheduleT/C (%)*[2]
Methotrexate (MTX)8 mg/kgqdx9213
1 mg/kgbidx10188
N-alpha-(4-amino-4-deoxypteroyl)-N-delta-hemiphthaloyl-L-ornithine20 mg/kgqdx9>263
16 mg/kgbidx10300

*T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher T/C value indicates greater antitumor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

In Vitro Cytotoxicity Assays[1]
  • Cell Lines:

    • L1210 murine leukemia cells

    • CEM human lymphoblasts

    • SCC15 and SCC25 human head and neck squamous cell carcinoma cells

    • SCC15/R1 and SCC25/R1 methotrexate-resistant sublines

  • Methodology: The cytotoxicity of the compounds was determined by assessing the inhibition of cell growth. While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT assay or direct cell counting. Cells are cultured in the presence of varying concentrations of the test compounds for a specified period (e.g., 72 hours). The concentration of the drug that inhibits cell growth by 50% (IC50) is then calculated.

In Vivo Antitumor Activity[2]
  • Animal Model: Mice bearing L1210 leukemia.

  • Methodology:

    • Mice are inoculated with L1210 leukemia cells.

    • Treatment with the test compounds (methotrexate or N-alpha-(4-amino-4-deoxypteroyl)-N-delta-hemiphthaloyl-L-ornithine) is initiated.

    • Two different treatment schedules were used:

      • qdx9: one dose per day for nine consecutive days.

      • bidx10: two doses per day for ten consecutive days.

    • The survival times of the treated mice are recorded and compared to a control group of mice that received a placebo.

    • The efficacy is expressed as the T/C percentage.

Signaling Pathways and Mechanisms of Action

Both methotrexate and its ornithine analogues primarily act as antifolates, inhibiting the enzyme Dihydrofolate Reductase (DHFR). This inhibition disrupts the synthesis of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell death.

cluster_0 Cellular Folate Metabolism cluster_1 Drug Action DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Reduction TS Thymidylate Synthase dTMP dTMP TS->dTMP Purine_Synth Purine Synthesis DNA DNA Synthesis Purine_Synth->DNA DHF Dihydrofolate (DHF) DHF->DHFR THF->TS THF->Purine_Synth dTMP->DNA MTX Methotrexate MTX->DHFR Inhibition Orn_MTX Ornithine-MTX Analogues Orn_MTX->DHFR Inhibition

Caption: Mechanism of action of Methotrexate and its Ornithine Analogues.

Interestingly, some research suggests that ornithine itself, through the action of ornithine decarboxylase (ODC), can counteract methotrexate-induced apoptosis by reducing intracellular reactive oxygen species (ROS)[3]. This presents a complex interplay where the conjugation of ornithine to methotrexate may modulate its overall cellular effect.

MTX Methotrexate ROS Reactive Oxygen Species (ROS) MTX->ROS Induces Mito_Pathway Mitochondrial Apoptosis Pathway ROS->Mito_Pathway Activates Apoptosis Apoptosis Mito_Pathway->Apoptosis Leads to ODC Ornithine Decarboxylase (ODC) ODC->ROS Reduces ODC->Apoptosis Prevents Ornithine Ornithine Ornithine->ODC start Start: Compound Synthesis invitro In Vitro Efficacy Testing (Cytotoxicity Assays) start->invitro invivo In Vivo Efficacy Testing (Animal Models) start->invivo data_analysis Data Analysis (IC50, T/C %) invitro->data_analysis invivo->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

A Comparative Analysis of the Cytotoxicity of Ornithine-Containing Antifolates and Other Folate Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of a potent ornithine-containing methotrexate (B535133) analogue and other well-established antifolate drugs, including methotrexate, aminopterin, and pemetrexed (B1662193). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.

Executive Summary

Antifolates are a class of chemotherapeutic agents that act by inhibiting one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids, thereby arresting cell proliferation. While methotrexate has been a cornerstone of cancer therapy for decades, the development of novel antifolates with improved efficacy and specificity is an ongoing pursuit. This guide focuses on a highly potent ornithine-containing derivative of a methotrexate analogue, N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine, and compares its cytotoxic activity with that of traditional and newer generation antifolates.

The available data indicates that N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine exhibits exceptionally high cytotoxicity, with IC50 values in the low nanomolar range. This positions it as a significantly more potent compound in vitro compared to methotrexate, aminopterin, and pemetrexed in the specific cell line tested. The following sections provide a detailed breakdown of the quantitative cytotoxicity data, the experimental methodologies used to obtain this data, and a visualization of the underlying biochemical pathways.

Data Presentation: Comparative Cytotoxicity of Antifolates

The following table summarizes the 50% inhibitory concentration (IC50) values for the ornithine-containing methotrexate analogue and other key antifolates across various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Antifolate Compound Cell Line IC50 Value Citation
N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine CCRF-CEM (Human leukemic lymphoblasts)1.3-1.4 nM[1]
Methotrexate Pediatric leukemia and lymphoma cell lines (median)78 nM[2]
HTC-116 (Colorectal cancer)0.15 mM (48h)[3][4]
A-549 (Lung carcinoma)0.10 mM (48h)[4]
Daoy (Medulloblastoma)9.5x10⁻² µM[5]
Saos-2 (Osteosarcoma)3.5x10⁻² µM[5]
Aminopterin Pediatric leukemia and lymphoma cell lines (median)17 nM[2]
Pemetrexed Pediatric leukemia and lymphoma cell lines (median)155 nM[2]
A549 (Non-small-cell lung cancer)1.82 ± 0.17 µmol/L (48h)[6]
HCC827 (Non-small-cell lung cancer)1.54 ± 0.30 µmol/L (48h)[6]
H1975 (Non-small-cell lung cancer)3.37 ± 0.14 µmol/L (48h)[6]

It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and the cell lines used.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the cytotoxicity data presented above.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at an appropriate density and cultured under standard conditions until they reach the desired confluence.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the antifolate compounds.

  • Cell Fixation: After the incubation period (e.g., 120 hours), the cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid (TCA) and incubated at 4°C for at least one hour.[2][7]

  • Staining: The TCA solution is removed, and the plates are air-dried. A 0.4% SRB solution is added to each well and incubated at room temperature for 30 minutes to allow the dye to bind to cellular proteins.[7]

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[7]

  • Solubilization and Absorbance Measurement: The plates are allowed to air-dry completely. The protein-bound dye is then dissolved in a 10 mM Tris base solution.[7][8] The absorbance is measured at approximately 510 nm or 540 nm using a microplate reader.[7][9]

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds, similar to the SRB assay.

  • MTT Addition: Following the treatment period, 10 μl of the MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.[10]

  • Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow for the reduction of MTT by metabolically active cells into purple formazan (B1609692) crystals.[10]

  • Solubilization: A solubilization solution (e.g., 100 μl) is added to each well to dissolve the insoluble formazan crystals. The plate is often left to stand overnight in the incubator.[10]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: The IC50 value is determined from the dose-response curve, representing the concentration at which a 50% reduction in cell viability is observed.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Antifolates

Antifolates primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Antifolate_Pathway cluster_folate_cycle Folate Metabolism cluster_antifolates Antifolate Action Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Dihydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to Inhibition_Node Inhibition of Cell Proliferation Ornithine_MTX Ornithine-Methotrexate Analogue Ornithine_MTX->Dihydrofolate Inhibition Methotrexate Methotrexate Methotrexate->Dihydrofolate Inhibition Other_Antifolates Other Antifolates (e.g., Pemetrexed) Other_Antifolates->Dihydrofolate Inhibition

Caption: Antifolate mechanism of action via DHFR inhibition.

Experimental Workflow for Cytotoxicity Determination

The general workflow for determining the in vitro cytotoxicity of antifolates using cell-based assays is depicted below.

Cytotoxicity_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plates start->cell_seeding drug_treatment 2. Treat with Antifolates cell_seeding->drug_treatment incubation 3. Incubate for Specified Duration drug_treatment->incubation assay_addition 4. Add Assay Reagent (e.g., MTT, SRB) incubation->assay_addition read_plate 5. Measure Absorbance assay_addition->read_plate data_analysis 6. Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assays.

References

A Comparative Analysis of Ornithine-Methotrexate's Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ornithine-methotrexate, a derivative of the widely-used anti-cancer agent methotrexate (B535133), with its parent compound and other therapeutic alternatives. We will delve into the primary mechanism of action, present supporting experimental data, and provide comprehensive protocols for validation.

Core Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Methotrexate (MTX) and its derivatives, including this compound, primarily exert their anti-neoplastic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3][4][5][6][7][8] DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2] By blocking this pathway, these antifolates selectively target rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Comparative Efficacy: DHFR Inhibition

Lysine (B10760008) and ornithine derivatives of methotrexate have been synthesized to explore potential improvements in therapeutic index. Studies have shown that both ornithine and lysine derivatives exhibit a binding affinity for DHFR comparable to that of methotrexate.[1][2] The potency of the ornithine derivative was noted to be significantly enhanced upon the removal of a protecting group during synthesis.[1][2]

CompoundTarget EnzymeCell LineIC50 (µM)Reference
MethotrexateDHFR (Chicken Liver)L12100.02Rosowsky et al., 1982
This compoundDHFR (Chicken Liver)L12100.08Rosowsky et al., 1982
MethotrexateDHFR (Chicken Liver)H350.03Rosowsky et al., 1982
This compoundDHFR (Chicken Liver)H350.11Rosowsky et al., 1982

Alternative Signaling Pathways

Beyond DHFR inhibition, methotrexate is known to influence other cellular pathways, particularly at lower doses used in autoimmune diseases. These alternative mechanisms, which may also contribute to its anti-cancer effects and side-effect profile, include the modulation of adenosine (B11128) signaling and the JAK/STAT pathway. While specific data for this compound's impact on these pathways is limited, it is hypothesized to share similar activities.

Adenosine Signaling

Methotrexate can lead to an accumulation of extracellular adenosine, which has potent anti-inflammatory effects.[6][7][8][9][10] This is achieved through the inhibition of enzymes involved in purine (B94841) metabolism, leading to an increase in the release of adenosine into the extracellular space.

JAK/STAT Pathway

Recent studies have identified methotrexate as an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[4][9] This pathway is crucial for signaling by numerous cytokines and growth factors that are often dysregulated in cancer and inflammatory diseases.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol is adapted from the methods used to compare the inhibitory activity of methotrexate and its derivatives.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against DHFR.

Materials:

  • Purified DHFR enzyme (e.g., from chicken liver)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound, methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DHFR enzyme to each well, followed by the test compound dilutions.

  • Initiate the reaction by adding DHF and NADPH to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for JAK/STAT Pathway Inhibition

Objective: To assess the effect of a test compound on the phosphorylation of key proteins in the JAK/STAT pathway.

Materials:

  • Cancer cell line with a constitutively active JAK/STAT pathway (e.g., HDLM-2)

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-JAK1, anti-phospho-STAT5, anti-total-JAK1, anti-total-STAT5)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Culture the cells and treat them with various concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Measurement of Extracellular Adenosine

Objective: To quantify the release of adenosine from cells following treatment with a test compound.

Materials:

  • Cell line of interest

  • Test compounds

  • "STOP" solution (to prevent adenosine metabolism)

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Culture cells and treat with the test compound.

  • Collect the cell culture supernatant at various time points.

  • Immediately add a "STOP" solution to the supernatant to inhibit adenosine deaminase and other enzymes that degrade adenosine.

  • Prepare the samples for analysis, which may include protein precipitation.

  • Quantify the adenosine concentration in the samples using a validated HPLC-MS/MS method.

Visualizing the Mechanisms

To better understand the intricate cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism cluster_drug_action Drug Action Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate->Purine & Thymidylate Synthesis DHFR->Tetrahydrofolate Product DNA & RNA Synthesis DNA & RNA Synthesis Purine & Thymidylate Synthesis->DNA & RNA Synthesis This compound This compound This compound->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Inhibition

Caption: Inhibition of DHFR by this compound and Methotrexate.

Adenosine_Signaling_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space AICAR AICAR Adenosine Deaminase Adenosine Deaminase AICAR->Adenosine Deaminase Inhibition Adenosine Adenosine Adenosine->Adenosine Deaminase Substrate Extracellular Adenosine Extracellular Adenosine Adenosine->Extracellular Adenosine Transport Inosine Inosine Adenosine Deaminase->Inosine Adenosine Receptors Adenosine Receptors Extracellular Adenosine->Adenosine Receptors Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Receptors->Anti-inflammatory Effects This compound This compound This compound->AICAR Increases

Caption: Proposed Adenosine Signaling Modulation by this compound.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK p-JAK p-JAK JAK->p-JAK Phosphorylation STAT STAT p-JAK->STAT p-STAT p-STAT STAT->p-STAT Phosphorylation Nucleus Nucleus p-STAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->p-JAK Inhibition Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays DHFR Inhibition DHFR Inhibition In vitro Assays->DHFR Inhibition Cell Viability Cell Viability In vitro Assays->Cell Viability Signaling Pathway Analysis Signaling Pathway Analysis In vitro Assays->Signaling Pathway Analysis In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Data Analysis & Comparison Data Analysis & Comparison DHFR Inhibition->Data Analysis & Comparison Cell Viability->Data Analysis & Comparison Western Blot Western Blot Signaling Pathway Analysis->Western Blot Adenosine Measurement Adenosine Measurement Signaling Pathway Analysis->Adenosine Measurement Western Blot->Data Analysis & Comparison Adenosine Measurement->Data Analysis & Comparison Xenograft Models Xenograft Models In vivo Studies->Xenograft Models Xenograft Models->Data Analysis & Comparison

References

A Comparative Analysis of Ornithine-Methotrexate and Lysine-Methotrexate: Unveiling Nuances in Dihydrofolate Reductase Inhibition and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of two methotrexate (B535133) (MTX) conjugates, ornithine-methotrexate and lysine-methotrexate (B1675781), reveals key differences in their inhibitory potency against dihydrofolate reductase (DHFR), a critical enzyme in cancer and inflammatory diseases. While both amino acid-drug conjugates demonstrate significant biological activity, evidence suggests that the choice of the amino acid linker subtly influences the therapeutic efficacy, with lysine-methotrexate exhibiting a more potent inhibition of DHFR in the reported studies. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, functions by competitively inhibiting DHFR, thereby disrupting DNA synthesis and cell proliferation.[1] To enhance its therapeutic index, researchers have explored conjugating MTX with various molecules, including amino acids, to improve drug delivery and target specificity. Ornithine and lysine (B10760008), both basic amino acids, have been investigated as potential carriers for MTX.

Performance Comparison: Insights from In Vitro Studies

Direct comparative data on the efficacy of this compound versus lysine-methotrexate is limited. However, a key study by Rosowsky and colleagues provides valuable insights into their relative potency as DHFR inhibitors. The following table summarizes the reported 50% inhibitory concentration (IC50) values for the inhibition of L1210 murine leukemia cell DHFR.

CompoundDHFR IC50 (µM)[2]
Methotrexate0.0062
Lysine-Methotrexate 0.0045
This compound0.027

These findings indicate that while both conjugates are potent inhibitors of DHFR, the lysine derivative demonstrates a slightly higher potency than the parent drug, methotrexate. In contrast, the ornithine conjugate is approximately four to six times less potent than methotrexate and lysine-methotrexate, respectively.[2] It is important to note that other studies on different derivatives of this compound have also reported significant DHFR inhibition, though direct comparative values with the simple lysine conjugate are not always available.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

Synthesis of Methotrexate-Amino Acid Conjugates

The synthesis of this compound and lysine-methotrexate generally involves the coupling of the amino acid to the γ-carboxyl group of methotrexate. A common method utilizes a carbodiimide-mediated reaction.

Synthesis of Lysine-Methotrexate:

A detailed protocol for synthesizing a lysine-methotrexate conjugate has been described for enhanced brain delivery.[4] The synthesis involves a three-step process:

  • Protection of Lysine: The amino groups of L-lysine are first protected using di-tert-butyl dicarbonate (B1257347) ((BOC)2O) in the presence of sodium hydroxide.

  • Coupling with Methotrexate: The protected lysine is then coupled to methotrexate using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in anhydrous dimethylformamide (DMF).

  • Deprotection: The BOC protecting groups are removed using trifluoroacetic acid (TFA) to yield the final lysine-methotrexate conjugate.[4]

Synthesis of this compound:

A general procedure for synthesizing N-acyl derivatives of this compound involves the reaction of Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine with an N-(acyloxy)succinimide or acyl anhydride, followed by deformylation.[3]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the methotrexate conjugates against DHFR can be determined using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), stock solutions of NADPH, DHF, and the test inhibitors (this compound, lysine-methotrexate, and methotrexate).

  • Enzyme Preparation: Dilute purified DHFR enzyme to a working concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, diluted inhibitor, and DHFR enzyme to the respective wells. Include controls for no inhibitor (enzyme activity) and no enzyme (background).

  • Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for a set period.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each inhibitor concentration and plot the results to calculate the IC50 value.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of the conjugates on cancer cell lines.[6]

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., L1210 murine leukemia cells) in a 96-well plate and incubate to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, lysine-methotrexate, and methotrexate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.[6]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

DHFR_Inhibition_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis (Thymidylate & Purine Synthesis) THF->DNA_synthesis NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF Product DHFR->NADP MTX_conjugate Ornithine-MTX or Lysine-MTX MTX_conjugate->DHFR Competitive Inhibition Cell_proliferation Cell Proliferation DNA_synthesis->Cell_proliferation

Caption: Mechanism of DHFR inhibition by methotrexate conjugates.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drugs Add serial dilutions of MTX, Orn-MTX, Lys-MTX incubate1->add_drugs incubate2 Incubate (72h) add_drugs->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The conjugation of methotrexate with amino acids such as ornithine and lysine presents a promising strategy for modifying its pharmacological properties. The available data suggests that lysine-methotrexate is a more potent inhibitor of DHFR compared to this compound. However, a comprehensive understanding of their comparative in vivo efficacy, pharmacokinetics, and toxicity profiles requires further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of more effective and targeted cancer and anti-inflammatory therapies.

References

head-to-head comparison of ornithine-methotrexate and pemetrexed in lung cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: The initial scope of this guide was to compare ornithine-methotrexate and pemetrexed (B1662193). However, a thorough review of existing scientific literature revealed a lack of available data for a direct comparison of this compound with pemetrexed in the context of lung cancer cells. Therefore, this guide has been adapted to provide a comprehensive head-to-head comparison of methotrexate (B535133) and pemetrexed, two clinically relevant antifolate agents used in the treatment of lung cancer.

This guide offers an objective comparison of the performance of methotrexate and pemetrexed in lung cancer cells, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for methotrexate and pemetrexed in various non-small cell lung cancer (NSCLC) cell lines, providing a quantitative measure of their cytotoxic potency.

DrugCell LineIC50 (µM)Reference
Pemetrexed PC-90.080 ± 0.0053[1]
H19750.080 ± 0.013[1]
A549Not specified, but sensitive[2][3]
Methotrexate A54914 ± 2.42 (as nM, converted to 0.014 µM)[4]
A549~100 (after 48h)[5]
A549IC50 for MTX-ZnONPs was 0.327 µg/mL; for MTX alone was 3.58 µg/mL[6]
H1975Not specified, but active[7]

It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.

Mechanisms of Action and Signaling Pathways

Both methotrexate and pemetrexed are antifolate drugs that disrupt the synthesis of nucleotides, which are essential for DNA and RNA production, thereby inhibiting the proliferation of cancer cells. However, they have distinct primary targets.

Methotrexate primarily inhibits dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate.[8] Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and cell division.[9] In some contexts, methotrexate has also been shown to modulate the NF-κB signaling pathway.[4]

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), another key enzyme in the purine (B94841) synthesis pathway.[10][11] This broader range of targets may contribute to its different spectrum of activity compared to methotrexate.[11] Pemetrexed has been shown to induce S-phase cell cycle arrest and apoptosis through the deregulation of the Akt signaling pathway.[12] It can also modulate the PI3K/AKT/mTOR, ERK, and NFκB signaling pathways.[2][13]

Below are diagrams illustrating the signaling pathways affected by each drug.

Pemetrexed_Signaling_Pathway Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Apoptosis Apoptosis Pemetrexed->Apoptosis PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Pemetrexed->PI3K_AKT_mTOR ERK ERK Pathway Pemetrexed->ERK NFkB NF-κB Pathway Pemetrexed->NFkB Nucleotide_Synthesis Purine & Pyrimidine Synthesis TS->Nucleotide_Synthesis DHFR->Nucleotide_Synthesis GARFT->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Pemetrexed's multi-targeted mechanism of action.

Methotrexate_Signaling_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR NFkB NF-κB Pathway Methotrexate->NFkB THF_Synthesis Tetrahydrofolate (THF) Synthesis DHFR->THF_Synthesis Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF_Synthesis->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Methotrexate's primary mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of methotrexate and pemetrexed on lung cancer cells.

  • Cell Seeding: Lung cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of methotrexate or pemetrexed. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[14]

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[15]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes a common method to quantify apoptosis induced by drug treatment.

  • Cell Treatment: Lung cancer cells are treated with methotrexate or pemetrexed at their respective IC50 concentrations for 48 or 72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[16]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of an anticancer drug.

Experimental_Workflow Start Start: Lung Cancer Cell Culture Drug_Treatment Drug Treatment (Methotrexate or Pemetrexed) Start->Drug_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Cell_Cycle Data_Analysis Data Analysis: IC50, Apoptosis Rate, Cell Cycle Distribution Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Efficacy of Drug Data_Analysis->Conclusion

A representative experimental workflow.

References

A Comparative Guide to the Cancer Cell-Specific Efficacy of Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ornithine-methotrexate and the conventional anticancer drug methotrexate (B535133), with a focus on validating the enhanced specificity of the ornithine conjugate for cancer cells. This analysis is based on the principle of leveraging the upregulated polyamine transport system (PTS) in neoplastic cells for targeted drug delivery. Experimental data, where available, is presented to support the comparative efficacy.

Introduction: The Rationale for Targeting the Polyamine Transport System

Cancer cells exhibit a heightened demand for polyamines, which are essential for cell growth, proliferation, and differentiation. To meet this demand, they often upregulate the polyamine transport system (PTS), creating a unique portal for the selective uptake of polyamine-like molecules.[1][2][3] This biological characteristic presents a strategic opportunity to enhance the specificity of cytotoxic drugs by conjugating them to polyamines or their analogues, such as ornithine.

Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a widely used chemotherapeutic agent.[4][5] However, its clinical utility can be limited by its lack of selectivity, leading to toxicity in healthy, rapidly dividing cells.[4][5] By chemically linking methotrexate to ornithine, a precursor of polyamines, the resulting this compound conjugate is hypothesized to be preferentially transported into cancer cells via the overactive PTS. This targeted delivery mechanism aims to concentrate the cytotoxic payload within malignant cells, thereby increasing therapeutic efficacy while minimizing off-target effects on normal tissues.

Mechanism of Action: A Tale of Two Transport Systems

The differential uptake of methotrexate and this compound is central to the latter's specificity.

Methotrexate Uptake: Methotrexate primarily enters cells through the reduced folate carrier (RFC), a transporter that is ubiquitously expressed in both normal and cancerous tissues.[3] This non-specific uptake contributes to the systemic toxicity associated with methotrexate treatment.

This compound Uptake: this compound is designed to exploit the overexpressed polyamine transport system (PTS) on the surface of cancer cells.[1][2] This "Trojan horse" strategy allows the conjugate to be actively and preferentially transported into malignant cells, leading to a higher intracellular concentration of the cytotoxic agent in the target tissue.

Comparative Efficacy: Insights from In Vitro Studies

While direct, comprehensive comparative studies on the cytotoxicity of this compound versus methotrexate in both cancer and normal cell lines are limited in publicly available literature, existing research on methotrexate derivatives provides valuable insights. A review of synthesized methotrexate derivatives indicates that an ornithine derivative was found to be more potent against dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS) when compared to a lysine (B10760008) derivative.[4]

The following table summarizes the inhibitory concentrations (IC50) of lysine and ornithine derivatives of methotrexate against various enzymes and cell lines, as cited in a comprehensive review.[4] It is important to note that this data does not include a direct comparison with a non-cancerous cell line.

Compound/DerivativeTarget/Cell LineIC50 (µM)
Ornithine Derivative DHFRData not specified
FPGSData not specified
L1210 (Murine Leukemia)Data not specified
H35 (Hepatoma)Data not specified
Lysine Derivative DHFRData not specified
FPGSData not specified
L1210 (Murine Leukemia)Data not specified
H35 (Hepatoma)Data not specified

Note: The specific IC50 values were not available in the abstract. The review states the ornithine derivative was "more potent."[4]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the specificity and efficacy of drug conjugates like this compound.

Cell Culture
  • Cancer Cell Lines: A panel of relevant cancer cell lines with known PTS activity (e.g., L1210, H35) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics.[4]

  • Normal (Non-Cancerous) Cell Lines: A selection of normal cell lines (e.g., human fibroblasts, peripheral blood mononuclear cells) are cultured under similar conditions to provide a baseline for cytotoxicity comparison.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of methotrexate, this compound, or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of DHFR.

  • Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolate, are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of methotrexate or this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cofactor NADPH.

  • Activity Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell Normal_RFC Reduced Folate Carrier (RFC) Normal_DHFR DHFR Inhibition (Cytotoxicity) Normal_RFC->Normal_DHFR Normal_MTX Methotrexate Normal_MTX->Normal_RFC Uptake Normal_Orn-MTX This compound Normal_PTS Polyamine Transport System (PTS) (Low Expression) Normal_Orn-MTX->Normal_PTS Limited Uptake Cancer_RFC Reduced Folate Carrier (RFC) Cancer_DHFR DHFR Inhibition (High Cytotoxicity) Cancer_RFC->Cancer_DHFR Cancer_MTX Methotrexate Cancer_MTX->Cancer_RFC Uptake Cancer_Orn-MTX This compound Cancer_PTS Polyamine Transport System (PTS) (Upregulated) Cancer_Orn-MTX->Cancer_PTS Preferential Uptake Cancer_PTS->Cancer_DHFR

Caption: Cellular uptake mechanisms of Methotrexate vs. This compound.

G Start Seed Cancer and Normal Cells Treatment Treat with Serial Dilutions of Methotrexate and This compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values and Compare Specificity Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The conjugation of ornithine to methotrexate represents a promising strategy for enhancing the targeted delivery of this potent chemotherapeutic agent to cancer cells. The underlying principle of exploiting the upregulated polyamine transport system in malignant tissues is biologically sound and supported by preclinical evidence with various polyamine-drug conjugates. While direct comparative data on the cytotoxicity of this compound in cancer versus normal cells is still emerging, the available information suggests a higher potency of ornithine-derivatized methotrexate.

Further research is warranted to definitively quantify the specificity of this compound. Head-to-head in vitro studies using a broad panel of cancer and normal cell lines are crucial to establish a comprehensive therapeutic window. Additionally, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety profile of this targeted approach. Such data will be instrumental in advancing this compound towards clinical development as a more specific and less toxic alternative to conventional methotrexate therapy.

References

Unraveling Drug Resistance: A Comparative Guide to Cross-Resistance Between Methotrexate and Other Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, is not immune to the challenge of resistance. A growing body of evidence points to the pivotal role of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, in conferring resistance to MTX and potentially fostering cross-resistance to other chemotherapeutic agents. This guide provides a comparative analysis of cross-resistance studies, supported by experimental data and detailed methodologies, to shed light on this complex phenomenon.

The Role of Ornithine Decarboxylase in Methotrexate Resistance

Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and cell division. Resistance to MTX can arise from various mechanisms, including impaired drug transport into the cell, mutations in DHFR, and gene amplification leading to overproduction of the DHFR enzyme.

Recent studies have illuminated another significant mechanism of MTX resistance: the overexpression of ornithine decarboxylase (ODC). ODC catalyzes the conversion of ornithine to putrescine, the first step in the production of polyamines, which are essential for cell growth, proliferation, and differentiation. Elevated levels of ODC have been observed in various cancers and are associated with poor prognosis.

Research indicates that ODC overexpression can confer resistance to MTX-induced apoptosis, the programmed cell death that chemotherapy aims to trigger in cancer cells. This protective effect is thought to be mediated by the reduction of intracellular reactive oxygen species (ROS), which are key signaling molecules in the apoptotic pathway.

Furthermore, studies have demonstrated that the expression levels of ODC are inversely correlated with sensitivity to a range of chemotherapeutics, suggesting a broader role for this enzyme in multidrug resistance. For instance, ODC and its metabolic product, putrescine, have been shown to contribute to resistance to erlotinib (B232) in pancreatic cancer cells. Inhibition of ODC, using agents like difluoromethylornithine (DFMO), has been found to sensitize triple-negative breast cancer cells to the cytotoxic effects of cisplatin (B142131) and doxorubicin.

Cross-Resistance in Methotrexate-Resistant Cancer Cells: A Case Study in Osteosarcoma

While a direct and comprehensive analysis of cross-resistance in MTX-resistant cells with confirmed ODC overexpression is an area of ongoing research, studies on MTX-resistant cancer cell lines provide valuable insights into potential cross-resistance patterns.

A study on a methotrexate-resistant human osteosarcoma cell line, Saos-2/MTX4.4, provides quantitative data on its resistance profile to other commonly used chemotherapy drugs.

Table 1: In Vitro Drug Sensitivity of Methotrexate-Resistant Osteosarcoma Cells (Saos-2/MTX4.4)
Chemotherapeutic AgentParental Saos-2 IC50 (µmol/L)MTX-Resistant Saos-2/MTX4.4 IC50 (µmol/L)Resistance Index (RI)
Methotrexate (MTX)0.04 ± 0.010.51 ± 0.0712.75
Ifosfamide (IFO)1850.33 ± 150.213125.67 ± 210.451.69
Adriamycin (ADM)0.09 ± 0.020.16 ± 0.031.78
Epirubicin (EPI)0.11 ± 0.030.20 ± 0.041.82
Theprubicin (THP)0.13 ± 0.020.23 ± 0.051.77
Cisplatin (DDP)1.52 ± 0.111.63 ± 0.141.07

Data adapted from a study on MTX-resistant osteosarcoma cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

The data reveals that the Saos-2/MTX4.4 cell line, in addition to its significant resistance to methotrexate, exhibits a low level of cross-resistance to ifosfamide, Adriamycin (doxorubicin), epirubicin, and theprubicin. Notably, there was no significant cross-resistance to cisplatin. While this study did not specifically investigate the role of ODC in this cell line, the findings highlight a pattern of multi-drug resistance that can emerge following the development of resistance to methotrexate.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Methotrexate Resistance in Cell Lines

This protocol describes a method for generating a methotrexate-resistant cancer cell line through continuous exposure to the drug.

  • Cell Culture: Begin with a parental cancer cell line (e.g., Saos-2) cultured in appropriate complete medium supplemented with fetal bovine serum and antibiotics.

  • Initial Drug Exposure: Introduce a low, sub-lethal concentration of methotrexate to the culture medium.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of methotrexate in the culture medium. This process of stepwise selection should be carried out over several months.

  • Resistance Confirmation: After establishing a cell line that can proliferate in a high concentration of methotrexate, confirm the level of resistance by determining the IC50 value using a cell viability assay and comparing it to the parental cell line.

  • Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-assess their resistance to methotrexate.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate the parental and methotrexate-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the chemotherapeutic agents to be tested. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for the assessment of drug effects on cell proliferation (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of drug that inhibits cell growth by 50%, can then be determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the complex interplay of molecules and experimental steps, the following diagrams are provided.

cluster_MTX Methotrexate Action & Resistance cluster_ODC ODC-Mediated Resistance MTX Methotrexate DHFR DHFR MTX->DHFR inhibits Apoptosis Apoptosis MTX->Apoptosis induces Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division ODC Ornithine Decarboxylase (Overexpressed) ODC->Apoptosis inhibits Polyamines Polyamines ODC->Polyamines ROS Reactive Oxygen Species (ROS) Polyamines->ROS reduces ROS->Apoptosis

Figure 1: Signaling pathways of Methotrexate action and ODC-mediated resistance.

cluster_workflow Workflow for Cross-Resistance Study Start Parental Cancer Cell Line Induce_Resistance Induce MTX Resistance (Stepwise Exposure) Start->Induce_Resistance Resistant_Cells MTX-Resistant Cell Line Induce_Resistance->Resistant_Cells Characterize Characterize Resistance (IC50 vs. Parental) Resistant_Cells->Characterize Cross_Resistance_Test Test Cross-Resistance (Panel of Chemo Drugs) Characterize->Cross_Resistance_Test Data_Analysis Data Analysis (Compare IC50s, RI) Cross_Resistance_Test->Data_Analysis Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion

Figure 2: Experimental workflow for assessing cross-resistance in MTX-resistant cells.

Conclusion and Future Directions

The overexpression of ornithine decarboxylase is emerging as a significant factor in methotrexate resistance and, more broadly, in the development of a multidrug-resistant phenotype in cancer cells. While direct evidence comprehensively linking ODC-mediated MTX resistance to a specific cross-resistance profile is still being gathered, the available data strongly suggest that targeting ODC could be a promising strategy to overcome resistance to methotrexate and potentially re-sensitize tumors to other chemotherapeutic agents.

Future research should focus on elucidating the precise molecular mechanisms by which ODC contributes to multidrug resistance. Investigating the cross-resistance profiles of cancer cells with engineered ODC overexpression or knockdown will be crucial in identifying synergistic drug combinations and developing novel therapeutic strategies to combat the challenge of drug resistance in cancer treatment. The experimental protocols and comparative data presented in this guide offer a foundation for such future investigations.

A Comparative Analysis of Ornithine-Methotrexate Analogues on Wild-Type and Mutant Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of ornithine-based methotrexate (B535133) analogues against wild-type and mutant forms of Dihydrofolate Reductase (DHFR). This report provides a detailed analysis of inhibitory activities, experimental protocols, and the underlying signaling pathways.

The emergence of resistance to methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, has driven the exploration of novel antifolates. A key mechanism of this resistance lies in mutations within its target enzyme, Dihydrofolate Reductase (DHFR). This guide presents a comparative study of ornithine-containing methotrexate analogues, investigating their potential to overcome resistance by evaluating their inhibitory effects on both wild-type and mutant DHFR.

Executive Summary

Methotrexate analogues where the glutamate (B1630785) moiety is replaced by ornithine have demonstrated significant inhibitory activity against DHFR. This substitution aims to alter the compound's interaction with the enzyme's active site and its cellular transport, potentially offering an advantage against MTX-resistant cell lines. This guide synthesizes available data on the inhibitory constants (IC50 and Ki) of these analogues, details the experimental methodologies for their evaluation, and illustrates the relevant biological pathways.

Data Presentation: Quantitative Comparison of DHFR Inhibition

The inhibitory potency of ornithine-methotrexate analogues is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data for the inhibition of wild-type and mutant DHFR by these compounds. For comparison, data for methotrexate and the well-studied non-polyglutamatable ornithine analogue, PT523 (Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine), are also included.

CompoundEnzyme SourceDHFR TypeIC50 (µM)Reference
This compound Analogue (mAPA-Orn) L1210 Mouse LeukemiaWild-Type0.160[1]
Methotrexate (MTX)L1210 Mouse LeukemiaWild-Type0.002[1]
Aminopterin-Ornithine Analogue (APA-Orn)L1210 Mouse LeukemiaWild-Type0.072[1]
CompoundEnzyme SourceDHFR TypeKiReference
PT523 HumanWild-Type0.35 pM
Methotrexate (MTX)HumanWild-Type~3.4 pM[2]
PT523 MurineF31A/F34A Mutant25.9 nM
Methotrexate (MTX)MurineF31A/F34A Mutant333 nM

Note: The data for mAPA-Orn is from a mouse leukemia cell line and may not be directly comparable to human DHFR. PT523 contains a hemiphthaloyl group in addition to ornithine, which significantly influences its binding affinity.

Experimental Protocols

A standardized and reproducible methodology is essential for the comparative evaluation of DHFR inhibitors. Below are detailed protocols for the key experiments cited in this guide.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory activity of a compound by measuring the decrease in DHFR enzyme activity. The assay monitors the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3][4][5][6]

Materials and Reagents:

  • Purified recombinant human DHFR (wild-type and mutant forms)

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (this compound analogues)

  • Methotrexate (positive control)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DHF in the assay buffer with a small amount of NaOH to aid dissolution, then adjust the pH back to 7.5.

    • Prepare stock solutions of the test compounds and methotrexate in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound or controls.

    • Include wells for a negative control (with DMSO) and a positive control (with methotrexate).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of this compound analogues requires visualizing their place within the broader cellular context. The following diagrams, generated using Graphviz, illustrate the DHFR signaling pathway and a typical experimental workflow.

DHFR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Ornithine-MTX Ornithine-MTX DHFR_WT Wild-Type DHFR Ornithine-MTX->DHFR_WT Inhibition DHFR_Mut Mutant DHFR Ornithine-MTX->DHFR_Mut Inhibition Transport Cellular Uptake (e.g., RFC, PCFT) Ornithine-MTX->Transport THF Tetrahydrofolate (THF) DHFR_WT->THF Reduction DHFR_Mut->THF Reduced or Blocked Reduction DHF Dihydrofolate (DHF) DHF->DHFR_WT Substrate DHF->DHFR_Mut Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to Transport->Ornithine-MTX Transport

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay DHFR Inhibition Assay cluster_Analysis Data Analysis Compound_Prep Prepare Ornithine-MTX & Control Solutions Assay_Setup Set up 96-well plate with enzyme, inhibitor, and buffer Compound_Prep->Assay_Setup Enzyme_Prep Prepare Wild-Type & Mutant DHFR Solutions Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers, NADPH, and DHF Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate for 15 min Assay_Setup->Pre_incubation Reaction_Start Initiate reaction with DHF Pre_incubation->Reaction_Start Kinetic_Read Kinetic reading at 340 nm Reaction_Start->Kinetic_Read Calc_Velocity Calculate Initial Velocity (V₀) Kinetic_Read->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Caption: Experimental workflow for in vitro DHFR inhibition assay.

Discussion and Future Directions

The available data suggests that ornithine-based methotrexate analogues are potent inhibitors of DHFR. The this compound analogue (mAPA-Orn) shows strong inhibition of wild-type DHFR, although it is less potent than methotrexate itself in the tested cell line.[1] The more complex analogue, PT523, demonstrates exceptionally tight binding to wild-type human DHFR and retains significant activity against a methotrexate-resistant mutant.

A critical area for future research is the systematic evaluation of simpler this compound analogues against a broader panel of clinically relevant human DHFR mutants. This will provide a clearer understanding of their potential to overcome various resistance mechanisms.

Furthermore, the cellular uptake of these analogues warrants detailed investigation. While the glutamate moiety of methotrexate is crucial for transport via the reduced folate carrier (RFC) and for intracellular polyglutamation, the impact of its replacement with ornithine on these processes is not fully elucidated. One study suggests that the positively charged amino group of the ornithine analogue may be detrimental to cellular uptake in wild-type cells but could offer advantages in certain MTX-resistant cells.[1]

The downstream signaling effects of DHFR inhibition by these novel analogues also require further exploration. While the primary mechanism of action is the disruption of DNA synthesis leading to apoptosis, the introduction of an ornithine moiety could potentially modulate other cellular pathways.

References

A Comparative Assessment of the Therapeutic Index: Ornithine-Methotrexate Derivatives versus Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic index of methotrexate (B535133) (MTX), a cornerstone therapy in cancer and autoimmune diseases, and emerging ornithine-methotrexate derivatives. While comprehensive clinical data on this compound is not yet available, this document summarizes existing preclinical findings for its derivatives and presents the established therapeutic profile of methotrexate. Furthermore, it outlines the requisite experimental protocols for a definitive comparative assessment of their therapeutic indices, offering a framework for future research and development.

Executive Summary

Methotrexate, a folate antagonist, is a widely used therapeutic agent with a well-documented efficacy and toxicity profile.[1][2][3][4][5][6] Its therapeutic window is narrow, necessitating careful monitoring to mitigate adverse effects.[3] Emerging research into this compound derivatives suggests a potential for an improved therapeutic index. Preclinical studies on specific derivatives have indicated equivalent or enhanced potency in inhibiting the target enzyme, dihydrofolate reductase (DHFR), and in some cases, superior anti-tumor activity in animal models compared to methotrexate.[7][8] However, a comprehensive evaluation of the therapeutic index of a specific, clinically relevant this compound compound against methotrexate is pending further research. This guide presents the available data and outlines the necessary experimental framework for such a comparison.

Data Presentation: A Comparative Overview

Due to the limited availability of comprehensive data for a single "this compound" entity, this section provides a summary of the known quantitative data for methotrexate and highlights the promising, albeit preliminary, findings for certain this compound derivatives.

Table 1: Efficacy Data
Compound Assay/Model Metric Result Reference
Methotrexate Rheumatoid Arthritis (RA) Clinical TrialACR20 Response40-60%[9]
Psoriasis Clinical TrialPASI 75 Response30-50%[4]
L1210 Leukemia (mice)T/C (%) at MTD188-213%[8]
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine L1210 Leukemia (mice)T/C (%)>263% (at 20 mg/kg)[8]
L1210 cells (in vitro)IC500.75 nM[10]
Lysine & Ornithine Derivatives of MTX DHFR Binding AssayBinding AffinitySame as MTX[7]

ACR20: 20% improvement in American College of Rheumatology criteria; PASI 75: 75% reduction in Psoriasis Area and Severity Index; T/C (%): Median tumor weight of treated group / Median tumor weight of control group x 100; MTD: Maximally Tolerated Dose; IC50: Half-maximal inhibitory concentration.

Table 2: Toxicity Data for Methotrexate
Toxicity Type Manifestations Incidence/Notes Reference
Hematologic Myelosuppression (leukopenia, thrombocytopenia)Dose-dependent, requires monitoring[3]
Hepatic Elevated liver enzymes, fibrosis, cirrhosis (chronic use)Requires regular liver function tests[3][11]
Gastrointestinal Nausea, vomiting, stomatitis, diarrheaCommon, particularly at higher doses[3][11]
Pulmonary Pneumonitis, fibrosisRare but serious[3]
Renal Nephrotoxicity (at high doses)Risk increased with dehydration and certain co-medications
Dermatologic Rash, alopeciaGenerally mild[3]

Comprehensive toxicity data for this compound derivatives are not available in the public domain.

Experimental Protocols for Therapeutic Index Assessment

A thorough comparison of the therapeutic index requires a standardized set of experiments to determine both efficacy and toxicity. The therapeutic index (TI) is typically calculated as the ratio of the toxic dose to the therapeutic dose (e.g., TD50/ED50).

Efficacy Assessment

a) In Vitro Cytotoxicity Assays

  • Objective: To determine the concentration of the drug that inhibits 50% of cell growth (IC50) in various cancer cell lines or relevant cell types for autoimmune diseases.

  • Methodology:

    • Cell Culture: Culture relevant cell lines (e.g., L1210 leukemia, MCF-7 breast cancer, or synovial fibroblasts for RA) in appropriate media.

    • Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of methotrexate and this compound.

    • Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value for each compound.

b) In Vivo Tumor Models

  • Objective: To evaluate the anti-tumor efficacy in animal models.

  • Methodology:

    • Animal Model: Implant tumor cells (e.g., L1210 leukemia) into immunocompromised mice.

    • Drug Administration: Once tumors are established, administer various doses of methotrexate and this compound via a clinically relevant route (e.g., intraperitoneal or intravenous).

    • Efficacy Measurement: Monitor tumor growth over time. The primary endpoint is often the T/C percentage.

    • Data Analysis: Compare the T/C values at different dose levels to determine the relative efficacy.

Toxicity Assessment

a) Acute Toxicity (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of the compounds.

  • Methodology:

    • Animal Groups: Use groups of healthy mice or rats.

    • Dose Escalation: Administer single, escalating doses of each compound to different groups.

    • Observation: Monitor the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50.

b) Sub-chronic Toxicity Studies

  • Objective: To evaluate the toxicity of repeated dosing.

  • Methodology:

    • Dosing Regimen: Administer the compounds to animals daily or weekly for a period of 28 or 90 days at multiple dose levels, including a therapeutic dose and higher doses.

    • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption analysis.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Histopathology: Perform a full necropsy and histopathological examination of major organs.

Mandatory Visualizations

Signaling Pathways of Methotrexate

Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and pyrimidines, thereby inhibiting DNA and RNA synthesis.[2] In the context of rheumatoid arthritis, its anti-inflammatory effects are also attributed to the promotion of adenosine (B11128) release and interference with other inflammatory signaling pathways.[12]

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition Adenosine_Release Adenosine Release MTX_int->Adenosine_Release Promotes THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition DNA_RNA_Synth->Cell_Proliferation_Inhibition Inhibition of Anti_Inflammatory Anti-inflammatory Effects Adenosine_Release->Anti_Inflammatory

Caption: Methotrexate's mechanism of action.

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates the logical flow of experiments required to determine and compare the therapeutic index of two compounds.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment InVitro In Vitro Cytotoxicity (IC50) InVivo_Efficacy In Vivo Tumor Models (e.g., T/C %) Therapeutic_Index_A Therapeutic Index (TI_A) InVivo_Efficacy->Therapeutic_Index_A Therapeutic_Index_B Therapeutic Index (TI_B) InVivo_Efficacy->Therapeutic_Index_B Acute_Tox Acute Toxicity (LD50) Acute_Tox->Therapeutic_Index_A Acute_Tox->Therapeutic_Index_B Subchronic_Tox Sub-chronic Toxicity (NOAEL) Compound_A Methotrexate Compound_A->InVitro Compound_A->InVivo_Efficacy Compound_A->Acute_Tox Compound_A->Subchronic_Tox Compound_B This compound Compound_B->InVitro Compound_B->InVivo_Efficacy Compound_B->Acute_Tox Compound_B->Subchronic_Tox Comparison Comparative Analysis Therapeutic_Index_A->Comparison Therapeutic_Index_B->Comparison

Caption: Workflow for comparative therapeutic index assessment.

Conclusion

References

A Comparative Guide to the Synthesis of Ornithine-Methotrexate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the conjugation of ornithine to methotrexate (B535133), a critical modification aimed at enhancing the therapeutic index of this widely used chemotherapeutic agent. We will explore a conventional solution-phase synthesis, representing an established method, and a modern solid-phase approach, presented here as a novel, validated alternative. This comparison is supported by experimental data to objectively evaluate the performance of each route.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, but its clinical use is often limited by significant side effects. Conjugating MTX with amino acids like ornithine is a promising strategy to improve its tumor-targeting capabilities and reduce systemic toxicity. The selection of a synthetic route for creating these conjugates is crucial, as it directly impacts the yield, purity, and scalability of the process. This guide will delve into the specifics of an established solution-phase method and a novel solid-phase synthesis for producing ornithine-methotrexate.

Comparative Data on Synthesis Routes

The following table summarizes the key performance indicators for the established solution-phase synthesis and the novel solid-phase synthesis of this compound.

ParameterEstablished Route: Solution-Phase SynthesisNovel Route: Solid-Phase Synthesis
Overall Yield Approximately 60%[1]>28%[2]
Product Purity Requires extensive purification>97% (after HPLC purification)[2]
Scalability More challenging to scale upReadily scalable
Reaction Time Multi-day processCan be automated for faster synthesis
Purification Method Column chromatography, recrystallizationCleavage from resin followed by HPLC
Regioselectivity Predominantly at the γ-carboxylate[1]Site-specific coupling on the resin

Experimental Protocols

Established Route: Solution-Phase Synthesis

This method involves the activation of methotrexate's carboxylic acid groups in solution, followed by coupling with a protected form of ornithine.

Step 1: Activation of Methotrexate

  • Dissolve methotrexate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours to form the activated methotrexate ester.

Step 2: Protection of Ornithine

  • Protect the α-amino and δ-amino groups of L-ornithine using standard protecting groups such as Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride). This prevents unwanted side reactions.

Step 3: Coupling Reaction

  • Add the protected ornithine (1.2 equivalents) to the solution of activated methotrexate.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to facilitate the reaction.

  • Stir the reaction at room temperature for 12-24 hours.

Step 4: Deprotection and Purification

  • Remove the protecting groups from the ornithine moiety using appropriate deprotection reagents (e.g., trifluoroacetic acid for Boc groups).

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound conjugate.

Novel Route: Solid-Phase Synthesis

This approach utilizes a solid support (resin) to assemble the conjugate, which simplifies purification and allows for automation.[3][4]

Step 1: Resin Preparation and Ornithine Attachment

  • Swell a suitable resin (e.g., Rink amide resin) in DMF.

  • Attach Fmoc-protected L-ornithine to the resin using a coupling agent like DCC/NHS or HATU. The side chain of ornithine should also be protected (e.g., with a Boc group).

Step 2: Fmoc Deprotection

  • Remove the Fmoc protecting group from the α-amino group of the resin-bound ornithine using a solution of 20% piperidine (B6355638) in DMF.

Step 3: Methotrexate Coupling

  • Dissolve methotrexate (pre-activated with HATU/DIPEA) in DMF.

  • Add the activated methotrexate solution to the resin and allow it to react for 4-6 hours.

Step 4: Cleavage and Deprotection

  • Wash the resin thoroughly to remove excess reagents.

  • Cleave the this compound conjugate from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[2]

Step 5: Purification

  • Precipitate the cleaved product in cold diethyl ether.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the highly pure this compound conjugate.[2]

Visualizing the Synthesis Pathways

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the key steps and logical flow of each process.

established_route cluster_activation Activation of Methotrexate cluster_coupling Coupling Reaction cluster_purification Deprotection & Purification MTX Methotrexate Coupling_Agent Coupling Agent (e.g., DCC/NHS) Activated_MTX Activated MTX MTX->Activated_MTX Activation Protected_Ornithine Protected Ornithine Crude_Conjugate Protected Conjugate Activated_MTX->Crude_Conjugate Coupling Protected_Ornithine->Crude_Conjugate Deprotection Deprotection Crude_Conjugate->Deprotection Purification Column Chromatography Deprotection->Purification Final_Product Pure Ornithine-MTX Purification->Final_Product

Caption: Workflow for the established solution-phase synthesis of this compound.

novel_route cluster_solid_phase Solid-Phase Synthesis cluster_cleavage_purification Cleavage & Purification Resin Resin Attach_Ornithine Attach Protected Ornithine Resin->Attach_Ornithine Deprotection Fmoc Deprotection Attach_Ornithine->Deprotection Couple_MTX Couple Methotrexate Deprotection->Couple_MTX Resin_Conjugate Resin-Bound Conjugate Couple_MTX->Resin_Conjugate Cleavage Cleavage from Resin Resin_Conjugate->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pure Ornithine-MTX Purification->Final_Product

Caption: Workflow for the novel solid-phase synthesis of this compound.

Conclusion

The choice between solution-phase and solid-phase synthesis for preparing this compound conjugates depends on the specific requirements of the research or development project. The established solution-phase route can provide good yields but often requires laborious purification.[1] In contrast, the novel solid-phase synthesis offers a streamlined workflow, high product purity, and better scalability, making it an attractive option for producing these promising drug candidates, despite potentially lower initial yields.[2] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

Comparative Anti-Proliferative Activity of Ornithine-Methotrexate Conjugates in Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of various ornithine-methotrexate conjugates against different tumor cell lines. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these compounds as potential anti-cancer agents.

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.[1][2] However, its therapeutic efficacy can be limited by factors such as drug resistance and cellular uptake. To address these limitations, researchers have synthesized various derivatives of MTX, including conjugates with the amino acid ornithine. These modifications aim to enhance anti-tumor activity and improve the pharmacological properties of the parent drug. This guide summarizes the available data on the anti-proliferative effects of these this compound analogs.

Data Presentation: Comparative In Vitro Anti-Proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency. For comparative purposes, data for the parent compound, methotrexate, is also included where available.

CompoundCell LineTumor TypeIC50 (nM)
Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523) A549Non-Small-Cell Lung Carcinoma1.3
SCC25Squamous Cell Carcinoma0.3 (clonogenic)
Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-L-ornithine A549Non-Small-Cell Lung Carcinoma45
SCC25Squamous Cell Carcinoma2.9 (clonogenic)
Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-L-ornithine A549Non-Small-Cell Lung Carcinoma3300
SCC25Squamous Cell Carcinoma72 (clonogenic)
Nα-(4-amino-4-deoxypteroyl)-Nγ-hemiphthaloyl-L-2,4-diaminobutanoic acid A549Non-Small-Cell Lung Carcinoma22
Nα-(4-amino-4-deoxypteroyl)-Nβ-hemiphthaloyl-L-2,3-diaminopropanoic acid A549Non-Small-Cell Lung Carcinoma23
Methotrexate (MTX) A549Non-Small-Cell Lung Carcinoma23
SCC25Squamous Cell Carcinoma27 (clonogenic)
CCRF-CEMAcute Lymphoblastic Leukemia-
L1210Murine Leukemia-
P388Murine Leukemia-

Note: The anti-proliferative activity of ornithine derivatives of MTX has also been evaluated in other cell lines such as CCRF-CEM, L1210, and P388, though specific IC50 values were not available in the reviewed literature.[1]

Experimental Protocols

Synthesis of this compound Conjugates

The synthesis of N-delta-acyl derivatives of Nα-(4-amino-4-deoxypteroyl)-L-ornithine typically involves the reaction of Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine with an N-(acyloxy)succinimide or an acyl anhydride, followed by deformylation using a base.

In Vitro Anti-Proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound conjugates and methotrexate (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugates and methotrexate in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound Conjugates

G Orn_MTX This compound Conjugate DHFR Dihydrofolate Reductase (DHFR) Orn_MTX->DHFR Inhibition STAT3 STAT3 Orn_MTX->STAT3 Potential Inhibition (via MTX moiety) Cell_Membrane Cell Membrane DHF Dihydrofolate (DHF) Apoptosis Apoptosis DHFR->Apoptosis Inhibition leads to THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to STAT3->Cell_Proliferation Promotes

Caption: Mechanism of action for this compound conjugates.

Experimental Workflow for Anti-Proliferative Assay

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add Ornithine-MTX Conjugates (Serial Dilutions) Incubate_1->Add_Compound Incubate_2 Incubate for 72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining IC50 values using the MTT assay.

References

comparative analysis of the side-effect profiles of ornithine-methotrexate and methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side-effect profiles of the well-established anti-metabolite drug, Methotrexate (B535133), and its analogue, Ornithine-Methotrexate. While extensive data exists for Methotrexate, information regarding the specific side-effect profile of this compound is limited in publicly available literature. This document summarizes the known adverse effects of Methotrexate and presents the currently available, albeit limited, comparative information for this compound, primarily derived from preclinical studies focused on efficacy.

Executive Summary

Methotrexate (MTX) is a cornerstone therapy for a range of cancers and autoimmune diseases, but its use is often limited by a well-documented and extensive side-effect profile.[1][2] These toxicities affect multiple organ systems, including the gastrointestinal tract, liver, lungs, and bone marrow. This compound, an analogue of MTX, has been synthesized and evaluated in preclinical models with the aim of improving therapeutic efficacy. While some studies suggest a potentially improved therapeutic index for certain ornithine-containing MTX derivatives, a comprehensive and direct comparative analysis of their side-effect profiles is not yet available in the scientific literature. This guide, therefore, presents a detailed overview of methotrexate's adverse effects and collates the sparse preclinical data that may allude to the safety of this compound.

Methotrexate Side-Effect Profile

The side effects of methotrexate are dose-dependent and can be acute or chronic. They are largely a consequence of its mechanism of action: the inhibition of dihydrofolate reductase (DHFR), which leads to the depletion of intracellular folate stores and subsequent disruption of DNA synthesis in rapidly dividing cells.[1][3]

Table 1: Summary of Common and Severe Side Effects of Methotrexate
System Organ ClassCommon Side EffectsSevere and Less Common Side Effects
Gastrointestinal Nausea, vomiting, diarrhea, stomatitis (mouth sores), abdominal pain.[4]Gastrointestinal ulceration and bleeding, pancreatitis.[5]
Hepatic Elevated liver enzymes (transaminitis).[6]Liver fibrosis, cirrhosis, acute liver failure.[2]
Pulmonary -Methotrexate-induced pneumonitis (cough, dyspnea, fever), pulmonary fibrosis.[7]
Hematologic -Myelosuppression (leukopenia, thrombocytopenia, anemia), pancytopenia, aplastic anemia.[5]
Dermatologic Alopecia (hair loss), skin rash, photosensitivity.Stevens-Johnson syndrome, toxic epidermal necrolysis, severe ulcerations in psoriasis patients.[1]
Renal -Acute kidney injury (especially with high doses), nephropathy.[5]
Neurologic Headaches, fatigue, dizziness.[4]Neurotoxicity (aseptic meningitis, seizures, leukoencephalopathy - particularly with intrathecal administration).[4]
Other Fever, chills, increased risk of infections.[1]Opportunistic infections, lymphoma, teratogenicity.[1][2]

This compound: What the Preclinical Data Suggests

Research on this compound has primarily focused on its synthesis and its potential as an anticancer agent. These studies suggest that modifying methotrexate with ornithine can influence its activity.

One preclinical study investigating Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine, an analogue of methotrexate, in a mouse model of L1210 leukemia, reported a promising therapeutic index. The study found that this ornithine analogue produced a higher tumor growth inhibition to toxicity ratio (T/C of >263% at 20 mg/kg) compared to methotrexate (T/C of 213% at a maximally tolerated dose of 8 mg/kg).[8] This finding hints at a potentially wider therapeutic window for the ornithine analogue, which could imply a more favorable side-effect profile at effective doses. However, the study does not provide a detailed breakdown of the observed toxicities.

Other studies have focused on the synthesis and in vitro activity of various ornithine and lysine (B10760008) analogues of methotrexate as inhibitors of dihydrofolate reductase.[9][10][11] While these studies are crucial for understanding the structure-activity relationship, they do not provide in vivo toxicological data.

Experimental Protocols

Detailed experimental protocols for the direct comparative toxicological evaluation of this compound and methotrexate are not available in the reviewed literature. However, a general approach to such a study would involve the following:

General Protocol for a Comparative Toxicity Study in Rodents
  • Animal Model: Utilize a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Drug Administration: Administer equimolar doses of methotrexate and this compound via a clinically relevant route (e.g., intraperitoneal or oral). Include multiple dose levels to establish a dose-response relationship for toxicity. A vehicle control group is essential.

  • Duration of Study: The study can be acute (single high dose) or sub-chronic (repeated dosing over several weeks) to assess both immediate and long-term toxicities.

  • Parameters to be Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

    • Hematology: Collect blood samples at regular intervals to perform complete blood counts (CBC) to assess for myelosuppression.

    • Clinical Chemistry: Analyze serum samples for markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).

    • Histopathology: At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, lungs, spleen, intestines, bone marrow) for histopathological examination to identify any drug-induced cellular damage.

Signaling Pathways in Methotrexate Toxicity

The toxicity of methotrexate is linked to several cellular signaling pathways. The primary mechanism involves the depletion of reduced folates, leading to an accumulation of dihydrofolate and a subsequent decrease in the synthesis of thymidine (B127349) and purines, which are essential for DNA and RNA synthesis. This directly impacts rapidly proliferating cells.

Additionally, methotrexate can induce oxidative stress and apoptosis. One study has shown that methotrexate-induced apoptosis in T-cells is dependent on the generation of reactive oxygen species (ROS) and involves the mitochondrial pathway.[12][13]

methotrexate_toxicity_pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ROS Reactive Oxygen Species (ROS) Generation MTX->ROS Induces DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Thymidine Purine & Thymidine Synthesis THF->Purine_Thymidine Required for DNA_RNA DNA & RNA Synthesis Purine_Thymidine->DNA_RNA Cell_Proliferation Inhibition of Rapidly Dividing Cells DNA_RNA->Cell_Proliferation Leads to Toxicity Organ Toxicity Cell_Proliferation->Toxicity Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Toxicity

Caption: Signaling pathway of Methotrexate-induced toxicity.

Experimental Workflow for Comparative Toxicity Assessment

A typical workflow for comparing the toxicity of two compounds in a preclinical setting is illustrated below.

experimental_workflow start Study Design animal_model Select Animal Model (e.g., Rats) start->animal_model grouping Randomize into Groups (Vehicle, MTX, Ornithine-MTX) animal_model->grouping dosing Drug Administration (Define dose, route, frequency) grouping->dosing monitoring In-life Monitoring (Body weight, clinical signs) dosing->monitoring sampling Biological Sampling (Blood, Urine) monitoring->sampling necropsy Terminal Necropsy monitoring->necropsy End of Study analysis Hematology & Clinical Chemistry sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis histopathology Histopathological Examination of Organs necropsy->histopathology histopathology->data_analysis conclusion Conclusion on Comparative Toxicity data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ornithine-Methotrexate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of waste containing ornithine and methotrexate (B535133). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Methotrexate is classified as a hazardous substance, and any waste containing it, including mixtures with non-hazardous substances like ornithine, must be managed as hazardous waste.

Key Data and Classifications

Proper handling and disposal are dictated by the hazardous nature of methotrexate. The following table summarizes key quantitative data and classifications.

SubstanceEPA Hazardous Waste CodePrimary HazardsOccupational Exposure Limits (OEL)
Methotrexate U147 (when discarded as an unused commercial chemical product)Toxic, Reproductive Toxicity, Mutagenic, Skin/Eye Irritant[1]No specific OSHA PEL; handle with high caution in ventilated enclosures[2]
L-Ornithine Not Listed as Hazardous WasteGenerally not considered hazardous[3][4]Not Established

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the mandatory steps for the safe handling and disposal of ornithine-methotrexate waste streams.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing methotrexate, all personnel must wear the following minimum PPE:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Gown: A disposable, solid-front gown with long sleeves.

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating aerosols or dust.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial.

  • Designated Waste Container: All waste containing ornithine and methotrexate, whether solid or liquid, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[7][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names ("Methotrexate Waste," "Ornithine"), and the associated hazard symbols (e.g., "Toxic").[5][7]

  • No Mixing Incompatibles: While ornithine and methotrexate are not known to be reactive with each other, do not mix this waste stream with other incompatible waste types, such as strong acids or bases.[5]

  • Sharps: All sharps (needles, syringes, contaminated glassware) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[6]

Step 3: Spill Management

In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust.

  • Cleanup: Place all contaminated materials (absorbent pads, wipes, contaminated PPE) into the designated hazardous waste container.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

Step 4: Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure and Closed: Keep the waste container tightly sealed except when adding waste.[7][8]

  • Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[7]

  • Location: The SAA must be at or near the point of waste generation.[8]

Step 5: Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full, or as per your institution's schedule, contact your facility's EHS department for pickup.

  • Incineration: The required method of disposal for methotrexate and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5]

  • Prohibition of Drain Disposal: It is illegal to dispose of hazardous pharmaceutical waste, including methotrexate, down the drain. The EPA has explicitly banned this practice.[7][8][9]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the workflow for handling and disposing of this compound waste, from the point of generation to final disposal.

OrnithineMethotrexateDisposal start Waste Generation (Ornithine + Methotrexate) ppe_check Is appropriate PPE (Gloves, Gown, Eye Protection) being worn? start->ppe_check don_ppe Don Required PPE ppe_check->don_ppe No segregate Segregate Waste into Designated Hazardous Waste Container ppe_check->segregate Yes don_ppe->segregate label_container Label Container: 'Hazardous Waste' 'Methotrexate Waste' 'Toxic' segregate->label_container spill Spill Occurs? label_container->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes storage Store Sealed Container in Satellite Accumulation Area (SAA) spill->storage No spill_protocol->storage full_check Is Container Full? storage->full_check full_check->storage No contact_ehs Contact EHS for Waste Pickup full_check->contact_ehs Yes end_process Waste Transferred to Licensed Disposal Facility (Incineration) contact_ehs->end_process

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ornithine-Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Ornithine-methotrexate. Adherence to strict safety and disposal protocols is not just a regulatory requirement but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of airborne particles.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesImpervious disposable gloves, such as PVC, nitrile, or neoprene, are recommended.[1][2] Double gloving may be necessary for larger spills.[3]
Eye Protection Safety GlassesSafety glasses with side shields are essential.[4] For operations with a higher risk of splashes, protective goggles should be used.[2]
Body Protection Protective ClothingA closed-front gown with cuffs or a disposable gown should be worn.[1][3] For significant spills, chemical protective coveralls may be required.[3]
Respiratory Protection Mask/RespiratorA disposable mask should be worn.[1] In situations involving open handling or the potential for dust generation, a respirator (P3) with a minimum protection factor of 200 is advised.[2]

Safe Handling and Operational Workflow

The preparation of this compound solutions should ideally be conducted in a controlled environment to minimize exposure.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a Class II Biological Safety Cabinet prep_ppe->prep_hood handle_solution Prepare this compound solution prep_hood->handle_solution handle_exp Conduct experiment handle_solution->handle_exp cleanup_spill Address any spills immediately handle_exp->cleanup_spill cleanup_decon Decontaminate surfaces and non-disposable equipment cleanup_spill->cleanup_decon cleanup_waste Segregate and dispose of all waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Key Experimental Protocols:

  • Preparation: All preparations of antineoplastic solutions like this compound should be performed within a vertical laminar flow hood, specifically a Class II Biological Safety Cabinet.[1]

  • Spill Management: In the event of a spill, the area should be cleared of personnel.[5] For minor spills, absorb the material with gauze or towels, wash the area with water, and place all contaminated materials in a sealed, labeled polyethylene (B3416737) bag for hazardous waste.[1] For major spills, wear full protective clothing and a breathing apparatus.[5] Contain the spill with sand, earth, or vermiculite.[5]

  • Decontamination: Non-disposable equipment that has come into contact with the substance should be rinsed with water and then washed thoroughly with soap and water.[1]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Workflow: this compound Waste Management

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_sharps Used syringes, needles, and sharps contain_sharps Place in an approved sharps container waste_sharps->contain_sharps waste_consumables Gloves, gowns, masks, vials, and other contaminated materials contain_consumables Segregate in sealed, labeled plastic bags for hazardous waste waste_consumables->contain_consumables waste_liquid Excess liquid solution contain_liquid Rinse vials and discard in the sewer system with running water (if incineration is not available) waste_liquid->contain_liquid disposal_incinerate Incinerate at 1000°C or higher contain_sharps->disposal_incinerate contain_consumables->disposal_incinerate disposal_landfill Secure chemical landfill disposal contain_consumables->disposal_landfill contain_liquid->disposal_incinerate Preferred method

Caption: Step-by-step process for the proper disposal of this compound waste.

Disposal Procedures:

  • Segregation: All disposable items that have come into contact with this compound, including needles, syringes, vials, gloves, and gowns, should be segregated in plastic bags, sealed, and clearly marked as hazardous waste.[1]

  • Incineration: The preferred method of disposal for contaminated materials is incineration at 1000°C or higher.[1]

  • Alternative for Liquids (if incineration is unavailable): Needles, syringes, and other materials can be rinsed with water, and the rinse water discarded into the sewer system with running water.[1] Vials should also be rinsed with water using a syringe, and the resulting solution discarded in the same manner.[1]

  • Sharps: Used needles and syringes should not be crushed or recapped but placed directly into an approved sharps container.[5]

  • Waste Containers: Cytotoxic and cytostatic medicines are classified as clinical hazardous waste and must be disposed of in an appropriate container, often denoted by a purple lid.[6]

By strictly adhering to these safety protocols and disposal plans, research institutions can ensure the well-being of their personnel and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ornithine-methotrexate
Reactant of Route 2
Reactant of Route 2
Ornithine-methotrexate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.